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  • Product: 1-Nonylpiperidine-4-carboxylic acid
  • CAS: 1156807-77-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Nonylpiperidine-4-carboxylic acid: Properties and Potential Applications

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-Nonylpiperidine-4-carboxylic acid, a derivative of the pharmacologically significant pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Nonylpiperidine-4-carboxylic acid, a derivative of the pharmacologically significant piperidine-4-carboxylic acid scaffold. While specific experimental data for this long-chain N-alkylated compound is not extensively documented in public literature, this paper extrapolates its core chemical and physical properties based on well-understood principles of organic chemistry and data from closely related analogues. We will delve into its structural characteristics, projected physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery and materials science. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging novel lipophilic building blocks.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure provides a versatile, three-dimensional scaffold that can be functionalized to interact with a wide array of biological targets. Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a particularly valuable derivative, serving as a constrained analog of the neurotransmitter GABA and a foundational building block for more complex molecules.[2]

The introduction of substituents on the piperidine nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as its basicity, lipophilicity, and steric profile. This, in turn, can profoundly influence its pharmacokinetic and pharmacodynamic behavior. This guide focuses specifically on 1-Nonylpiperidine-4-carboxylic acid, where a nine-carbon alkyl chain (nonyl group) is attached to the nitrogen atom. This substantial lipophilic tail suggests potential applications in modulating membrane permeability, enhancing binding to hydrophobic pockets of target proteins, or for use in the synthesis of novel surfactants and functionalized materials.

Core Chemical Identity and Physicochemical Properties

The fundamental structure of 1-Nonylpiperidine-4-carboxylic acid combines the rigid polar core of the piperidine carboxylic acid with a long, flexible, and nonpolar alkyl chain.

  • IUPAC Name: 1-nonylpiperidine-4-carboxylic acid

  • Molecular Formula: C15H29NO2

  • Molecular Weight: 255.40 g/mol

Projected Physicochemical Data

Direct experimental data for 1-Nonylpiperidine-4-carboxylic acid is scarce. The following table presents projected values based on the known properties of piperidine-4-carboxylic acid[2][3][4] and general principles of how N-alkylation impacts molecular properties.

PropertyProjected ValueRationale and Comparative Insights
Melting Point (°C) Likely lower than the >300°C of the parent isonipecotic acid.[3]The long, flexible nonyl chain will disrupt the crystal lattice packing that is prominent in the zwitterionic parent compound, leading to a significantly lower melting point.
Boiling Point (°C) > 250°C (with decomposition)High due to the significant molecular weight and the presence of a polar carboxylic acid group capable of hydrogen bonding.
Solubility Soluble in nonpolar organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water.The dominant nonyl tail imparts significant lipophilicity. Solubility in aqueous media would be expected to be low but may increase at higher pH where the carboxylic acid is deprotonated.
pKa (Carboxylic Acid) ~4.0 - 5.0Similar to other carboxylic acids. The electronic effect of the N-nonyl group is minimal on the distant carboxylic acid.
pKa (Tertiary Amine) ~10.0 - 11.0The electron-donating nature of the alkyl groups on the nitrogen will slightly increase its basicity compared to the secondary amine of the parent isonipecotic acid.
LogP > 3.5The nine-carbon chain will make the molecule significantly more lipophilic than smaller N-alkyl or N-acyl derivatives like N-acetylisonipecotic acid (XLogP3-AA: -0.3).[5]

Synthesis and Reactivity

The synthesis of 1-Nonylpiperidine-4-carboxylic acid can be readily achieved through standard organic chemistry methodologies. The most direct approach involves the N-alkylation of the parent piperidine-4-carboxylic acid (isonipecotic acid).

Proposed Synthetic Workflow: N-Alkylation

A plausible and efficient synthesis involves the nucleophilic substitution of a nonyl halide with isonipecotic acid.

  • Reactants: Piperidine-4-carboxylic acid (isonipecotic acid) and 1-bromononane (or another suitable nonyl halide).

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile is suitable to dissolve the reactants.

  • Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3), is required to deprotonate the carboxylic acid and neutralize the HBr byproduct formed during the reaction.

  • Conditions: The reaction mixture is typically heated (e.g., 60-80 °C) to facilitate the substitution reaction. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, an aqueous workup would be performed to remove the inorganic salts. The product can then be purified using column chromatography or recrystallization.

The causality behind this experimental design is straightforward: the secondary amine of isonipecotic acid acts as a nucleophile, attacking the electrophilic carbon of 1-bromononane. The base is crucial to drive the reaction to completion by neutralizing the acid generated.

SynthesisWorkflow cluster_reactants Reactants Isonipecotic_acid Piperidine-4-carboxylic acid Reaction_Vessel Reaction (Heating) Isonipecotic_acid->Reaction_Vessel Nonyl_bromide 1-Bromononane Nonyl_bromide->Reaction_Vessel Base K2CO3 / DMF Base->Reaction_Vessel Product 1-Nonylpiperidine- 4-carboxylic acid Reaction_Vessel->Product N-Alkylation

Caption: Proposed synthesis of 1-Nonylpiperidine-4-carboxylic acid.

Potential Applications in Research and Drug Development

The unique bifunctional nature of 1-Nonylpiperidine-4-carboxylic acid—a polar head group (carboxylic acid and tertiary amine) and a long lipophilic tail—makes it an interesting candidate for several applications.

  • Lipophilic Synthon in Medicinal Chemistry: The primary application would be as a specialized building block. The nonyl chain can serve as an anchor into hydrophobic pockets of target proteins or enhance penetration through cellular membranes. Piperidine derivatives are known to be active against a variety of targets in the central nervous system, and modifying their lipophilicity is a key strategy in drug design.[6]

  • Pro-drug and Drug Delivery Systems: The carboxylic acid group can be esterified to create pro-drugs, which may have improved oral bioavailability. Furthermore, the amphiphilic nature of the molecule could be exploited in the formation of micelles or liposomes for drug delivery applications.[7]

  • Organic Synthesis Intermediate: Beyond direct pharmacological use, this compound serves as a versatile intermediate. The carboxylic acid can be converted to amides, esters, or alcohols, while the tertiary amine remains a key functional handle. This is analogous to how N-BOC-piperidine-4-carboxylic acid is a cornerstone intermediate, with the N-nonyl group offering a permanent lipophilic modification instead of a temporary protecting group.[8]

DrugDiscoveryWorkflow cluster_derivatives Chemical Diversification Start 1-Nonylpiperidine- 4-carboxylic acid Amide_Coupling Amide Coupling Start->Amide_Coupling R-NH2 Esterification Esterification Start->Esterification R-OH Reduction Reduction Start->Reduction LiAlH4 Amide_Library Library of Amide Derivatives Amide_Coupling->Amide_Library R-NH2 Ester_Library Library of Ester Derivatives Esterification->Ester_Library R-OH Alcohol_Derivative 1-Nonyl-4-(hydroxymethyl)piperidine Reduction->Alcohol_Derivative LiAlH4 Bio_Screening Biological Screening (e.g., Receptor Binding Assays) Amide_Library->Bio_Screening Biological Screening Ester_Library->Bio_Screening Biological Screening Alcohol_Derivative->Bio_Screening Biological Screening

Caption: Role as a scaffold in a drug discovery workflow.

Safety and Handling

No specific toxicity data is available for 1-Nonylpiperidine-4-carboxylic acid. However, based on its structure, the following general precautions are advised:

  • Skin and Eye Irritation: Similar to other carboxylic acids and amines, this compound may cause skin and eye irritation.[5]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[4]

Conclusion

1-Nonylpiperidine-4-carboxylic acid represents a valuable, yet underexplored, chemical entity. Its combination of a rigid, functionalizable piperidine core with a substantial lipophilic N-alkyl chain makes it a promising tool for medicinal chemists seeking to modulate the pharmacokinetic properties of new drug candidates. While direct experimental data remains to be published, its synthesis is straightforward, and its potential applications as a lipophilic building block in drug discovery and materials science are significant. Further research into this and similar long-chain N-alkylated piperidines is warranted to fully elucidate their chemical and biological properties.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Chem-Impex. 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
  • PubChem. 1-Acetylpiperidine-4-carboxylic acid.
  • Wikipedia. Isonipecotic acid.
  • ChemBK. piperidine-4-carboxylic acid.
  • BLD Pharm. Piperidine-4-carboxylic acid.
  • PMC - PubMed Central.
  • CD Bioparticles. 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

Sources

Exploratory

1-Nonylpiperidine-4-carboxylic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-Nonylpiperidine-4-carboxylic acid Abstract The definitive confirmation of a chemical structure is a cornerstone of chemical research and drug development. It...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 1-Nonylpiperidine-4-carboxylic acid

Abstract

The definitive confirmation of a chemical structure is a cornerstone of chemical research and drug development. It ensures reproducibility, informs structure-activity relationship (SAR) studies, and is a prerequisite for regulatory submission. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 1-Nonylpiperidine-4-carboxylic acid, a molecule featuring a tertiary amine within a saturated heterocycle, a carboxylic acid, and a long aliphatic chain. We will proceed through a logical workflow, from establishing the molecular formula to mapping the intricate connectivity of the molecule. Each analytical step is explained not merely as a procedure, but as a piece of a larger puzzle, with a rationale provided for every experimental choice. This document serves as a practical guide for researchers and scientists, demonstrating how a combination of modern analytical techniques provides a self-validating system for absolute structure confirmation.

The Elucidation Strategy: A Multi-Pronged Approach

The structure of 1-Nonylpiperidine-4-carboxylic acid presents a clear set of analytical questions:

  • What is its exact molecular formula and weight?

  • What functional groups are present?

  • How are the constituent parts—the piperidine ring, the nonyl chain, and the carboxylic acid—connected?

  • What is the definitive three-dimensional arrangement?

To answer these, we will employ a synergistic workflow that leverages the strengths of multiple analytical techniques. High-resolution mass spectrometry will provide the molecular formula. Infrared spectroscopy will offer a quick confirmation of key functional groups. The core of the elucidation will be driven by a suite of Nuclear Magnetic Resonance (NMR) experiments to map the complete proton and carbon framework. Finally, tandem mass spectrometry will corroborate the proposed connectivity through fragmentation analysis, and we will discuss X-ray crystallography as the ultimate arbiter of structure, should a suitable crystal be obtained.

G cluster_0 Initial Analysis cluster_1 Core Structure Determination cluster_3 Final Output Unknown Unknown Sample (Suspected 1-Nonylpiperidine-4-carboxylic acid) HRMS High-Resolution Mass Spec (HRMS) Unknown->HRMS FTIR Infrared Spectroscopy (FTIR) Unknown->FTIR NMR NMR Spectroscopy Suite HRMS->NMR FTIR->NMR Confirms Functional Groups H1 1H NMR C13 13C & DEPT COSY COSY HSQC HSQC HMBC HMBC MSMS Tandem Mass Spec (MS/MS) H1->MSMS Proposes Connectivity C13->MSMS Proposes Connectivity COSY->MSMS Proposes Connectivity HSQC->MSMS HMBC->MSMS Proposes Connectivity Conclusion Definitive Structure Confirmed MSMS->Conclusion XRAY X-Ray Crystallography (Optional) XRAY->Conclusion

Figure 1: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before attempting to assemble the structure, we must know the constituent parts. HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for determining the elemental composition of an unknown compound.[1][2] ESI is chosen because it is unlikely to cause in-source fragmentation, providing a clear protonated molecular ion ([M+H]⁺). The high resolving power of an Orbitrap or TOF analyzer allows for mass measurement to four or more decimal places, enabling the calculation of a unique molecular formula.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid ensures the basic piperidine nitrogen is protonated, promoting efficient ionization.

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) with an ESI source.[3]

  • Ionization Mode: Positive ion mode.

  • Analysis: Perform a full scan from m/z 100-1000.

  • Data Processing: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the possible elemental compositions (C, H, N, O) that fit the measured accurate mass.

Expected Results: For 1-Nonylpiperidine-4-carboxylic acid (C₁₅H₂₉NO₂), the exact mass is 255.2198. The expected [M+H]⁺ ion would have a theoretical m/z of 256.2271. The HRMS experiment should yield a measured m/z value within a 5 ppm error margin of this theoretical value, confirming the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR provides a rapid and non-destructive "fingerprint" of the functional groups present in a molecule.[4] For our target, we are looking for two key signatures: the carboxylic acid and the tertiary amine. The carboxylic acid is particularly distinctive, presenting both a carbonyl (C=O) stretch and a uniquely broad hydroxyl (O-H) stretch due to hydrogen bonding.[5][6] The tertiary amine lacks an N-H bond, so we expect the absence of the characteristic N-H stretching vibrations seen in primary and secondary amines.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Expected Absorptions: This analysis provides a self-validating check. If the proposed structure is correct, the spectrum must contain these bands. Their absence would immediately invalidate the hypothesis.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic AcidO-H stretch3300-2500Very broad, strong band, often obscuring C-H stretches.[5][6]
Aliphatic ChainC-H stretch2950-2850Sharp, strong bands.
Carboxylic AcidC=O stretch1760-1690Intense, sharp band.[5][7]
Carboxylic AcidC-O stretch1320-1210Strong band.[5]
Tertiary AmineC-N stretch1250-1020Medium to weak band.

Mapping the Molecular Framework: NMR Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to piece together the molecular skeleton.[8][9]

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Run standard 1D ¹H, ¹³C{¹H}, and DEPT-135 pulse programs, followed by 2D gCOSY, gHSQC, and gHMBC experiments.

¹H and ¹³C NMR: The Building Blocks
  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

  • ¹³C NMR with DEPT-135: Identifies all unique carbon atoms. The DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons are absent.

Predicted NMR Data: The following tables outline the predicted chemical shifts, which can be calculated using software or estimated from literature values of similar structures.[10][11][12][13]

Table 1: Predicted ¹H NMR Data for 1-Nonylpiperidine-4-carboxylic acid

Atom(s) Predicted Shift (ppm) Multiplicity Integration Assignment
COOH ~11-12 Broad Singlet 1H Carboxylic Acid Proton
H2, H6 (axial) ~1.9-2.1 Multiplet 2H Piperidine Axial
H2, H6 (equatorial) ~2.9-3.1 Multiplet 2H Piperidine Equatorial
H3, H5 (axial) ~1.6-1.8 Multiplet 2H Piperidine Axial
H3, H5 (equatorial) ~1.9-2.1 Multiplet 2H Piperidine Equatorial
H4 ~2.3-2.5 Multiplet 1H Piperidine Methine
H1' ~2.3-2.5 Triplet 2H N-CH₂ of Nonyl
H2' ~1.4-1.6 Multiplet 2H Nonyl Chain
H3'-H8' ~1.2-1.4 Broad Multiplet 12H Nonyl Chain (CH₂)n

| H9' | ~0.8-0.9 | Triplet | 3H | Nonyl Chain CH₃ |

Table 2: Predicted ¹³C NMR Data for 1-Nonylpiperidine-4-carboxylic acid

Atom(s) Predicted Shift (ppm) DEPT-135 Assignment
C=O ~175-180 Absent Carboxylic Acid Carbonyl
C2, C6 ~54-56 Negative Piperidine α-Carbons
C1' ~58-60 Negative N-CH₂ of Nonyl
C4 ~40-42 Positive Piperidine Methine
C3, C5 ~28-30 Negative Piperidine β-Carbons
C2' ~26-28 Negative Nonyl Chain
C3'-C7' ~29-32 Negative Nonyl Chain (CH₂)n
C8' ~22-24 Negative Nonyl Chain

| C9' | ~14-15 | Positive | Nonyl Chain CH₃ |

2D NMR: Connecting the Pieces

COSY (¹H-¹H Correlation Spectroscopy): Rationale: COSY identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is invaluable for tracing out contiguous proton networks, or "spin systems". We expect to see two independent spin systems: one for the piperidine ring and one for the long nonyl chain.

  • Expected Correlations:

    • H2/H6 will correlate with H3/H5.

    • H3/H5 will correlate with H4.

    • H1' will correlate with H2'.

    • H2' will correlate with H3', and so on down the nonyl chain to H9'.

HSQC (Heteronuclear Single Quantum Coherence): Rationale: HSQC creates a correlation map between each proton and the carbon it is directly attached to (a one-bond correlation).[14] This allows us to definitively assign the chemical shift of each carbon based on the more easily interpreted proton spectrum.

  • Expected Correlations:

    • The proton signal at ~2.9-3.1 ppm (H2, H6) will correlate with the carbon signal at ~54-56 ppm (C2, C6).

    • The proton signal at ~0.8-0.9 ppm (H9') will correlate with the carbon signal at ~14-15 ppm (C9').

    • And so on for every C-H pair in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Rationale: This is the key experiment for connecting the disparate spin systems identified by COSY. HMBC shows correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away.[15][16] It is specifically designed to see correlations to carbons that lack attached protons, such as quaternary carbons and carbonyls.

  • Critical Correlations for Structure Proof:

    • Connecting the Nonyl Chain to the Ring: A correlation between the protons on the first methylene of the nonyl chain (H1', ~2.3-2.5 ppm) and the piperidine α-carbons (C2/C6, ~54-56 ppm). This is a three-bond (H1'-C1'-N-C2/C6) correlation and is unambiguous proof of the N-alkylation site.

    • Placing the Carboxylic Acid: A correlation between the piperidine protons at positions 3 and 5 (H3/H5) and the carbonyl carbon (C=O, ~175-180 ppm). This is a three-bond (H3/H5-C3/C5-C4-COOH) correlation. A two-bond correlation from H4 to the carbonyl carbon will also be observed. These correlations definitively place the carboxylic acid at the C4 position.

Figure 2: Key 2- and 3-bond HMBC correlations confirming connectivity.

Final Confirmation of Connectivity

Tandem Mass Spectrometry (MS/MS)

Expertise & Rationale: While NMR provides the primary structure, MS/MS offers powerful corroborating evidence by analyzing how the molecule breaks apart.[3] By selecting the protonated molecular ion ([M+H]⁺, m/z 256.2) as the precursor and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragment ions. The fragmentation of N-alkyl piperidines is well-understood and often proceeds via α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[3][8]

Experimental Protocol: Product Ion Scan

  • Instrumentation: A triple quadrupole or Q-TOF mass spectrometer.

  • Precursor Ion Selection: Set the first quadrupole (Q1) to isolate the [M+H]⁺ ion (m/z 256.2).

  • Fragmentation: Induce fragmentation in the collision cell (q2) using an inert gas like argon or nitrogen. Optimize the collision energy to produce a rich spectrum of fragment ions.

  • Analysis: Scan the third quadrupole (Q3) or TOF analyzer to detect the resulting fragment ions.

Expected Fragmentation Pathways:

  • Loss of CO₂: A neutral loss of 44 Da from the carboxylic acid group, resulting in an ion at m/z 212.2.

  • α-Cleavage (Ring Opening): Cleavage of the C2-C3 or C5-C6 bond in the piperidine ring.

  • α-Cleavage (Nonyl Chain): Cleavage of the bond between the nitrogen and the nonyl chain is less common for the protonated species but cleavage adjacent to the nitrogen on the chain side can occur. A key expected fragment is the formation of the piperidine-4-carboxylic acid iminium ion at m/z 128.1 after the loss of the nonyl chain as octene (C₈H₁₆).

G Parent [M+H]⁺ m/z 256.2 Frag1 Loss of CO₂ (-44 Da) Parent->Frag1 Frag2 α-Cleavage Loss of C₈H₁₆ (-112 Da) Parent->Frag2 Ion1 [C₁₄H₂₉NH]⁺ m/z 212.2 Frag1->Ion1 Ion2 [Piperidine Iminium]⁺ m/z 128.1 Frag2->Ion2

Figure 3: Predicted major fragmentation pathways in ESI-MS/MS.
Single Crystal X-ray Crystallography

Expertise & Rationale: If a high-quality single crystal of the compound can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure and stereochemistry.[17][18][19] It generates a 3D electron density map of the molecule, allowing for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. While often considered the "gold standard," obtaining suitable crystals can be a significant challenge.

Experimental Protocol: Crystallization and Diffraction

  • Crystallization: Attempt crystallization using various techniques (slow evaporation, vapor diffusion, cooling) with a range of solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate, hexane). The zwitterionic nature of the molecule may favor polar solvents.

  • Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of liquid nitrogen. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern on a detector.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final 3D model with atomic coordinates.

Conclusion

Through the systematic and logical application of modern analytical techniques, the structure of 1-Nonylpiperidine-4-carboxylic acid can be elucidated with a high degree of confidence. The process begins with HRMS to establish the exact molecular formula, which serves as a fundamental constraint. FTIR spectroscopy provides rapid confirmation of the expected carboxylic acid and tertiary amine functional groups. The core of the structural proof is built using a suite of NMR experiments; ¹H and ¹³C NMR identify the basic carbon and proton environments, COSY traces the connectivity within the piperidine and nonyl fragments, HSQC links protons to their attached carbons, and crucially, HMBC provides the long-range correlations that unambiguously connect the nonyl chain to the piperidine nitrogen and the carboxylic acid to the C4 position. Finally, tandem mass spectrometry corroborates this connectivity through predictable and characteristic fragmentation patterns. Each step in this workflow validates the others, creating a robust and self-consistent dataset that culminates in the definitive structural assignment.

References

  • Crystal structures of two alanylpiperidine analogues. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Alan R. Katritzky, et al. (1995). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.
  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 22, 2026, from [Link]

  • Delgado, G. E., et al. (2015). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Molecular Crystals and Liquid Crystals. Retrieved January 22, 2026, from [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. Retrieved January 22, 2026, from [Link]

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (n.d.). International Union of Crystallography. Retrieved January 22, 2026, from [Link]

  • Freitas, C. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. Retrieved January 22, 2026, from [Link]

  • Delgado, G. E., et al. (2015). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. ElectronicsAndBooks. Retrieved January 22, 2026, from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

  • HMBC. (2024). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. Retrieved January 22, 2026, from [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]nlm.nih.gov/pmc/articles/PMC7040851/)

Sources

Foundational

synthesis of 1-Nonylpiperidine-4-carboxylic acid

An In-depth Technical Guide to the Synthesis of 1-Nonylpiperidine-4-carboxylic acid This guide provides a detailed exploration of scientifically robust methodologies for the synthesis of 1-Nonylpiperidine-4-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Nonylpiperidine-4-carboxylic acid

This guide provides a detailed exploration of scientifically robust methodologies for the synthesis of 1-Nonylpiperidine-4-carboxylic acid, a compound of interest for researchers in drug development and medicinal chemistry. As a derivative of isonipecotic acid, a constrained analog of γ-aminobutyric acid (GABA), its N-alkylated forms are valuable scaffolds for creating novel therapeutic agents.[1][2] This document outlines two primary, field-proven synthetic strategies, delving into the mechanistic rationale behind procedural choices and providing comprehensive, step-by-step protocols for execution.

The synthesis of 1-Nonylpiperidine-4-carboxylic acid logically begins from the commercially available and structurally simple precursor, piperidine-4-carboxylic acid (also known as isonipecotic acid).[3][4] The core transformation involves the formation of a carbon-nitrogen bond between the piperidine nitrogen and a nine-carbon alkyl chain. Two principal strategies emerge from this disconnection:

  • Strategy A: Nucleophilic Substitution (N-Alkylation): This approach involves the direct alkylation of the secondary amine of piperidine-4-carboxylic acid with a suitable nonyl electrophile, such as 1-bromononane.

  • Strategy B: Reductive Amination: This strategy utilizes the reaction between the piperidine nitrogen and nonanal, a nine-carbon aldehyde, followed by in-situ reduction to form the target tertiary amine.

The following diagram illustrates this retrosynthetic logic.

G 1-Nonylpiperidine-4-carboxylic_acid 1-Nonylpiperidine-4-carboxylic acid Disconnection C-N Bond Formation 1-Nonylpiperidine-4-carboxylic_acid->Disconnection Piperidine_Precursor Piperidine-4-carboxylic acid (Isonipecotic Acid) Disconnection->Piperidine_Precursor C9_Source C9 Alkyl Source Disconnection->C9_Source Nonyl_Halide 1-Bromononane (for N-Alkylation) C9_Source->Nonyl_Halide Strategy A Nonanal Nonanal (for Reductive Amination) C9_Source->Nonanal Strategy B

Caption: Retrosynthetic analysis of 1-Nonylpiperidine-4-carboxylic acid.

Synthetic Strategy A: Direct N-Alkylation

Direct N-alkylation is a fundamental and straightforward method for synthesizing N-substituted amines. The reaction proceeds via an SN2 mechanism, where the nucleophilic secondary amine of the piperidine ring attacks the electrophilic carbon of an alkyl halide.

Mechanistic Rationale and Causality

The choice of reagents and conditions is critical for ensuring the reaction's success.

  • Starting Material Protection: Piperidine-4-carboxylic acid possesses two nucleophilic sites: the secondary amine and the carboxylate group (once deprotonated). To prevent undesired O-alkylation, which would form an ester, it is often advantageous to first convert the carboxylic acid to an ester (e.g., an ethyl ester). This protected intermediate, ethyl isonipecotate, ensures that alkylation occurs selectively at the nitrogen. The ester can then be hydrolyzed in a final step to yield the target carboxylic acid.

  • Base: A base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. Without a base, the piperidine nitrogen would become protonated, forming an unreactive ammonium salt and halting the reaction.[5] A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is ideal as it is inexpensive and easily removed during workup.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is preferred. These solvents can dissolve the reactants and effectively solvate the cation of the base, enhancing the nucleophilicity of the piperidine nitrogen without participating in the reaction.[5]

The overall workflow for this strategy is depicted below.

G cluster_0 Optional Protection cluster_1 Core Reaction cluster_2 Deprotection Start Piperidine-4-carboxylic acid Ester Ethyl isonipecotate Start->Ester EtOH, H+ Alkylation N-Alkylation Ester->Alkylation 1-Bromononane, K₂CO₃, DMF Product_Ester Ethyl 1-nonylpiperidine-4-carboxylate Alkylation->Product_Ester Hydrolysis Ester Hydrolysis Product_Ester->Hydrolysis 1. NaOH (aq) 2. HCl (aq) Final_Product 1-Nonylpiperidine-4-carboxylic acid Hydrolysis->Final_Product

Caption: Workflow for N-Alkylation Strategy.

Experimental Protocol: N-Alkylation of Ethyl Isonipecotate

This protocol is based on established methods for the N-alkylation of piperidines.[5][6]

Step 1: Synthesis of Ethyl 1-nonylpiperidine-4-carboxylate

  • To a stirred solution of ethyl isonipecotate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Stir the resulting suspension at room temperature for 15 minutes under a nitrogen atmosphere.

  • Add 1-bromononane (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 70°C and maintain stirring for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography if necessary.

Step 2: Hydrolysis to 1-Nonylpiperidine-4-carboxylic acid

  • Dissolve the crude ethyl 1-nonylpiperidine-4-carboxylate from the previous step in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 3 equivalents) and heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting ester.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH ~5-6 with 2N hydrochloric acid (HCl). The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Synthetic Strategy B: Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent to the corresponding amine.[7]

Mechanistic Rationale and Causality

This "one-pot" procedure is often preferred due to its operational simplicity and the mildness of the reaction conditions.[8]

  • Carbonyl Source: Nonanal is the aldehyde corresponding to the desired nonyl group. It reacts with the secondary amine of piperidine-4-carboxylic acid to form a tertiary iminium ion.

  • Reducing Agent: The choice of reducing agent is crucial. It must be capable of reducing the iminium ion but not the aldehyde starting material or the carboxylic acid group on the piperidine ring. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its mildness and selectivity for iminium ions over aldehydes.[9] Alternatively, a borane-pyridine complex can be used as a less toxic substitute for other cyanoborohydride reagents.[8]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations using NaBH(OAc)₃. Acetic acid is often added as a catalyst to facilitate the formation of the iminium ion.

The workflow for this strategy is outlined below.

G Start Piperidine-4-carboxylic acid + Nonanal Iminium Iminium Ion Formation (in situ) Start->Iminium DCM, Acetic Acid Reduction Reduction Iminium->Reduction NaBH(OAc)₃ Product 1-Nonylpiperidine-4-carboxylic acid Reduction->Product

Caption: Workflow for Reductive Amination Strategy.

Experimental Protocol: Reductive Amination

This protocol is adapted from standard procedures for the reductive amination of secondary amines.[8][9]

  • Suspend piperidine-4-carboxylic acid (1 equivalent) in dichloromethane (DCM).

  • Add nonanal (1.1 equivalents) to the suspension, followed by a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Presentation: Comparison of Synthetic Routes

ParameterStrategy A: N-AlkylationStrategy B: Reductive Amination
Starting Materials Piperidine-4-carboxylic acid (or ester), 1-BromononanePiperidine-4-carboxylic acid, Nonanal
Key Reagents K₂CO₃, DMFNaBH(OAc)₃, DCM, Acetic Acid
Number of Steps 2-3 (including protection/deprotection)1 (one-pot)
Reaction Conditions Elevated temperature (e.g., 70°C)Room temperature
Advantages Uses a stable and less volatile alkylating agent.Operationally simple (one-pot), mild conditions, high functional group tolerance.
Potential Challenges Potential for O-alkylation if acid is not protected; requires higher temperatures and longer reaction times.Nonanal is prone to oxidation and self-condensation; requires a moisture-sensitive reducing agent.

Conclusion

Both N-alkylation and reductive amination represent viable and robust strategies for the synthesis of 1-Nonylpiperidine-4-carboxylic acid. The choice between the two methods will depend on factors such as starting material availability, desired operational simplicity, and scale. The reductive amination approach is often more efficient for laboratory-scale synthesis due to its one-pot nature and mild conditions. The N-alkylation route, while potentially requiring more steps if protection is used, is a classic and reliable alternative. Both pathways provide access to this valuable N-substituted piperidine scaffold for further investigation in pharmaceutical and chemical research.

References

  • Yuan, Z., Liao, J., Jiang, H., & Li, Y. (n.d.). Alkylation Strategy on piperidine‐4 carboxylate. ResearchGate. Retrieved from [Link]

  • (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC - NIH. Retrieved from [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Marcel Dekker, Inc. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]

  • (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]

  • (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

  • (n.d.). Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.
  • (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Retrieved from [Link]

  • (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. Retrieved from [Link]

  • (n.d.). Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. Retrieved from [Link]

  • (n.d.). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C - RSC Publishing. Retrieved from [Link]

  • (n.d.). 1-Acetylpiperidine-4-carboxylic acid. PubChem. Retrieved from [Link]

  • (n.d.). Isonipecotic acid. Wikipedia. Retrieved from [Link]

  • (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
  • (n.d.). 1-Benzylpiperidine-4-carboxylic acid. PubChem - NIH. Retrieved from [Link]

  • (n.d.). 1-Pyridine-4-yl-piperidine-4-carboxylic acid. CD Bioparticles. Retrieved from [Link]

  • (n.d.). piperidine-4-carboxylic acid. Stenutz. Retrieved from [Link]

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Exploratory

biological activity of 1-Nonylpiperidine-4-carboxylic acid

An In-Depth Technical Guide to the Prospective Biological Activities of 1-Nonylpiperidine-4-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine-4-carboxylic acid scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Biological Activities of 1-Nonylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant activities across various biological targets, including receptors in the central nervous system, enzymes involved in inflammatory processes, and components of microbial cell membranes. This guide focuses on a novel, yet uncharacterized derivative, 1-Nonylpiperidine-4-carboxylic acid. While direct biological data for this specific molecule is not present in the current body of scientific literature, its structural features—a lipophilic nonyl chain appended to the piperidine nitrogen—allow for informed hypotheses regarding its potential pharmacological profile. This document provides a comprehensive framework for the systematic investigation of 1-Nonylpiperidine-4-carboxylic acid, outlining potential biological activities, detailed experimental protocols for their validation, and the underlying scientific rationale.

Introduction: The Piperidine-4-Carboxylic Acid Moiety in Drug Discovery

The piperidine ring is a privileged scaffold in drug design, appearing in numerous clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological macromolecules. The addition of a carboxylic acid group at the 4-position, as in piperidine-4-carboxylic acid (also known as isonipecotic acid), introduces a key polar interaction point and provides a handle for further chemical modification.[2]

Derivatives of this core structure have been successfully developed as:

  • Analgesics: By targeting opioid receptors.[1][3]

  • Anti-inflammatory agents: Through modulation of inflammatory pathways.[4]

  • Antifungal agents: By disrupting fungal cell membrane biosynthesis.[5]

  • CNS agents: Acting on various receptors and transporters.[6]

The introduction of a long alkyl chain, such as the nonyl group in 1-Nonylpiperidine-4-carboxylic acid, is a common strategy in medicinal chemistry to enhance lipophilicity. This can lead to improved membrane permeability, altered pharmacokinetic properties, and potentially novel interactions with hydrophobic binding pockets of target proteins.

Hypothesized Biological Activities and Investigative Strategies

Given the known activities of related piperidine derivatives, we can postulate several potential biological activities for 1-Nonylpiperidine-4-carboxylic acid. The following sections outline these hypotheses and propose a structured, multi-tiered approach to their experimental validation.

Potential Analgesic Activity via Opioid Receptor Modulation

Rationale: The piperidine nucleus is a core component of many potent opioid analgesics, including fentanyl and its analogs.[1][3] These compounds exert their effects through interaction with G-protein coupled opioid receptors, particularly the mu-opioid receptor (MOR).

Experimental Workflow:

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Receptor Binding Receptor Binding Functional Assay Functional Assay Receptor Binding->Functional Assay Confirm Activity Selectivity Panel Selectivity Panel Functional Assay->Selectivity Panel Assess Specificity Tail-Flick Assay Tail-Flick Assay Selectivity Panel->Tail-Flick Assay Proceed if Selective Hot-Plate Assay Hot-Plate Assay Tail-Flick Assay->Hot-Plate Assay Confirm Central Analgesia PK/PD Modeling PK/PD Modeling Hot-Plate Assay->PK/PD Modeling Correlate Exposure and Effect

Caption: Workflow for Investigating Analgesic Potential.

Step-by-Step Protocols:

  • Radioligand Binding Assay:

    • Objective: To determine the binding affinity of 1-Nonylpiperidine-4-carboxylic acid for mu (µ), delta (δ), and kappa (κ) opioid receptors.

    • Procedure:

      • Prepare cell membrane homogenates from cells stably expressing human opioid receptors.

      • Incubate the membranes with a known radioligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the test compound.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the bound radioactivity using liquid scintillation counting.

      • Calculate the Ki (inhibition constant) from competition binding curves.

  • [³⁵S]GTPγS Functional Assay:

    • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at opioid receptors.

    • Procedure:

      • Use the same membrane preparations as in the binding assay.

      • Incubate membranes with the test compound, GDP, and [³⁵S]GTPγS.

      • Agonist binding will stimulate G-protein activation, leading to the binding of [³⁵S]GTPγS.

      • Measure the incorporated [³⁵S]GTPγS to quantify agonist efficacy and potency (EC₅₀).

  • In Vivo Tail-Flick Test (Rodent Model):

    • Objective: To assess the analgesic effect of the compound on acute thermal pain.

    • Procedure:

      • Administer the test compound to mice or rats via an appropriate route (e.g., intraperitoneal or oral).

      • At specified time points, focus a beam of radiant heat on the animal's tail.

      • Record the latency for the animal to "flick" its tail away from the heat source.

      • An increase in tail-flick latency indicates an analgesic effect.

Potential Antifungal Activity through Ergosterol Biosynthesis Inhibition

Rationale: Piperidine and morpholine structures are found in antifungal agents like fenpropidin and amorolfine.[5] These compounds often target enzymes in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. The lipophilic nonyl chain of 1-Nonylpiperidine-4-carboxylic acid could facilitate its insertion into fungal cell membranes and interaction with membrane-bound enzymes.

Experimental Workflow:

G cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Safety Profile MIC Determination MIC Determination Sterol Analysis Sterol Analysis MIC Determination->Sterol Analysis If Active Cytotoxicity Assay Cytotoxicity Assay MIC Determination->Cytotoxicity Assay Assess Selectivity Enzyme Inhibition Enzyme Inhibition Sterol Analysis->Enzyme Inhibition Identify Target Pathway

Caption: Workflow for Investigating Antifungal Potential.

Step-by-Step Protocols:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

    • Procedure:

      • Prepare a two-fold serial dilution of the test compound in microtiter plates.

      • Inoculate each well with a standardized suspension of the fungal strain.

      • Incubate the plates under appropriate conditions.

      • The MIC is the lowest concentration at which no visible growth is observed.

  • Sterol Profile Analysis by GC-MS:

    • Objective: To investigate if the compound disrupts the ergosterol biosynthesis pathway.

    • Procedure:

      • Culture a susceptible fungal strain in the presence of a sub-inhibitory concentration of the test compound.

      • Extract the non-saponifiable lipids from the fungal cells.

      • Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS).

      • A decrease in ergosterol levels and an accumulation of specific sterol intermediates can indicate which enzyme in the pathway is being inhibited.[5]

  • Mammalian Cytotoxicity Assay:

    • Objective: To assess the selectivity of the antifungal effect by measuring toxicity to human cells.

    • Procedure:

      • Culture a human cell line (e.g., HepG2 or HEK293) in the presence of varying concentrations of the test compound.

      • After incubation, assess cell viability using a standard method such as the MTT or LDH release assay.

      • Calculate the CC₅₀ (50% cytotoxic concentration) and compare it to the MIC to determine the selectivity index.

Potential Signaling Pathway Involvement: G-Protein Coupled Receptors

Many piperidine-based compounds are known to interact with G-protein coupled receptors (GPCRs). The hypothetical interaction of 1-Nonylpiperidine-4-carboxylic acid with a generic GPCR is depicted below. Binding of the ligand could initiate a cascade of intracellular events, such as the modulation of cyclic AMP (cAMP) levels or intracellular calcium mobilization.

// Nodes Ligand [label="1-Nonylpiperidine-\n4-carboxylic acid", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="GPCR\n(e.g., Opioid Receptor)", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="G-Protein\n(α, β, γ subunits)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Effector [label="Effector Enzyme\n(e.g., Adenylyl Cyclase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Second_Messenger [label="Second Messenger\n(e.g., cAMP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Response [label="Cellular Response\n(e.g., ↓ Neuronal Excitability)", style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Ligand -> GPCR [label="Binds"]; GPCR -> G_Protein [label="Activates"]; G_Protein -> Effector [label="Modulates"]; Effector -> Second_Messenger [label="Produces/Inhibits"]; Second_Messenger -> Cell_Response [label="Triggers"]; }

Caption: Generic GPCR Signaling Pathway.

Data Presentation: Hypothetical Results

To illustrate the potential outcomes of the proposed experiments, the following tables present hypothetical data.

Table 1: Hypothetical Opioid Receptor Binding and Functional Data

CompoundMOR Ki (nM)KOR Ki (nM)DOR Ki (nM)MOR EC₅₀ (nM) (GTPγS)% Max Activation (vs DAMGO)
1-Nonylpiperidine-4-carboxylic acid15.2>10,000>10,00045.885%
Morphine (Control)5.625015020.1100%

Table 2: Hypothetical Antifungal and Cytotoxicity Data

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)HepG2 CC₅₀ (µg/mL)Selectivity Index (C. albicans)
1-Nonylpiperidine-4-carboxylic acid48>128>32
Amphotericin B (Control)0.50.55.010

Conclusion and Future Directions

1-Nonylpiperidine-4-carboxylic acid represents an intriguing chemical entity with the potential for significant biological activity. Based on the extensive pharmacology of its structural analogs, promising avenues for investigation include its potential roles as an analgesic and an antifungal agent. The lipophilic nonyl chain is a key structural feature that may confer unique properties related to membrane interaction and hydrophobic pocket binding.

The experimental workflows detailed in this guide provide a robust and scientifically rigorous framework for elucidating the pharmacological profile of this novel compound. A systematic approach, beginning with in vitro screening and progressing to mechanism-of-action studies and in vivo validation, will be critical to unlocking its therapeutic potential. Future work should also focus on comprehensive ADME/Tox profiling to assess its drug-like properties and overall safety. The exploration of 1-Nonylpiperidine-4-carboxylic acid and its derivatives could lead to the discovery of new chemical probes and, potentially, novel therapeutic agents.

References

  • Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases. ACS Medicinal Chemistry Letters. [Link]

  • The Versatility of N-BOC-piperidine-4-carboxylic Acid in API Synthesis. Pharmaffiliates. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. [Link]

  • Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. PubMed. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Isonipecotic acid. Wikipedia. [Link]

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Foundational

The Piperidine-4-Carboxylic Acid Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, owing to its favo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional molecular exploration. Among its many derivatives, piperidine-4-carboxylic acid stands out as a particularly valuable building block in medicinal chemistry. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Furthermore, the presence of both a secondary amine and a carboxylic acid functionality provides two orthogonal points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the synthesis, derivatization, and therapeutic applications of piperidine-4-carboxylic acid. It is intended to serve as a technical resource for researchers and scientists in the field of drug discovery, offering insights into the strategic considerations behind the design and synthesis of novel therapeutic agents based on this privileged scaffold.

The Strategic Importance of Piperidine-4-Carboxylic Acid in Medicinal Chemistry

The piperidine-4-carboxylic acid core offers several advantages in drug design. Its saturated heterocyclic nature often imparts improved metabolic stability and aqueous solubility compared to more aromatic systems. The introduction of chirality to the piperidine scaffold can further enhance biological activity and selectivity, as well as modulate pharmacokinetic properties and reduce off-target effects such as hERG toxicity[1][2]. The constrained conformation of the piperidine ring, in contrast to flexible aliphatic chains, reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities.

Synthetic Strategies for Piperidine-4-Carboxylic Acid and its Derivatives

The accessibility of piperidine-4-carboxylic acid and its derivatives is a key factor in its widespread use. Several synthetic routes have been established, ranging from the modification of readily available starting materials to more complex cyclization strategies.

Synthesis of the Core Scaffold

A common and straightforward method for the synthesis of piperidine-4-carboxylic acid (also known as isonipecotic acid) is the catalytic hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid). This reaction is typically carried out using a noble metal catalyst, such as platinum oxide or rhodium on carbon, under a hydrogen atmosphere[3]. While effective, this method can require high pressures and temperatures.

Alternatively, piperidones can serve as versatile intermediates. For instance, 4-piperidones can be synthesized through a Dieckmann condensation of diesters derived from the Michael addition of a primary amine to two equivalents of an acrylate ester[4]. The resulting piperidone can then be further functionalized.

N-Substitution and Protection

The secondary amine of the piperidine ring is a key handle for derivatization. However, its nucleophilicity and basicity often necessitate the use of protecting groups during the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions[5].

Experimental Protocol: N-Boc Protection of Piperidine-4-Carboxylic Acid

A reliable method for the N-Boc protection of piperidine-4-carboxylic acid involves the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Materials: Piperidine-4-carboxylic acid, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH), tert-butanol, water.

  • Procedure:

    • Dissolve piperidine-4-carboxylic acid in an aqueous solution of NaOH and tert-butanol.

    • Cool the solution to 0°C.

    • Slowly add di-tert-butyl dicarbonate to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Upon completion, the N-Boc-piperidine-4-carboxylic acid can be isolated by acidification and extraction.

This protocol provides a high yield of the desired product, which can then be used in subsequent derivatization steps without unwanted side reactions at the nitrogen atom.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the C4 position is a versatile functional group that can be readily converted into a variety of other functionalities, most notably amides and esters.

Amide coupling is a cornerstone of medicinal chemistry, and numerous reagents and protocols have been developed for this transformation. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activating agents are employed to convert the carboxylic acid into a more reactive intermediate.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to suppress side reactions and improve yields[3][6].

Experimental Protocol: General Amide Coupling using EDC/HOBt

  • Materials: N-Boc-piperidine-4-carboxylic acid, desired amine, EDC hydrochloride, HOBt, N,N-diisopropylethylamine (DIPEA), and a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Boc-piperidine-4-carboxylic acid and the amine in the chosen solvent.

    • Add HOBt and DIPEA to the mixture.

    • Cool the reaction to 0°C and add EDC hydrochloride portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work-up involves washing with aqueous solutions to remove excess reagents and byproducts, followed by purification of the desired amide, typically by column chromatography.

Amide_Coupling_Workflow

Ester derivatives of piperidine-4-carboxylic acid can be synthesized through various methods, including Fischer esterification with an alcohol under acidic catalysis or by reacting the corresponding acyl chloride with an alcohol. For substrates sensitive to strongly acidic conditions, esterification can be achieved by reacting the carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base such as cesium carbonate.

Structure-Activity Relationships and Therapeutic Applications

Derivatives of piperidine-4-carboxylic acid have been investigated for a wide range of therapeutic applications, with their biological activity being highly dependent on the nature and spatial arrangement of the substituents on the piperidine ring and the derivatized carboxylic acid.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a privileged structure for CNS-acting drugs due to its ability to cross the blood-brain barrier when appropriately functionalized[7][8].

Piperidine-4-carboxylic acid is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. As such, derivatives of piperidine-4-carboxylic acid have been explored as inhibitors of GABA transporters (GATs), with the aim of increasing synaptic GABA concentrations for the treatment of conditions like epilepsy and anxiety[9][10][11]. SAR studies have shown that the stereochemistry and the nature of substituents on the piperidine ring are crucial for both potency and selectivity for different GAT subtypes[11][12].

Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several piperidine derivatives have shown potent AChE inhibitory activity[2][7][13][14]. The piperidine nitrogen, when protonated at physiological pH, can interact with the peripheral anionic site of the enzyme, while other parts of the molecule can engage with the catalytic active site. SAR studies have revealed that bulky aromatic substituents on the amide nitrogen can significantly enhance inhibitory potency[14].

AChE_Inhibition

Opioid Receptor Modulation

The piperidine scaffold is a key component of many potent opioid receptor modulators, including the fentanyl class of analgesics[15]. The 4-anilidopiperidine substructure is a well-established pharmacophore for µ-opioid receptor (MOR) agonism.

Structure-Activity Relationship of Piperidine-based MOR Agonists

CompoundR1 (N-substituent)R2 (4-substituent)MOR Binding Affinity (Ki, nM)
Lead Compound PhenethylN-phenylpropanamide0.39
Analog 1 MethylN-phenylpropanamide5.6
Analog 2 PhenethylN-(4-fluorophenyl)propanamide0.15
Analog 3 PhenethylN-phenylacetamide1.2

Data synthesized from publicly available information for illustrative purposes.

The data in the table above illustrates several key SAR trends for this class of compounds:

  • N-substituent (R1): A phenethyl group at the piperidine nitrogen is generally optimal for high MOR affinity, as seen by comparing the lead compound to Analog 1.

  • Amide Acyl Group: The length of the acyl chain on the aniline nitrogen is important, with a propanamide being more favorable than an acetamide (Lead Compound vs. Analog 3).

  • Aniline Ring Substitution (R2): Substitution on the phenyl ring of the anilide can modulate affinity. A para-fluoro substituent (Analog 2) can enhance binding, possibly through favorable electronic interactions.

These SAR insights are critical for the design of novel opioid receptor modulators with improved potency, selectivity, and safety profiles.

Chiral Separations of Piperidine Derivatives

Many biologically active piperidine derivatives are chiral, and the different enantiomers often exhibit distinct pharmacological properties. Therefore, the ability to separate and characterize enantiomers is crucial in drug development. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common technique for the analytical and preparative separation of chiral piperidine derivatives[8][16][17][18].

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral compounds, including piperidines[18]. The choice of mobile phase, which is typically a mixture of a non-polar solvent like hexane and an alcohol modifier, is critical for achieving optimal separation.

Future Directions

The piperidine-4-carboxylic acid scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Future research in this area is likely to focus on several key aspects:

  • Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of complex piperidine derivatives will continue to be a priority.

  • Exploration of New Biological Targets: While the utility of this scaffold in CNS and opioid research is well-established, its potential for modulating other biological targets remains an active area of investigation.

  • Multi-target-directed Ligands (MTDLs): The design of single molecules that can modulate multiple biological targets is a promising strategy for the treatment of complex diseases like Alzheimer's. The piperidine-4-carboxylic acid scaffold is well-suited for the development of such MTDLs.

Conclusion

Piperidine-4-carboxylic acid and its derivatives represent a cornerstone of modern medicinal chemistry. The synthetic versatility of this scaffold, combined with its favorable physicochemical properties, has enabled the development of a wide array of biologically active compounds. A thorough understanding of the synthetic strategies and structure-activity relationships discussed in this guide is essential for any researcher seeking to leverage the power of the piperidine-4-carboxylic acid scaffold in the design of the next generation of therapeutic agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
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  • PubMed Central. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Available at: [Link]

  • Jung, M., Höfner, G., Sałat, K., Furgała-Wojas, A., & Wanner, K. T. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. Available at: [Link]

  • Google Patents. (2017). Process for preparing piperidine-4-carbothioamide hydrochloride.
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  • PubMed Central. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

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  • PubMed Central. (2020). Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. Available at: [Link]

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Exploratory

The Piperidine Scaffold: A Linchpin in Modern Pharmaceutical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The piperidine ring, a six-membered nitrogenous heterocycle, is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of medicinal chemistry, distinguished as a "privileged scaffold" for its frequent appearance in a vast array of therapeutic agents.[1][2][3] This guide provides a comprehensive exploration of the piperidine motif's integral role in pharmaceutical development. We will dissect its fundamental physicochemical and stereochemical properties that underpin its success, navigate its diverse pharmacological applications with an emphasis on mechanistic insights, and survey key synthetic strategies for its incorporation and derivatization. This document aims to serve as a technical resource, blending foundational knowledge with actionable insights for professionals engaged in the intricate process of drug discovery and development.

The Piperidine Motif: A Profile of a Privileged Scaffold

The piperidine scaffold's prevalence in over seventy commercially available drugs is not a matter of chance; it is a direct consequence of its advantageous structural and physicochemical attributes.[4] As a saturated heterocycle, it primarily adopts a stable chair conformation, which provides a three-dimensional framework for the precise spatial arrangement of substituents, a critical factor for optimizing interactions with biological targets.[5]

Physicochemical and Pharmacokinetic Advantages

The nitrogen atom within the piperidine ring is a key modulator of a drug candidate's properties.[5] It can act as a hydrogen bond acceptor and, when protonated at physiological pH, as a hydrogen bond donor. This duality allows for the fine-tuning of a molecule's aqueous solubility and lipophilicity, which are crucial for achieving a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][6] The introduction of a piperidine moiety can enhance a compound's metabolic stability and facilitate its transport across biological membranes.[3]

Furthermore, the chirality of substituted piperidines can significantly influence their biological activity, selectivity, and pharmacokinetic properties.[6][7] The strategic introduction of chiral centers on the piperidine ring can lead to improved potency and a reduction in off-target effects, including hERG toxicity.[6][7]

Diverse Pharmacological Roles of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in the broad spectrum of pharmacological activities exhibited by drugs that incorporate this motif.[1][8][9]

Central Nervous System (CNS) Agents

The piperidine ring is a prominent feature in many drugs targeting the central nervous system.[2][3] Its ability to interact with various CNS receptors has led to the development of treatments for a range of neurological and psychiatric disorders.

  • Antipsychotics: Drugs like Haloperidol and Risperidone, which contain a piperidine moiety, are used in the management of schizophrenia.[10][11] The 4-(p-fluorobenzoyl)piperidine fragment, in particular, is crucial for anchoring these ligands to the 5-HT2A receptor.[10]

  • Analgesics: The potent opioid analgesic Fentanyl and its precursor, Pethidine (Meperidine), are classic examples of 4-substituted piperidines that mimic the action of morphine.[4]

  • Alzheimer's Disease: Donepezil, a reversible inhibitor of acetylcholinesterase, is a key therapeutic for Alzheimer's disease and features a piperidine ring in its structure.[12][13]

Anticancer Therapeutics

Piperidine derivatives have emerged as significant players in oncology, with several compounds demonstrating potent anticancer activity through various mechanisms.[12][14][15] They are found in drugs targeting angiogenesis, receptor tyrosine kinases (EGFR, VEGFR), and cell cycle regulators (CDKs).[16]

  • Mechanism of Action: Piperidine-containing compounds can induce apoptosis in cancer cells by activating signaling pathways such as NF-κB and PI3K/Akt, and by modulating the expression of pro- and anti-apoptotic proteins.[14] Some derivatives can also interact with DNA, preferably through intercalation.[12]

  • Examples: Vinblastine, a natural alkaloid with a fused piperidine ring, is used to treat a variety of cancers.[12] More recent synthetic derivatives have shown efficacy against breast, prostate, colon, and lung cancer cell lines.[14][17]

Antiviral and Antimicrobial Agents

The piperidine scaffold is also being explored for its potential in combating infectious diseases.

  • Antivirals: Researchers have developed piperidine-substituted purines with significant inhibitory activity against HIV.[18] Additionally, certain piperidine-based derivatives have shown potent inhibition of the influenza virus by interfering with the early to middle stages of its replication cycle.[19][20]

  • Antimicrobials: The piperidine nucleus is a component of various compounds with antibacterial and antifungal properties.[8][21]

The following table summarizes the diverse applications of the piperidine scaffold in pharmaceuticals:

Therapeutic AreaDrug ExamplesMechanism of Action (where applicable)
Central Nervous System Haloperidol, RisperidoneDopamine D2 and Serotonin 5-HT2A receptor antagonist
Fentanyl, Meperidineμ-opioid receptor agonist
DonepezilAcetylcholinesterase inhibitor
MethylphenidateNorepinephrine and dopamine reuptake inhibitor
Oncology VinblastineInhibits microtubule polymerization
Various synthetic derivativesInduction of apoptosis, DNA intercalation, enzyme inhibition
Infectious Diseases Piperidine-substituted purinesHIV inhibition
Quinoline-piperidine ethersInfluenza virus replication inhibition

Strategic Synthesis of Piperidine Scaffolds

The widespread use of the piperidine scaffold is also attributable to the well-established and versatile synthetic methodologies available for its construction and functionalization.[1][9]

Core Synthetic Approaches

The synthesis of piperidine derivatives can be broadly categorized into two main strategies: the functionalization of a pre-existing piperidine ring and the de novo construction of the ring.

  • Hydrogenation of Pyridine Derivatives: This is a common and efficient method for producing cis-piperidines.[22] Various catalysts, including heterogeneous cobalt, ruthenium, and nickel silicide systems, have been developed for the diastereoselective hydrogenation of substituted pyridines.[1]

  • Intramolecular Cyclization: This approach involves the formation of the piperidine ring through the cyclization of a linear precursor containing a nitrogen source and a reactive site.[1][9] Metal-catalyzed cyclization, electrophilic cyclization, and aza-Michael reactions are among the techniques employed.[1]

A general workflow for the synthesis and evaluation of piperidine derivatives is illustrated below.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization Pyridine Pyridine Precursor Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation cis_Piperidine cis-Piperidine Hydrogenation->cis_Piperidine Epimerization Epimerization cis_Piperidine->Epimerization Functionalization Functionalization (e.g., N-alkylation) cis_Piperidine->Functionalization trans_Piperidine trans-Piperidine Epimerization->trans_Piperidine trans_Piperidine->Functionalization Library Library of Piperidine Derivatives Functionalization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

General workflow for piperidine-based drug discovery.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

This protocol provides a representative example of a common synthetic method to produce a piperidine derivative.

Objective: To synthesize a cis-substituted piperidine via the catalytic hydrogenation of a corresponding pyridine precursor.

Materials:

  • Substituted pyridine (1.0 eq)

  • Ruthenium(II) catalyst (e.g., [Ru(p-cymene)Cl2]2, 0.5-2 mol%)

  • Methanol (solvent)

  • Hydrogen gas (H2)

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve the substituted pyridine in methanol.

  • Add the ruthenium catalyst to the solution.

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required duration (e.g., 12-24 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cis-piperidine derivative.

Validation: The structure and stereochemistry of the product should be confirmed by NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Structure-Activity Relationships (SAR) and Future Perspectives

The extensive body of research on piperidine-containing drugs has led to a deep understanding of their structure-activity relationships.[23][24][25] The position and nature of substituents on the piperidine ring are critical for modulating biological activity. For instance, in a series of farnesyltransferase inhibitors, a 3-pyridylmethyl group at the N-1 position was found to be crucial for activity.[25]

The future of piperidine in drug discovery remains bright. The development of novel synthetic methodologies, including asymmetric synthesis and C-H functionalization, will continue to expand the accessible chemical space of piperidine derivatives.[1][9] Furthermore, the application of computational modeling and machine learning will aid in the rational design of new piperidine-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

The following diagram illustrates the key interactions of a hypothetical piperidine-containing inhibitor within a target protein's binding pocket, highlighting the importance of substituent placement.

G cluster_0 Protein Binding Pocket Piperidine Piperidine Scaffold Substituent1 R1 (e.g., H-bond donor) Piperidine->Substituent1 Position 2 Substituent2 R2 (Hydrophobic group) Piperidine->Substituent2 Position 4 Substituent3 R3 (H-bond acceptor) Piperidine->Substituent3 Position 1 (N) Pocket1 Hydrophilic Pocket Substituent1->Pocket1 H-bond Pocket2 Hydrophobic Pocket Substituent2->Pocket2 Hydrophobic interaction Pocket3 Active Site Residue Substituent3->Pocket3 H-bond

Illustrative binding mode of a substituted piperidine.

Conclusion

The piperidine scaffold has unequivocally established itself as a privileged and versatile building block in the pharmaceutical sciences. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have cemented its role in the development of numerous life-saving and life-enhancing drugs. As our understanding of disease biology deepens and synthetic methodologies advance, the piperidine ring will undoubtedly continue to be a central feature in the design of the next generation of innovative therapeutics.

References

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Foundational

An In-Depth Technical Guide to 1-Nonylpiperidine-4-carboxylic acid: A Comparative Analysis for Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of 1-Nonylpiperidine-4-carboxylic acid, a substituted piperidine derivative of inter...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 1-Nonylpiperidine-4-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this document serves as a comparative framework. We will extrapolate its physicochemical properties, spectroscopic signatures, and potential biological relevance by examining closely related N-alkylated piperidine-4-carboxylic acid analogs. This approach provides a robust foundation for researchers embarking on the synthesis, characterization, and evaluation of this and similar long-chain N-alkylated piperidine compounds.

Introduction to the Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its prevalence stems from its favorable physicochemical properties, including high chemical stability, and its ability to confer desirable pharmacokinetic characteristics to drug candidates.[4][5] The nitrogen atom within the piperidine ring offers a versatile handle for chemical modification, allowing for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile. The substituent at the 1-position (the nitrogen atom) is particularly crucial in modulating these properties.[6] This guide focuses on 1-Nonylpiperidine-4-carboxylic acid, a derivative featuring a nine-carbon alkyl chain, which is expected to significantly influence its lipophilicity and potential interactions with biological targets.

Molecular Profile of 1-Nonylpiperidine-4-carboxylic acid

Chemical Structure and Molecular Formula

The structure of 1-Nonylpiperidine-4-carboxylic acid consists of a piperidine ring with a nonyl group attached to the nitrogen atom and a carboxylic acid group at the 4-position.

Chemical Formula: C15H29NO2[7]

Molecular Weight

The calculated molecular weight of 1-Nonylpiperidine-4-carboxylic acid is 255.40 g/mol .[7][8]

Table 1: Core Molecular Data for 1-Nonylpiperidine-4-carboxylic acid

PropertyValueSource(s)
CAS Number 1156807-77-0[7][8][9][10]
Molecular Formula C15H29NO2[7][8]
Molecular Weight 255.40 g/mol [7][8]
MDL Number MFCD12069720[7][8][10]

Physicochemical Properties: A Comparative Perspective

Table 2: Comparative Physicochemical Properties of N-Substituted Piperidine-4-carboxylic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water Solubility
Piperidine-4-carboxylic acidC6H11NO2129.16>300 (lit.)Soluble
1-Acetylpiperidine-4-carboxylic acidC8H13NO3171.19Not availableNot available
1-Benzylpiperidine-4-carboxylic acidC13H17NO2219.28Not availableNot available
1-Nonylpiperidine-4-carboxylic acid C15H29NO2 255.40 Predicted to be a waxy solid at room temperature Predicted to have low water solubility

Data for analogs sourced from[11][12][13][14].

The high melting point of the parent piperidine-4-carboxylic acid is indicative of strong intermolecular hydrogen bonding and ionic interactions in the solid state. The N-nonyl derivative, with its large aliphatic chain, will likely exhibit a lower melting point and significantly reduced water solubility due to its increased nonpolar character.

Synthesis of 1-Nonylpiperidine-4-carboxylic acid: A Proposed Methodology

A common and effective method for the synthesis of N-alkylated piperidines is the direct N-alkylation of the corresponding secondary amine.[1] The following protocol outlines a plausible synthetic route for 1-Nonylpiperidine-4-carboxylic acid starting from piperidine-4-carboxylic acid.

Proposed Synthetic Workflow

Synthesis_Workflow Start Piperidine-4-carboxylic acid Step1 N-Alkylation with 1-bromononane Start->Step1 Product 1-Nonylpiperidine-4-carboxylic acid Step1->Product

Caption: Proposed synthetic workflow for 1-Nonylpiperidine-4-carboxylic acid.

Detailed Experimental Protocol

Materials:

  • Piperidine-4-carboxylic acid

  • 1-Bromononane

  • Sodium bicarbonate (NaHCO3) or another suitable base

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid in DMF.

  • Addition of Base: Add an excess of sodium bicarbonate to the solution.

  • Addition of Alkylating Agent: Add 1-bromononane to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-Nonylpiperidine-4-carboxylic acid.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to dissolve the starting materials and facilitate the SN2 reaction.

  • Base: A mild base like sodium bicarbonate is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Purification: Chromatographic purification is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Analytical Characterization: Expected Spectroscopic Data

While experimental spectra for 1-Nonylpiperidine-4-carboxylic acid are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[11][12][15][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (δ 10-13 ppm).[16]

  • Piperidine Ring Protons: Complex multiplets are expected in the range of δ 1.5-3.5 ppm. The protons alpha to the nitrogen will be deshielded and appear further downfield.

  • Nonyl Chain Protons:

    • The methylene group attached to the nitrogen (-N-CH₂-) will likely appear as a triplet around δ 2.5-3.0 ppm.

    • The other methylene groups of the nonyl chain will appear as a series of multiplets between δ 1.2-1.6 ppm.

    • The terminal methyl group (-CH₃) will appear as a triplet around δ 0.9 ppm.

¹³C NMR:

  • Carbonyl Carbon (-COOH): A signal is expected in the range of δ 175-185 ppm.[16]

  • Piperidine Ring Carbons: Signals are expected in the range of δ 25-60 ppm. The carbons alpha to the nitrogen will be in the more downfield portion of this range.

  • Nonyl Chain Carbons: A series of signals will be present in the aliphatic region (δ 14-60 ppm), with the terminal methyl carbon appearing at the most upfield position (around δ 14 ppm).

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the region of 2500-3300 cm⁻¹.[15][17]

  • C-H Stretch (Aliphatic): Sharp absorptions are expected just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1725 cm⁻¹.[15][17]

  • C-N Stretch: A moderate absorption is expected in the fingerprint region.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 255.

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45). Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is also a likely fragmentation pathway.[18]

Potential Applications in Drug Development

Piperidine derivatives exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-Alzheimer's, antimicrobial, and analgesic effects.[3][4] The introduction of a long N-alkyl chain, such as the nonyl group in 1-Nonylpiperidine-4-carboxylic acid, can significantly enhance the lipophilicity of the molecule. This property can be advantageous for compounds targeting the central nervous system (CNS) or other lipophilic environments.

Logical Framework for Potential Applications

Potential_Applications Molecule 1-Nonylpiperidine-4-carboxylic acid Property High Lipophilicity (due to Nonyl Chain) Molecule->Property Scaffold Piperidine Scaffold (Proven Pharmacophore) Molecule->Scaffold Potential_Targets Potential Biological Targets Property->Potential_Targets Scaffold->Potential_Targets CNS_Targets CNS Receptors/Enzymes Potential_Targets->CNS_Targets Other_Targets Other Lipophilic Pockets Potential_Targets->Other_Targets

Caption: Logical framework illustrating the potential applications of 1-Nonylpiperidine-4-carboxylic acid.

Areas for Further Investigation
  • CNS Disorders: The increased lipophilicity may facilitate blood-brain barrier penetration, making this compound a candidate for targeting neurological disorders.

  • Antimicrobial Activity: Long-chain alkyl groups can disrupt bacterial cell membranes, suggesting potential antibacterial or antifungal properties.

  • Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group for various enzymes, and the nonyl chain could occupy hydrophobic pockets within the active site.

Conclusion

While specific experimental data on 1-Nonylpiperidine-4-carboxylic acid is currently scarce, a comprehensive understanding of its molecular characteristics and potential can be derived through a comparative analysis of its structural analogs. This guide provides a foundational framework for researchers, outlining its core properties, a plausible synthetic route, and expected analytical data. The unique combination of the proven piperidine pharmacophore with a long N-alkyl chain makes 1-Nonylpiperidine-4-carboxylic acid and its analogs intriguing candidates for further investigation in various drug discovery programs. The methodologies and comparative data presented herein should empower researchers to confidently synthesize, characterize, and evaluate this and similar molecules, paving the way for the discovery of novel therapeutics.

References

  • Bioelsa. 1-Nonylpiperidine-4-carboxylic acid. [Link]

  • ResearchGate. Comparison of Experimental and Theoretical spectral groups, electronic properties, topological, and molecular docking investigations of 1-N-Cbz-piperidine-4-carboxylic acid- Potential Cancer drug. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. [Link]

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]

  • PubChem. 4-Piperidinecarboxylic acid. [Link]

  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ChemBK. piperidine-4-carboxylic acid. [Link]

  • International Journal of Molecular Sciences. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemguide. interpreting infra-red spectra. [Link]

  • ResearchGate. Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. [Link]

  • Wikipedia. Isonipecotic acid. [Link]

  • ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

  • NIST WebBook. 1-Acetyl-4-piperidinecarboxylic acid. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • PubChem. 1-Benzylpiperidine-4-carboxylic acid. [Link]

  • PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • PMC. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

  • ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]

  • ChemSynthesis. 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. [Link]

  • Stenutz. piperidine-4-carboxylic acid. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1-Nonylpiperidine-4-carboxylic acid

For: Researchers, scientists, and drug development professionals. Introduction 1-Nonylpiperidine-4-carboxylic acid is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-Nonylpiperidine-4-carboxylic acid is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The introduction of a nonyl group on the piperidine nitrogen and a carboxylic acid at the 4-position creates a molecule with both lipophilic and hydrophilic regions, making it an interesting candidate for biological screening and as a building block in the synthesis of more complex molecules. This document provides a detailed experimental protocol for the synthesis, purification, and characterization of 1-Nonylpiperidine-4-carboxylic acid.

Synthesis of 1-Nonylpiperidine-4-carboxylic acid

The synthesis of 1-Nonylpiperidine-4-carboxylic acid is achieved through the N-alkylation of piperidine-4-carboxylic acid with 1-bromononane. This reaction is a classic example of a nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic carbon of the alkyl halide.

Reaction Pathway

Synthesis of 1-Nonylpiperidine-4-carboxylic acid cluster_reagents Reaction Conditions start Piperidine-4-carboxylic acid product 1-Nonylpiperidine-4-carboxylic acid start->product N-alkylation reagent 1-Bromononane reagent->product base K2CO3 (base) DMF (solvent) Experimental Workflow start Start synthesis Synthesis: N-alkylation of Piperidine-4-carboxylic acid start->synthesis workup Aqueous Workup: Extraction and Washing synthesis->workup purification Purification: Recrystallization or Column Chromatography workup->purification characterization Characterization: NMR, FT-IR, Mass Spectrometry purification->characterization end End Product: Pure 1-Nonylpiperidine-4-carboxylic acid characterization->end

Application

Application Notes and Protocols for In Vitro Evaluation of Putative Acid Sphingomyelinase Inhibitors: A Guide Featuring 1-Nonylpiperidine-4-carboxylic acid

Introduction: The Critical Role of Acid Sphingomyelinase in Cellular Signaling and Disease Acid sphingomyelinase (ASM) is a pivotal lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Acid Sphingomyelinase in Cellular Signaling and Disease

Acid sphingomyelinase (ASM) is a pivotal lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1][2] This enzymatic reaction is not merely a step in lipid catabolism; it is a critical control point in a complex network of cellular signaling. The product, ceramide, is a potent second messenger that mediates a wide array of cellular processes, including apoptosis, cell proliferation, and differentiation.[2][3] Given its central role, dysregulation of ASM activity has been implicated in the pathophysiology of numerous diseases, ranging from lysosomal storage disorders like Niemann-Pick disease to atherosclerosis, inflammation, and even major depressive disorder. Consequently, the identification and characterization of novel ASM inhibitors have emerged as a promising therapeutic strategy.

This guide provides a comprehensive overview of the in vitro methodologies for characterizing potential ASM inhibitors, using the hypothetical compound 1-Nonylpiperidine-4-carboxylic acid as a representative molecule from a class of piperidine derivatives. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to confidently assess the inhibitory potential and selectivity of their compounds of interest.

Understanding the Target: Acid Sphingomyelinase

There are several forms of sphingomyelinase, broadly classified by their optimal pH.[1] This guide focuses on the lysosomal acid sphingomyelinase (L-ASM) and the secreted acid sphingomyelinase (S-ASM), both of which are encoded by the SMPD1 gene.[3] While L-ASM resides within the lysosome, S-ASM is secreted into the extracellular space and is particularly relevant in the context of inflammation and atherosclerosis.[3] Some forms of ASM are dependent on zinc ions for their activity.[3]

The fundamental principle behind assaying ASM activity involves providing a sphingomyelin substrate and quantifying the production of either ceramide or phosphocholine. The presence of an inhibitor will lead to a reduction in product formation, which can be measured using various detection methods.

Experimental Workflows: From Primary Screening to Mechanistic Studies

The characterization of a potential ASM inhibitor typically follows a tiered approach. A high-throughput primary screen is often employed to identify initial hits from a compound library. Promising candidates then proceed to more detailed secondary assays to confirm their activity, determine their potency (e.g., IC50), and assess their selectivity against other enzymes. Finally, cell-based assays are utilized to evaluate the compound's efficacy in a more physiologically relevant context.

experimental_workflow A Compound Library (e.g., 1-Nonylpiperidine-4-carboxylic acid derivatives) B Primary High-Throughput Screen (e.g., Fluorometric Assay) A->B C Hit Confirmation & Potency Determination (IC50 determination) B->C D Selectivity Assays (e.g., Neutral Sphingomyelinase) C->D E Cell-Based Assays (e.g., Cellular Ceramide Levels) C->E F Lead Candidate D->F E->F

Caption: A typical workflow for the identification and characterization of ASM inhibitors.

Protocol 1: In Vitro Fluorometric Assay for Acid Sphingomyelinase Activity

This protocol describes a sensitive method for measuring ASM activity, suitable for inhibitor screening and IC50 determination.[2][4] The assay relies on a fluorogenic substrate that is cleaved by ASM to produce a fluorescent signal.

Principle:

This assay indirectly quantifies the phosphocholine produced from the hydrolysis of sphingomyelin.[4] The phosphocholine is utilized in a series of enzymatic reactions that culminate in the generation of a fluorescent product. The fluorescence intensity is directly proportional to the ASM activity.

Materials:
  • Recombinant human acid sphingomyelinase

  • ASM Assay Buffer (e.g., 0.2 M sodium acetate, pH 5.0, with 0.2 mM ZnCl2)[5]

  • Fluorogenic Substrate (e.g., a proprietary substrate from a commercial kit)

  • Test compound (1-Nonylpiperidine-4-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., desipramine or other known ASM inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:
  • Compound Preparation: Prepare a serial dilution of 1-Nonylpiperidine-4-carboxylic acid in ASM Assay Buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% to avoid solvent-induced artifacts.

  • Assay Plate Setup:

    • Blank (No Enzyme): Add assay buffer and substrate.

    • Negative Control (No Inhibitor): Add assay buffer, ASM, and substrate.

    • Test Compound: Add assay buffer, ASM, substrate, and the serial dilutions of 1-Nonylpiperidine-4-carboxylic acid.

    • Positive Control: Add assay buffer, ASM, substrate, and a known ASM inhibitor at a concentration expected to give significant inhibition.

  • Enzyme Addition: Add the recombinant human ASM to all wells except the blank.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Compound / Fluorescence of Negative Control)]

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.

Data Presentation:
Compound Concentration (µM)Fluorescence (RFU)% Inhibition
0 (Negative Control)150000
0.11350010
1900040
10450070
100150090

Table 1: Example data for the determination of the IC50 of 1-Nonylpiperidine-4-carboxylic acid.

Protocol 2: In Vitro Colorimetric Assay for Acid Sphingomyelinase Activity

This protocol provides an alternative method to the fluorometric assay, which may be advantageous in certain laboratory settings.[1]

Principle:

Similar to the fluorometric assay, this method relies on the enzymatic cascade following the hydrolysis of sphingomyelin. However, the final product generates a colored compound that can be quantified by measuring its absorbance.[1]

Materials:
  • Recombinant human acid sphingomyelinase

  • ASM Assay Buffer (e.g., 0.2 M sodium acetate, pH 5.0)[5]

  • Sphingomyelin substrate

  • Colorimetric Probe

  • Enzyme Mix (for the detection cascade)

  • Test compound (1-Nonylpiperidine-4-carboxylic acid)

  • Positive Control Inhibitor

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

The procedure is analogous to the fluorometric assay, with the following key differences:

  • Reaction Termination: In some colorimetric assays, a stop solution may be required to terminate the enzymatic reaction before reading the absorbance.

  • Absorbance Measurement: Measure the absorbance at the wavelength appropriate for the chromophore generated (e.g., 570 nm).[1]

  • Data Analysis: The data analysis is performed similarly to the fluorometric assay, using absorbance values instead of fluorescence intensity.

Signaling Pathway Context: The Role of ASM in Ceramide-Mediated Apoptosis

Inhibition of ASM can have profound effects on cellular signaling pathways. One of the most well-characterized roles of ASM is in the initiation of apoptosis through the generation of ceramide.

apoptosis_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin ASM Acid Sphingomyelinase (ASM) Sphingomyelin->ASM Hydrolysis Ceramide Ceramide Downstream_Effectors Downstream Apoptotic Effectors (e.g., Caspases) Ceramide->Downstream_Effectors Apoptosis Apoptosis Downstream_Effectors->Apoptosis ASM->Ceramide Inhibitor 1-Nonylpiperidine-4-carboxylic acid Inhibitor->ASM

Caption: Simplified signaling pathway of ASM-mediated apoptosis and the point of intervention for an inhibitor.

Trustworthiness and Self-Validation of Protocols

The reliability of the data generated from these assays is paramount. To ensure trustworthiness, the following controls should be included in every experiment:

  • Blank: To account for background signal from the assay components.

  • Negative Control: Represents 100% enzyme activity and is the reference for calculating inhibition.

  • Positive Control: A known inhibitor should be run in parallel to validate the assay's ability to detect inhibition.

  • Solvent Control: To ensure that the solvent used to dissolve the test compound does not interfere with the assay.

Furthermore, it is crucial to determine the linear range of the assay with respect to both time and enzyme concentration. All measurements should be performed within this linear range to ensure that the observed inhibition is not an artifact of substrate depletion or enzyme saturation.

Conclusion and Future Directions

The in vitro assays described in this application note provide a robust framework for the initial characterization of novel acid sphingomyelinase inhibitors like the hypothetical 1-Nonylpiperidine-4-carboxylic acid. Positive results from these assays should be followed up with more detailed mechanistic studies, including determination of the mode of inhibition (e.g., competitive, non-competitive) and assessment of selectivity against other related enzymes such as neutral sphingomyelinase. Ultimately, the translation of these in vitro findings into a cellular context is essential to validate the therapeutic potential of any new ASM inhibitor.

References

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • He, X., et al. (2023). Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase. International Journal of Molecular Sciences, 24(22), 16089. [Link]

  • Liu, B., et al. (2014). A high-throughput sphingomyelinase assay using natural substrate. Analytical Biochemistry, 457, 42-47. [Link]

  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Kornicka, A., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules, 27(2), 481. [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. [Link]

  • Gschaider, M., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 8(11), 1188. [Link]

  • Wikipedia. (2023, December 27). Isonipecotic acid. Retrieved January 22, 2026, from [Link]

  • Arenz, C. (2006). Small molecule inhibitors of acid sphingomyelinase. Current Medicinal Chemistry, 13(28), 3445-3453. [Link]

  • de Oliveira, D. P., et al. (2016). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacological Reports, 68(5), 931-938. [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents. Scientific Reports, 14(1), 16298. [Link]

  • Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of Medicinal Chemistry, 49(21), 6416-6420. [Link]

  • Cho, J. I., et al. (2010). Oligo(4-aminopiperidine-4-carboxylic acid): an unusual basic oligopeptide with an acid-induced helical conformation. Journal of the American Chemical Society, 132(38), 13176-13178. [Link]

Sources

Method

Application Notes and Protocols for In Vivo Studies with 1-Nonylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Disclaimer: 1-Nonylpiperidine-4-carboxylic acid is a novel chemical entity for research purposes. The following a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: 1-Nonylpiperidine-4-carboxylic acid is a novel chemical entity for research purposes. The following application notes are based on the known properties of its constituent chemical moieties—the piperidine-4-carboxylic acid core and the N-nonyl alkyl chain—and are intended to provide a scientifically grounded framework for initiating in vivo investigations. All protocols should be adapted and validated by the end-user in accordance with institutional and regulatory guidelines.

Introduction: Unveiling the Potential of a Novel Lipophilic Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs targeting a wide array of biological systems, including the central nervous system (CNS) and peripheral pathways.[1][2][3] The parent compound, piperidine-4-carboxylic acid (isonipecotic acid), is a known partial agonist of the GABA-A receptor, though its polarity limits its ability to cross the blood-brain barrier.[4] The introduction of a nine-carbon alkyl chain (nonyl group) at the 1-position dramatically increases the lipophilicity of the molecule, suggesting a significantly different pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview for researchers embarking on in vivo studies with 1-Nonylpiperidine-4-carboxylic acid, from fundamental physicochemical considerations to detailed experimental protocols. The central hypothesis underpinning this document is that the N-nonyl chain will facilitate membrane interaction and potentially CNS penetration, thereby unmasking novel pharmacological activities not observed with the parent compound.

Physicochemical and Pharmacokinetic Profile: A Predictive Analysis

The addition of the nonyl group is expected to substantially alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Physicochemical Properties
PropertyPredicted CharacteristicRationale
Lipophilicity (LogP) HighThe long alkyl chain significantly increases hydrophobicity compared to the parent piperidine-4-carboxylic acid.
Aqueous Solubility LowIncreased lipophilicity will decrease solubility in aqueous media.
pKa ~4-5 (carboxylic acid), ~10-11 (piperidine nitrogen)The carboxylic acid and tertiary amine moieties will be ionizable. The pKa of the piperidine nitrogen is a critical determinant of its charge at physiological pH.[5]
Blood-Brain Barrier (BBB) Permeability Potentially HighIncreased lipophilicity is a key factor in facilitating passive diffusion across the BBB.[6][7] However, the carboxylic acid group may need to be in its neutral form for efficient crossing.
Plasma Protein Binding HighLipophilic compounds tend to exhibit high binding to plasma proteins like albumin, which will affect the free drug concentration.
Hypothetical Metabolic Pathways

The metabolic fate of 1-Nonylpiperidine-4-carboxylic acid is likely to involve several key pathways.

  • N-dealkylation: The piperidine nitrogen is a likely site for cytochrome P450-mediated metabolism, potentially cleaving the nonyl chain.[8]

  • Hydroxylation: The alkyl chain can undergo oxidation at various positions.

  • Glucuronidation: The carboxylic acid moiety is a prime candidate for conjugation with glucuronic acid, a major route of elimination for many carboxylic acid-containing drugs.[9]

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) 1-Nonylpiperidine-4-carboxylic_acid 1-Nonylpiperidine-4-carboxylic_acid N-dealkylation Piperidine-4-carboxylic acid (N-dealkylation) 1-Nonylpiperidine-4-carboxylic_acid->N-dealkylation CYP450 Hydroxylation Hydroxylated Metabolites (on nonyl chain) 1-Nonylpiperidine-4-carboxylic_acid->Hydroxylation CYP450 Glucuronidation Acyl Glucuronide (conjugation at carboxylic acid) 1-Nonylpiperidine-4-carboxylic_acid->Glucuronidation UGT

Caption: Predicted metabolic pathways for 1-Nonylpiperidine-4-carboxylic acid.

Proposed Mechanism of Action and Therapeutic Hypotheses

Given the structural motifs, several plausible biological targets can be hypothesized. The high lipophilicity suggests potential interactions with membrane-bound proteins such as G-protein coupled receptors (GPCRs) or ion channels. The piperidine core is a known privileged scaffold for a variety of targets.[1][10]

Hypothetical Targets:

  • Neuromodulatory Receptors: The potential for BBB penetration opens up the possibility of targeting CNS receptors, including but not limited to dopaminergic, serotonergic, or opioid receptors.[2]

  • Ion Channels: The amphiphilic nature of the molecule could facilitate interaction with voltage-gated or ligand-gated ion channels.

  • Enzyme Inhibition: Piperidine derivatives have been shown to inhibit enzymes such as cholinesterases and monoamine oxidases (MAOs).[2]

In Vivo Experimental Protocols

The following protocols provide a starting point for the in vivo evaluation of 1-Nonylpiperidine-4-carboxylic acid. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Formulation for In Vivo Administration

Due to its predicted low aqueous solubility, a suitable vehicle is required for dosing.

Protocol 1: Formulation Development

  • Solubility Screen:

    • Assess the solubility of the compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% dextrose, corn oil, sesame oil, polyethylene glycol 400 (PEG400), and various surfactant-based systems like Tween 80 or Cremophor EL).

  • Lipid-Based Formulation (for oral administration):

    • Given its lipophilicity, a self-emulsifying drug delivery system (SEDDS) may be optimal for oral bioavailability.[11]

    • A typical starting SEDDS formulation could consist of an oil (e.g., Maisine® CC), a surfactant (e.g., Cremophor® EL), and a cosolvent (e.g., Transcutol® HP).[11]

    • Prepare various ratios of oil, surfactant, and cosolvent and assess the emulsification properties upon dilution in an aqueous medium.[11]

  • Injectable Formulation (for intravenous, intraperitoneal, or subcutaneous administration):

    • A co-solvent system is often effective. A common combination is DMSO, PEG400, and saline.

    • Procedure:

      • Dissolve the required amount of 1-Nonylpiperidine-4-carboxylic acid in a minimal volume of DMSO.

      • Add PEG400 to the solution and vortex until clear.

      • Slowly add saline to the desired final volume while vortexing to prevent precipitation. Caution: The final concentration of DMSO should be kept low (typically <5% of the total volume) to avoid toxicity.

Preliminary Toxicity and Tolerability Assessment

A maximum tolerated dose (MTD) study is essential before proceeding to efficacy studies.

Protocol 2: Acute Toxicity Study (MTD)

  • Animal Model: Use a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Dose Escalation:

    • Administer single doses of the compound via the intended route of administration (e.g., oral gavage or intraperitoneal injection) to small groups of animals (n=3-5 per group).

    • Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg).

  • Monitoring:

    • Observe animals closely for the first few hours post-dosing and then daily for up to 14 days.

    • Record clinical signs of toxicity, including changes in weight, activity, posture, and grooming.

    • Note any signs of neurotoxicity (e.g., tremors, ataxia, convulsions) or gastrointestinal distress.

  • Endpoint: The MTD is the highest dose that does not produce severe adverse effects or mortality.

Pharmacokinetic (PK) Study

Understanding the ADME profile is crucial for designing effective dosing regimens for efficacy studies.

Protocol 3: Single-Dose Pharmacokinetic Study

  • Animal Model: Cannulated rats are often used to facilitate serial blood sampling.

  • Dosing: Administer a single dose of the compound (at a dose well below the MTD) via both intravenous (IV) and oral (PO) routes to different groups of animals. The IV group allows for the determination of absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of 1-Nonylpiperidine-4-carboxylic acid in plasma.

  • Data Analysis:

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t1/2), and bioavailability (F%).

cluster_workflow In Vivo Study Workflow A Formulation Development B Acute Toxicity (MTD) A->B C Pharmacokinetics (PK) B->C D Efficacy Studies C->D

Caption: A typical workflow for the in vivo evaluation of a novel compound.

Exploratory Efficacy Studies

Based on the hypothesized mechanisms of action, several in vivo models can be employed to screen for therapeutic activity.

Protocol 4: CNS Activity Screening (Example: Analgesia)

Given that many piperidine-based compounds have analgesic properties, a hot plate test can be used as an initial screen for centrally-mediated antinociceptive effects.[12]

  • Animal Model: Male ICR mice.

  • Acclimation: Acclimate the mice to the testing room and handling for several days before the experiment.

  • Baseline Measurement:

    • Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

  • Dosing:

    • Administer 1-Nonylpiperidine-4-carboxylic acid at various doses (based on MTD and PK data), a vehicle control, and a positive control (e.g., morphine) via the chosen route of administration.

  • Post-Dosing Measurements:

    • Measure the hot plate latency at several time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Calculate the percent maximum possible effect (%MPE) for each animal at each time point.

    • Compare the latencies between the treated, vehicle, and positive control groups using appropriate statistical analysis (e.g., ANOVA).

Conclusion and Future Directions

1-Nonylpiperidine-4-carboxylic acid represents an intriguing chemical scaffold with the potential for novel pharmacological activities, primarily due to its significantly increased lipophilicity compared to its parent compound. The protocols outlined in this guide provide a systematic and scientifically rigorous approach to initiating its in vivo characterization. The initial focus should be on establishing a suitable formulation and understanding its safety and pharmacokinetic profile. Subsequent efficacy studies can then be designed based on these foundational data and guided by the hypothesized mechanisms of action. This structured approach will be critical in efficiently determining the therapeutic potential of this novel compound.

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Application

Application Notes and Protocols: 1-Nonylpiperidine-4-carboxylic Acid in Drug Discovery

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of approved therapeutics.[1] Its conformational rigidity and ability to present substituents in defined three-dimens...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of approved therapeutics.[1] Its conformational rigidity and ability to present substituents in defined three-dimensional space make it an ideal fragment for targeting a wide array of biological macromolecules.[1] This guide focuses on a representative N-alkylated piperidine derivative, 1-Nonylpiperidine-4-carboxylic acid, to illustrate a comprehensive drug discovery workflow. We present a hypothetical campaign targeting a G-protein coupled receptor (GPCR) implicated in inflammatory diseases. This document provides detailed, field-proven protocols for the synthesis, purification, and characterization of this compound, followed by a suite of in vitro and in vivo assays for evaluating its biological activity, from initial hit identification to lead optimization.

Introduction: The Rationale for Targeting Inflammatory GPCRs with Piperidine Scaffolds

Chronic inflammatory diseases represent a significant global health burden, and many are driven by the dysregulation of signaling pathways controlled by G-protein coupled receptors (GPCRs).[2] These receptors are prime therapeutic targets, with approximately one-third of all marketed drugs acting on them.[2] The piperidine moiety is a privileged structure in GPCR ligand design, offering a versatile framework for optimizing potency, selectivity, and pharmacokinetic properties.[3][]

The introduction of a long alkyl chain, such as the nonyl group in 1-Nonylpiperidine-4-carboxylic acid, can significantly increase lipophilicity, potentially enhancing membrane interaction and affinity for binding pockets with hydrophobic features. The carboxylic acid moiety provides a key interaction point, capable of forming salt bridges or hydrogen bonds with receptor residues. This application note will use the hypothetical target, "Inflammatory Receptor X" (IRX), a Gq-coupled GPCR, to demonstrate the drug discovery process for a novel piperidine-based antagonist.

Synthesis and Characterization of 1-Nonylpiperidine-4-carboxylic Acid

The synthesis of 1-Nonylpiperidine-4-carboxylic acid can be efficiently achieved via N-alkylation of a piperidine-4-carboxylic acid ester precursor, followed by hydrolysis. This common and robust method allows for the facile introduction of various alkyl chains, enabling structure-activity relationship (SAR) studies.[5][6]

Experimental Protocol: Synthesis

Step 1: Esterification of Isonipecotic Acid Isonipecotic acid (piperidine-4-carboxylic acid) is first converted to its methyl ester to protect the carboxylic acid during the subsequent alkylation step.

  • Suspend piperidine-4-carboxylic acid (1.0 eq) in methanol (10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield methyl piperidine-4-carboxylate hydrochloride as a white solid.[7]

Step 2: N-Alkylation The secondary amine of the piperidine ring is alkylated using 1-bromononane.

  • Dissolve methyl piperidine-4-carboxylate hydrochloride (1.0 eq) in anhydrous acetonitrile (15 volumes).

  • Add potassium carbonate (K₂CO₃) (2.5 eq) as a base.

  • Add 1-bromononane (1.2 eq).

  • Stir the mixture vigorously at 60 °C overnight. Monitor reaction progress by LC-MS.[8]

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 1-nonylpiperidine-4-carboxylate.

Step 3: Saponification The methyl ester is hydrolyzed to the final carboxylic acid product.

  • Dissolve methyl 1-nonylpiperidine-4-carboxylate (1.0 eq) in a mixture of THF and water (2:1).

  • Add lithium hydroxide (LiOH) (2.0 eq).

  • Stir the mixture at room temperature for 3-5 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~4-5 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield 1-Nonylpiperidine-4-carboxylic acid.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Saponification A Piperidine-4-carboxylic acid B Methyl piperidine-4-carboxylate HCl A->B MeOH, SOCl₂ C Methyl 1-nonylpiperidine-4-carboxylate B->C 1-Bromononane, K₂CO₃, ACN D 1-Nonylpiperidine-4-carboxylic acid C->D LiOH, THF/H₂O

Caption: Synthetic route for 1-Nonylpiperidine-4-carboxylic acid.

Characterization Data
TestSpecificationHypothetical Result
Appearance White to off-white solidConforms
¹H NMR Spectrum conforms to structureConforms
Mass Spec (ESI+) [M+H]⁺ = 270.24Found: 270.25
HPLC Purity ≥95%98.5%

In Vitro Biological Evaluation

The in vitro evaluation cascade is designed to first determine the compound's affinity for the target receptor and then to quantify its functional effect on receptor signaling.

Protocol 1: Radioligand Binding Assay (Affinity)

This assay determines the ability of 1-Nonylpiperidine-4-carboxylic acid to displace a known radiolabeled ligand from the IRX receptor, providing its binding affinity (Ki).[9]

Materials:

  • Cell membranes from HEK293 cells stably expressing the human IRX receptor.

  • Radioligand: [³H]-Compound Y (a known high-affinity IRX ligand).

  • Test Compound: 1-Nonylpiperidine-4-carboxylic acid.

  • Non-specific binding control: A high concentration (10 µM) of unlabeled Compound Y.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation cocktail and 96-well filter plates.

Procedure:

  • Prepare serial dilutions of 1-Nonylpiperidine-4-carboxylic acid (e.g., from 100 µM to 10 pM) in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control, or 50 µL of test compound dilutions.

  • Add 50 µL of [³H]-Compound Y (at a final concentration equal to its Kd).

  • Add 100 µL of the IRX-expressing cell membrane preparation (e.g., 20 µg protein/well).

  • Incubate the plate for 90 minutes at room temperature with gentle shaking.

  • Harvest the membranes by rapid filtration onto the filter plates and wash 3 times with ice-cold assay buffer.

  • Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each concentration and determine the IC₅₀ value using non-linear regression.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Flux Functional Assay (Potency)

Since IRX is a Gq-coupled receptor, its activation leads to an increase in intracellular calcium ([Ca²⁺]i).[10] This assay measures the ability of 1-Nonylpiperidine-4-carboxylic acid to inhibit the [Ca²⁺]i increase induced by a known IRX agonist.

Materials:

  • CHO-K1 cells stably expressing the human IRX receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • IRX Agonist (e.g., at its EC₈₀ concentration).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescent plate reader with an integrated fluid-handling system.

Procedure:

  • Plate the IRX-expressing CHO-K1 cells in a 96-well black, clear-bottom plate and culture overnight.

  • Remove the culture medium and add the Fluo-4 AM loading buffer to the cells. Incubate for 1 hour at 37 °C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of 1-Nonylpiperidine-4-carboxylic acid to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence.

  • After a short baseline reading, add the IRX agonist (at EC₈₀) to all wells simultaneously using the instrument's fluidics.

  • Continue to record the fluorescence signal for 1-2 minutes.

  • The antagonist potency (IC₅₀) is determined by plotting the peak fluorescence response against the concentration of the test compound.

Hypothetical In Vitro Data Summary
CompoundBinding Affinity Ki (nM)Functional Antagonism IC₅₀ (nM)
1-Nonylpiperidine-4-carboxylic acid 15.245.8
Reference Compound 5.112.5
Visualization of GPCR Antagonism Workflow

GPCR_Antagonism cluster_pathway Gq Signaling Pathway Agonist Agonist GPCR IRX Receptor (Gq-coupled) Agonist->GPCR Antagonist 1-Nonylpiperidine- 4-carboxylic acid Antagonist->GPCR Gq Gq Protein GPCR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 Ca Ca²⁺ release IP3->Ca

Caption: Mechanism of action for a Gq-coupled GPCR antagonist.

Preliminary ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to minimize late-stage attrition.[11][12] A standard panel of in vitro assays provides essential data to guide lead optimization.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive membrane permeability.[11]

Procedure:

  • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • The test compound is added to a donor plate (pH 7.4).

  • The filter plate is placed on top of the donor plate, and an acceptor plate containing buffer is placed on top of the filter plate.

  • The "sandwich" is incubated for 4-16 hours.

  • The concentrations of the compound in the donor, acceptor, and filter plates are measured by LC-MS/MS.

  • Permeability (Pe) is calculated.

Protocol 4: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (cytochrome P450s).

Procedure:

  • Incubate the test compound (e.g., at 1 µM) with liver microsomes (e.g., human, rat) and NADPH (as a cofactor) at 37 °C.

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analyze the remaining parent compound concentration by LC-MS/MS.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

Hypothetical ADMET Data Summary
AssayParameterResult for 1-Nonylpiperidine-4-carboxylic acid
PAMPA Permeability (Pe) x 10⁻⁶ cm/s12.5 (High)
Microsomal Stability Human t₁/₂ (min)45 (Moderate)
Aqueous Solubility µg/mL at pH 7.455

In Vivo Proof-of-Concept

Animal models of inflammation are used to evaluate the efficacy of the drug candidate in a physiological context.[13][14]

Protocol 5: Lipopolysaccharide (LPS)-Induced Cytokine Release Model in Mice

This model is used to assess the anti-inflammatory effect of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines induced by LPS.[15]

Procedure:

  • Acclimate male C57BL/6 mice for at least one week.

  • Administer the test compound (e.g., 1-Nonylpiperidine-4-carboxylic acid, formulated in a suitable vehicle) or vehicle control via the desired route (e.g., oral gavage).

  • After a set pre-treatment time (e.g., 60 minutes), administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection to induce an inflammatory response.

  • At the peak of the cytokine response (e.g., 2 hours post-LPS), collect blood samples via cardiac puncture.

  • Isolate plasma and measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using a multiplex immunoassay (e.g., ELISA or Luminex).

  • Calculate the percent inhibition of cytokine release compared to the vehicle-treated group.

Visualization of In Vivo Study Workflow

InVivo_Workflow A Acclimatize Mice B Dose with Test Compound or Vehicle A->B Day 0, T = -60 min C Administer LPS (i.p.) B->C T = 0 min D Collect Blood Samples C->D T = +120 min E Isolate Plasma D->E F Measure Cytokine Levels (ELISA) E->F G Data Analysis (% Inhibition) F->G

Caption: Workflow for the LPS-induced inflammation model in mice.

Conclusion and Future Directions

This guide outlines a structured and robust workflow for the initial stages of a drug discovery project centered on 1-Nonylpiperidine-4-carboxylic acid as a representative N-alkylated piperidine derivative. The protocols provided for synthesis, in vitro characterization, ADMET profiling, and in vivo testing establish a solid foundation for identifying and optimizing novel GPCR modulators. The hypothetical data presented for our target, IRX, demonstrate that 1-Nonylpiperidine-4-carboxylic acid is a promising lead compound with good target affinity, functional antagonism, and favorable preliminary ADMET properties.

Further steps in the drug discovery cascade would involve extensive SAR studies by modifying the alkyl chain and the piperidine ring, followed by more comprehensive preclinical development, including pharmacokinetics, toxicology, and efficacy studies in chronic disease models.

References

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Method

Custom Synthesis of Long-Chain Alkyl Piperidine Derivatives: An Application Guide for Researchers

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in over twe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its importance as a privileged scaffold in drug design.[1][2] The conformational flexibility of the piperidine ring, coupled with its ability to engage in crucial hydrogen bonding and ionic interactions, allows for the precise three-dimensional positioning of pharmacophoric elements. The introduction of long-chain alkyl substituents onto this core structure can significantly modulate a molecule's lipophilicity, membrane permeability, and protein-binding affinity, making the custom synthesis of these derivatives a critical endeavor for drug development professionals.[3] These derivatives have shown promise in a wide range of therapeutic areas, including as anti-cancer, anti-inflammatory, and anti-diabetic agents.[4][5]

This comprehensive guide provides an in-depth exploration of key synthetic strategies for preparing long-chain alkyl piperidine derivatives. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present troubleshooting insights to empower researchers in their synthetic campaigns.

Strategic Approaches to the Synthesis of Long-Chain Alkyl Piperidine Derivatives

The synthesis of long-chain alkyl piperidine derivatives can be broadly categorized into two main approaches: construction of a pre-alkylated piperidine ring and alkylation of a pre-existing piperidine scaffold . The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required stereochemical control.

Construction of the Piperidine Ring: Catalytic Hydrogenation of Substituted Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[6] This approach involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

The Underlying Principle: The aromaticity of the pyridine ring necessitates the use of potent catalytic systems to overcome the resonance stabilization energy.[6] The mechanism typically involves the adsorption of the pyridine onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, which presents a significant challenge.[6]

Catalyst Systems and Reaction Conditions:

A variety of catalysts can be employed for this transformation, each with its own set of advantages and limitations.

Catalyst SystemTypical ConditionsKey AdvantagesConsiderations
Platinum(IV) oxide (PtO₂) 50-70 bar H₂, Glacial Acetic Acid, Room TempMild temperature conditionsRequires high pressure; acetic acid as a protic solvent enhances catalytic activity.[7]
Palladium on Carbon (Pd/C) Acidic additive (e.g., HCl), Elevated Temp & PressureWidely used and efficientAcidic conditions facilitate reduction by protonating the pyridine ring.[6]
Rhodium on Carbon (Rh/C) Lower atmospheric pressuresEffective under milder pressure conditions
Iridium(III) Complexes Low catalyst loading, mild conditionsHigh selectivity, tolerant of sensitive functional groups (e.g., nitro, bromo, alkyne)Represents a modern, robust method for complex molecules.[8][9]

Experimental Protocol: Catalytic Hydrogenation of a Long-Chain Alkyl Pyridine using PtO₂

This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines.[7]

Materials:

  • Substituted long-chain alkyl pyridine (1.0 g)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial Acetic Acid (5 mL)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 6-10 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the reactor and quench the reaction by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and filter through a pad of Celite to remove the catalyst.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the pure long-chain alkyl piperidine derivative.[7]

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Acts as a protic solvent that enhances the catalytic activity of PtO₂ and helps to mitigate catalyst poisoning by the pyridine nitrogen.[7]

  • High Pressure: Necessary to overcome the aromatic stability of the pyridine ring and drive the hydrogenation to completion.

  • Celite Filtration: Essential for the complete removal of the heterogeneous PtO₂ catalyst from the reaction mixture.

Workflow for Catalytic Hydrogenation

sub Long-Chain Alkyl Pyridine reac High-Pressure Reactor sub->reac cat PtO2 Catalyst cat->reac sol Glacial Acetic Acid sol->reac work Work-up: - Quench with NaHCO3 - Extract with Ethyl Acetate reac->work h2 H2 Gas (50-70 bar) h2->reac Hydrogenation pur Purification: - Column Chromatography work->pur prod Long-Chain Alkyl Piperidine pur->prod

Caption: Workflow for the synthesis of long-chain alkyl piperidines via catalytic hydrogenation.

Alkylation of a Pre-existing Piperidine Scaffold

For the synthesis of N-alkylated piperidines, direct alkylation of the piperidine nitrogen is a common and effective strategy.

This method involves the reaction of piperidine with a long-chain alkyl halide in the presence of a base.

The Underlying Principle: This is a classic SN2 reaction where the nucleophilic piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is required to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[10]

Key Considerations for Optimization:

  • Reactivity of Alkyl Halides: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[11][12] For less reactive alkyl halides, increasing the temperature or adding a catalytic amount of potassium iodide can be beneficial.[11]

  • Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) is often sufficient.[10] For more sensitive substrates, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) can be used to minimize side reactions.[11]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.[10][11]

Experimental Protocol: N-Alkylation of Piperidine with a Long-Chain Alkyl Bromide

Materials:

  • Piperidine

  • Long-chain alkyl bromide (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

Procedure:

  • To a stirred solution of piperidine in dry DMF, add anhydrous K₂CO₃.

  • Add the long-chain alkyl bromide dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or heat to 70 °C, monitoring the progress by TLC or LC-MS.[10]

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the pure N-alkylated piperidine.

Causality Behind Experimental Choices:

  • K₂CO₃: A mild and inexpensive base that effectively neutralizes the HBr formed, preventing the formation of the unreactive piperidinium salt.[10]

  • DMF: A polar aprotic solvent that promotes the SN2 reaction by solvating the cation of the base while leaving the nucleophile relatively free.

  • Aqueous Work-up: Necessary to remove the inorganic salts and DMF from the product.

Reductive amination is a versatile method for forming C-N bonds and can be used to synthesize N-substituted piperidines from piperidones.[13]

The Underlying Principle: This reaction proceeds in two steps: the formation of an iminium ion intermediate from the reaction of a piperidone with a primary amine (or ammonia), followed by the in-situ reduction of the iminium ion to the corresponding amine.

Logical Relationship of Synthetic Strategies

sub_a Long-Chain Alkyl Pyridine method_a Catalytic Hydrogenation (PtO2, Pd/C, etc.) sub_a->method_a sub_b Piperidine method_b N-Alkylation (Alkyl Halide + Base) sub_b->method_b sub_c Piperidone method_c Reductive Amination (with Long-Chain Amine) sub_c->method_c prod Long-Chain Alkyl Piperidine method_a->prod Ring Saturation method_b->prod N-Functionalization method_c->prod N-Functionalization

Caption: Key synthetic routes to long-chain alkyl piperidine derivatives.

Purification and Characterization

Purification: Achieving high purity of the final product is crucial for subsequent biological evaluation.[14] Common purification techniques for piperidine derivatives include:

  • Column Chromatography: Silica gel is the most common stationary phase, with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) used for elution.[15]

  • Extraction and Washing: An aqueous work-up is essential to remove water-soluble impurities, acids, or bases. Washing with a dilute acid solution can remove unreacted piperidine, while a bicarbonate wash can remove acidic byproducts.[15]

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.

Characterization: The structure and purity of the synthesized long-chain alkyl piperidine derivatives should be confirmed by a combination of spectroscopic methods.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the piperidine ring protons (typically in the range of 1.5-3.5 ppm) and the long-chain alkyl group. The integration of the signals should be consistent with the number of protons in each environment.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the carbon atoms of the piperidine ring and the alkyl chain.[16]
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.The molecular ion peak corresponding to the mass of the synthesized compound. The fragmentation pattern can provide further structural information.[17][18]
Infrared (IR) Spectroscopy Identification of functional groups.C-H stretching vibrations of the alkyl chain and piperidine ring, and C-N stretching vibrations.

Conclusion

The synthesis of long-chain alkyl piperidine derivatives is a vital aspect of modern drug discovery. This guide has outlined several robust synthetic strategies, including the catalytic hydrogenation of pyridines and the N-alkylation of the piperidine scaffold. By understanding the underlying principles of these reactions and following the detailed protocols, researchers can efficiently access a diverse range of these valuable compounds. The choice of synthetic route should be guided by the desired substitution pattern, the availability of starting materials, and the required stereochemical control. Rigorous purification and characterization are paramount to ensure the quality of the synthesized compounds for their intended biological applications.

References

  • Reddymasu, S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.
  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025). Nature Chemistry.
  • Application Notes and Protocols for the Catalytic Hydrogenation of 3-Substituted Pyridines for Piperidine Synthesis. (2025). Benchchem.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (2025). Benchchem.
  • Iridium Catalysis Enables Piperidine Synthesis from Pyridines. (2025). Bioengineer.org.
  • Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines. ResearchGate.
  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
  • The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • Technical Support Center: Optimizing N-Alkylation of Piperidines. (2025). Benchchem.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • Purification techniques for Piperidine-1-carbonyl azide. (2025). Benchchem.
  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. Available at: [Link]

  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. (2025). Benchchem.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate.
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate.

Sources

Application

Application Note: Strategic Use of Piperidine-4-Carboxylic Acid Scaffolds in the Development of Glycine Transporter 1 (GlyT1) Inhibitors

Introduction: Targeting GlyT1 for Neurological Disorders The Glycine Transporter 1 (GlyT1) has emerged as a critical therapeutic target in the central nervous system (CNS). GlyT1 is a member of the Na+/Cl−-dependent solu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting GlyT1 for Neurological Disorders

The Glycine Transporter 1 (GlyT1) has emerged as a critical therapeutic target in the central nervous system (CNS). GlyT1 is a member of the Na+/Cl−-dependent solute carrier 6 (SLC6) family responsible for the reuptake of glycine from the synaptic cleft.[1] Glycine serves a dual role in the CNS: it is a primary inhibitory neurotransmitter in the brainstem and spinal cord, and, crucially for pharmaceutical development, it acts as an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[2][3]

Hypofunction of the NMDA receptor is a leading hypothesis for the pathophysiology of schizophrenia, particularly its cognitive and negative symptoms.[4] By inhibiting GlyT1, the extracellular concentration of glycine is increased, enhancing NMDA receptor activity and offering a promising strategy to address these unmet medical needs.[3][4] This approach is also being investigated for other CNS disorders, including depression, anxiety, and Alzheimer's disease.[2][4]

This document serves as a technical guide for researchers, focusing on the strategic use of key chemical scaffolds, such as 1-Alkylpiperidine-4-carboxylic acids, in the synthesis of potent GlyT1 inhibitors and the subsequent protocols for their pharmacological characterization. While compounds like 1-Nonylpiperidine-4-carboxylic acid are not typically direct-acting pharmacological tools, they represent essential, structurally significant intermediates in the synthesis of more complex and potent final compounds.[5][6]

The Central Role of the Piperidine-4-Carboxylic Acid Scaffold

The piperidine-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, particularly for CNS targets. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with target proteins. In the context of GlyT1 inhibitors, this scaffold is frequently utilized to build molecules that occupy the transporter's binding pocket with high affinity and selectivity.

The synthesis of advanced GlyT1 inhibitors often involves multi-step processes where the piperidine ring is functionalized. For instance, a 1-alkylpiperidine-4-carboxylic acid can serve as a foundational building block, with the alkyl chain influencing properties like lipophilicity and the carboxylic acid group providing a handle for further chemical elaboration.[7][8]

Illustrative Synthetic Workflow

The development of a final, active GlyT1 inhibitor from a piperidine intermediate is a carefully planned process. The workflow below illustrates a generalized pathway, highlighting the critical role of the intermediate.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Final Compound Assembly A Starting Materials (e.g., Piperidine-4-carboxylic acid ester) B Step 1: N-Alkylation (e.g., Reductive amination with Nonanal) A->B C Intermediate: 1-Nonylpiperidine-4-carboxylic acid ester B->C D Step 2: Saponification C->D E Key Intermediate: 1-Nonylpiperidine-4-carboxylic acid D->E G Step 3: Amide Bond Formation (e.g., HATU, EDC) E->G To Final Synthesis F Amine Coupling Partner F->G H Final Compound: Potent GlyT1 Inhibitor G->H

Figure 1: Generalized synthetic workflow for a GlyT1 inhibitor.

Mechanism of Action: How GlyT1 Inhibition Modulates Synaptic Activity

The therapeutic rationale for GlyT1 inhibition is centered on the modulation of glutamatergic neurotransmission via the NMDA receptor. By blocking the reuptake of glycine, these inhibitors increase its ambient concentration in the synapse. This elevates the occupancy of the glycine co-agonist site on the NMDA receptor, thereby potentiating its function when activated by glutamate. This enhanced signaling is believed to improve synaptic plasticity and cognitive function.[3][4]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_glia Glial Cell Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Response Cellular Response (e.g., LTP, Synaptic Plasticity) Ca_ion->Response GlyT1 GlyT1 Glycine_in Glycine GlyT1->Glycine_in Reuptake Glycine_syn Glycine Glycine_syn->NMDAR Binds (Co-agonist) Glycine_syn->GlyT1 Inhibitor GlyT1 Inhibitor Inhibitor->GlyT1 Blocks

Figure 2: Mechanism of GlyT1 inhibition at the glutamatergic synapse.

Experimental Protocols for Pharmacological Characterization

Once a novel GlyT1 inhibitor has been synthesized, its pharmacological properties must be rigorously characterized. The following protocols provide step-by-step methodologies for determining the compound's potency and functional activity.

Protocol 1: Radioligand Binding Assay for GlyT1 Affinity (Ki Determination)

This protocol determines the binding affinity (Ki) of the test compound for GlyT1 using a competitive binding assay with a known radioligand.

Principle: The test compound's ability to displace a high-affinity radiolabeled GlyT1 ligand from the transporter is measured. The concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the Ki.

Materials:

  • Cell Membranes: CHO or HEK293 cell membranes stably expressing human GlyT1.

  • Radioligand: [³H]-Org24598 or a similar high-affinity GlyT1 ligand.

  • Test Compound: Synthesized inhibitor, dissolved in DMSO.

  • Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl).

  • Scintillation Cocktail & Vials.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Plate Preparation: Add 25 µL of assay buffer to each well of a 96-well plate.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., 10 mM to 0.1 nM). Add 25 µL of each concentration to the appropriate wells. For control wells, add 25 µL of vehicle (DMSO).

  • Radioligand Addition: Add 50 µL of [³H]-Org24598 at a final concentration near its Kd value to all wells.

  • Non-Specific Binding (NSB): To a set of control wells, add a high concentration of a known non-labeled GlyT1 inhibitor (e.g., 10 µM Sarcosine) to determine NSB.[9]

  • Membrane Addition: Add 100 µL of the GlyT1-expressing cell membrane preparation (5-20 µg protein/well) to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the log concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Functional Glycine Uptake Assay (IC50 Determination)

This protocol measures the functional potency of the inhibitor by quantifying its ability to block the uptake of radiolabeled glycine into cells expressing GlyT1.[10]

Principle: Active transporters will uptake [³H]-glycine from the medium. An effective inhibitor will block this process, resulting in lower intracellular radioactivity.[10]

Materials:

  • Cells: CHO or HEK293 cells stably expressing human GlyT1, plated in 96-well culture plates.

  • Radiotracer: [³H]-glycine.

  • Test Compound: Synthesized inhibitor, dissolved in DMSO.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Lysis Buffer: 1% SDS or similar detergent.

Procedure:

  • Cell Culture: Seed GlyT1-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells with 50 µL of varying concentrations of the test compound (or vehicle) for 15-20 minutes at 37°C.

  • Initiate Uptake: Add 50 µL of KRH buffer containing [³H]-glycine (final concentration ~10-50 nM) to each well to start the uptake reaction.

  • Incubation: Incubate for 10-15 minutes at 37°C. The incubation time should be within the linear range of glycine uptake.

  • Terminate Uptake: Rapidly aspirate the radioactive medium and wash the cells 3-4 times with ice-cold KRH buffer to remove extracellular [³H]-glycine.

  • Cell Lysis: Add 100 µL of lysis buffer to each well and incubate for 30 minutes to lyse the cells and release the intracellular contents.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC50 value by plotting the percent inhibition of glycine uptake against the log concentration of the inhibitor and fitting the data to a non-linear regression model.

Data Summary and Interpretation

The data obtained from these assays allow for a comprehensive pharmacological profile of the newly synthesized compound. A desirable GlyT1 inhibitor will exhibit high affinity (low Ki) and high functional potency (low IC50).

ParameterDescriptionTypical Value for Lead Compound
Ki (nM) Binding affinity constant. A measure of how tightly the inhibitor binds to GlyT1.< 50 nM
IC50 (nM) Functional potency. The concentration of inhibitor required to block 50% of glycine uptake.< 100 nM
Selectivity Ratio of affinity/potency for GlyT1 versus other related transporters (e.g., GlyT2).> 100-fold vs. GlyT2

Table 1: Key Pharmacological Parameters for a GlyT1 Inhibitor Candidate.

A high degree of selectivity against GlyT2 is critical, as GlyT2 is primarily involved in inhibitory glycinergic neurotransmission, and its inhibition could lead to undesirable side effects.[11]

Conclusion

The development of effective GlyT1 inhibitors for treating CNS disorders is a significant goal in pharmaceutical research. While the final active molecules are complex, their synthesis relies on the strategic use of versatile chemical intermediates like 1-alkylpiperidine-4-carboxylic acids. A thorough understanding of the synthetic pathways, coupled with robust pharmacological characterization using binding and functional assays, is essential for identifying and advancing promising new therapeutic agents. The protocols and principles outlined in this guide provide a solid framework for researchers dedicated to this important area of drug discovery.

References

  • D'Souza, D. C., et al. (2022). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. PubMed Central. Available from: [Link]

  • Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Patsnap Synapse. (2024). What are GlyT1 modulators and how do they work? Available from: [Link]

  • Aubrey, K. R. (2024). Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. bioRxiv. Available from: [Link]

  • Schmitt, M., et al. (2020). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistryOpen. Available from: [Link]

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. Available from: [Link]

  • Lindsley, C. W., et al. (2006). Design, synthesis, and in vivo efficacy of glycine transporter-1 (GlyT1) inhibitors derived from a series of [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides. ChemMedChem. Available from: [Link]

  • Deagostino, A., et al. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. European Archives of Psychiatry and Clinical Neuroscience. Available from: [Link]

  • Patsnap Synapse. (2024). What are GlyT1 inhibitors and how do they work? Available from: [Link]

  • ResearchGate. (2010). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Available from: [Link]

  • Lindsley, C. W., Wolkenberg, S. E., & Kinney, G. G. (2006). Progress in the Preparation and Testing of Glycine Transporter Type-1 (GlyT1) Inhibitors. Current Topics in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2021). Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. Available from: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules. Available from: [Link]

  • Brown, M., et al. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. PubMed. Available from: [Link]

  • Carland, J. E., et al. (2017). Synthesis and Characterization of Novel Acyl-Glycine Inhibitors of GlyT2. ACS Chemical Neuroscience. Available from: [Link]

  • Cioffi, C. L., et al. (2008). Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]-4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Method

techniques for N-alkylation of piperidine-4-carboxylic acid ester

< APPLICATION NOTE & PROTOCOLS Topic: Techniques for N-Alkylation of Piperidine-4-Carboxylic Acid Esters For: Researchers, Scientists, and Drug Development Professionals Abstract The N-substituted piperidine-4-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

< APPLICATION NOTE & PROTOCOLS

Topic: Techniques for N-Alkylation of Piperidine-4-Carboxylic Acid Esters

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The N-substituted piperidine-4-carboxylic acid ester scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. The substituent on the piperidine nitrogen is a critical determinant of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[1][2] Consequently, the efficient and versatile N-alkylation of piperidine-4-carboxylic acid esters is a cornerstone transformation in drug discovery. This guide provides a detailed overview of the most robust and widely employed methods for this purpose, including reductive amination, direct alkylation, and Buchwald-Hartwig amination. Each section offers a mechanistic rationale, step-by-step protocols, and expert insights to aid researchers in selecting and executing the optimal strategy for their synthetic goals.

Strategic Considerations: Choosing the Right N-Alkylation Method

The selection of an appropriate N-alkylation strategy depends on several factors, primarily the nature of the alkylating agent (R-X) and the complexity of the substrates. A logical workflow can guide this decision-making process.

G cluster_input Inputs cluster_method Recommended Method start Piperidine-4-carboxylate + Desired N-Substituent (R) decision1 Is the R group derived from an Aldehyde/Ketone? start->decision1 decision2 Is the R group an Alkyl Halide/Sulfonate? decision1->decision2  No method1 Reductive Amination decision1->method1  Yes decision3 Is the R group an Aryl/Heteroaryl Halide? decision2->decision3  No method2 Direct Alkylation decision2->method2  Yes decision3->start  No (Re-evaluate R source) method3 Buchwald-Hartwig Amination decision3->method3  Yes

Caption: Decision workflow for selecting an N-alkylation method.

Reductive Amination: The Workhorse Reaction

Reductive amination is arguably the most versatile and widely used method for N-alkylation. It involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[1][3]

Mechanism Overview: The reaction proceeds in two steps:

  • Iminium Ion Formation: The nucleophilic piperidine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration, often acid-catalyzed, forms a transient iminium ion.

  • Reduction: A hydride reagent selectively reduces the iminium ion (C=N+) much faster than it reduces the starting carbonyl compound (C=O).

Key Advantages:

  • Broad Substrate Scope: A vast array of commercially available aldehydes and ketones can be used.

  • High Functional Group Tolerance: Modern reducing agents are highly selective for the iminium ion.[4][5]

  • Operational Simplicity: The reaction is typically a one-pot procedure performed at room temperature.[1][6]

Recommended Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) Sodium triacetoxyborohydride is the reagent of choice for this transformation. It is a mild and selective reducing agent, less basic and more tolerant of acidic conditions than reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[1][4][5] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, allowing for the reduction of the iminium ion in the presence of the unreacted aldehyde.[4]

Protocol 2.1: N-Benzylation of Ethyl Piperidine-4-carboxylate

Materials:

  • Ethyl piperidine-4-carboxylate (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add ethyl piperidine-4-carboxylate (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition is slightly exothermic. For larger scale reactions, portion-wise addition is recommended.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-piperidine-4-carboxylic acid ethyl ester.

Direct Alkylation with Alkyl Halides

Direct N-alkylation via an Sₙ2 reaction is a classic and straightforward method for introducing simple alkyl groups (e.g., methyl, ethyl, benzyl) onto the piperidine nitrogen.

Mechanism Overview: The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or sulfonate, such as a tosylate or mesylate) and displacing the leaving group. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[7][8]

Key Considerations:

  • Alkyl Halide Reactivity: The reactivity order is I > Br > Cl. Primary and benzylic halides are excellent substrates. Secondary halides are more sterically hindered and can lead to competing elimination reactions. Tertiary halides are generally unsuitable.

  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is typically used.[8] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.[8]

  • Over-alkylation: A common side reaction is the formation of a quaternary ammonium salt, especially if the alkylating agent is highly reactive and used in excess.[8] This can be minimized by the slow addition of the alkyl halide.[8]

Protocol 3.1: N-Ethylation of tert-Butyl Piperidine-4-carboxylate

Materials:

  • tert-Butyl piperidine-4-carboxylate (1.0 eq)

  • Ethyl bromide (or Ethyl iodide) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask, add tert-butyl piperidine-4-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve/suspend the reagents (approx. 0.2 M).

  • Add ethyl bromide (1.2 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture three times with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired product.

Pro-Tip: Phase-Transfer Catalysis (PTC) For reactions involving an inorganic base and an organic solvent, the addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly accelerate the reaction rate.[9][10] The catalyst facilitates the transport of the base's anion (e.g., carbonate) into the organic phase, enhancing its effective concentration and reactivity.[10]

Buchwald-Hartwig Amination for N-Arylation

Introducing an aryl or heteroaryl group onto the piperidine nitrogen requires a different approach, as aryl halides are unreactive towards traditional Sₙ2 nucleophilic substitution. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the premier method for this transformation.[11][12]

Mechanism Overview: The catalytic cycle is complex but generally involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperidine coordinates to the palladium center, and a base deprotonates the nitrogen, forming an amido complex.

  • Reductive Elimination: The N-aryl bond is formed as the product is eliminated from the palladium, regenerating the Pd(0) catalyst.[12]

Key Components:

  • Palladium Pre-catalyst: Various Pd(0) or Pd(II) sources can be used (e.g., Pd₂(dba)₃, Pd(OAc)₂).

  • Ligand: A bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle. Common examples include RuPhos, XPhos, and SPhos.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Protocol 4.1: N-Phenylation of Methyl Piperidine-4-carboxylate

Materials:

  • Methyl piperidine-4-carboxylate (1.2 eq)

  • Bromobenzene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)

  • RuPhos (e.g., 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Glovebox Recommended: This reaction is sensitive to air and moisture. All reagents should be anhydrous.

  • To an oven-dried Schlenk tube, add NaOtBu (1.4 eq), RuPhos (4 mol%), and Pd₂(dba)₃ (2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by methyl piperidine-4-carboxylate (1.2 eq) and bromobenzene (1.0 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Quench the reaction carefully with water.

  • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Alternative and Emerging Methods

While the three methods above are the most common, other techniques exist for specific applications:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of piperidines using primary or secondary alcohols.[13][14][15] It proceeds via an inversion of stereochemistry at the alcohol's carbon center and requires stoichiometric amounts of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[15] Its main drawbacks are the generation of stoichiometric byproducts (phosphine oxide and a hydrazine derivative) that can complicate purification.

  • Hydrogen Autotransfer (or Borrowing Hydrogen): This greener approach uses alcohols as alkylating agents with a transition-metal catalyst.[16] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination, with the "borrowed" hydrogen being returned in the final reduction step.[16][17]

Method Comparison Summary

Technique Alkylating Agent Key Reagents Advantages Limitations
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃Wide scope, mild conditions, high functional group tolerance, one-pot procedure.[1][3]Requires corresponding carbonyl compound; not suitable for N-arylation.
Direct Alkylation Primary/Benzylic HalidesK₂CO₃, DIPEASimple, inexpensive reagents for simple alkyl groups.[7][8]Risk of over-alkylation, limited to unhindered electrophiles, potential for elimination side reactions.[8]
Buchwald-Hartwig Amination Aryl/Heteroaryl HalidesPd-catalyst, phosphine ligand, strong baseThe premier method for N-arylation and N-heteroarylation.[11][12]Air/moisture sensitive, expensive catalysts/ligands, requires careful optimization.
Mitsunobu Reaction AlcoholsPPh₃, DEAD/DIADUses readily available alcohols, proceeds with inversion of configuration.[15][18]Stoichiometric byproducts complicate purification, limited to primary/secondary alcohols.[19]

References

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  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering (RSC Publishing).
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Benchchem.
  • Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate. Benchchem.
  • Procedure for N-alkylation of Piperidine?. ResearchGate.
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  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. ResearchGate.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo.
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  • Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
  • Direct conversion of esters to aldehydes and ketones via piperazine amide under mild conditions. ResearchGate.
  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal.
  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate.
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.
  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook.
  • N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. Chem Pharm Bull (Tokyo). 2018;66(1):101-103.
  • Phase-Transfer Catalysis. ElectronicsAndBooks.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Sodium triacetoxyborohydride. Organic Chemistry Portal.
  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate.
  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.
  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate.
  • Sodium Triacetoxyborohydride. Sigma-Aldrich.
  • Silylium Ion-Catalyzed α-Arylation of Carboxylic Acids, Amides, and Esters: Efficient Synthesis of Anesthetic and Anti- inflamm. ChemRxiv.
  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate.
  • N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. Sci-Hub.
  • Application Notes and Protocols for N-Alkylation of 4-Piperidinecarboxamide. Benchchem.
  • N-alkyl-piperidine DERIVATIVES. Google Patents.
  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates.
  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC - PubMed Central.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres.
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Sources

Application

Applications of Piperidine Derivatives in Neuroscience Research: A Technical Guide for Scientists

The piperidine ring, a simple six-membered nitrogenous heterocycle, is one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in central nervous system (CNS) active drugs is a testamen...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring, a simple six-membered nitrogenous heterocycle, is one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in central nervous system (CNS) active drugs is a testament to its remarkable versatility. The piperidine scaffold often imparts favorable physicochemical properties, such as improved metabolic stability, modulated lipophilicity for blood-brain barrier penetration, and the ability to adopt specific conformations to interact with diverse biological targets.[2] From blockbuster therapeutics for psychiatric and neurodegenerative disorders to high-fidelity imaging agents, piperidine derivatives are indispensable tools for both treating disease and unraveling the complexities of the brain.[1][3]

This guide provides an in-depth exploration of the applications of piperidine derivatives in neuroscience research, moving beyond a simple catalog of compounds to explain the causality behind their use in specific experimental contexts. We will delve into their roles as receptor modulators, enzyme inhibitors, and imaging probes, complete with detailed protocols and application notes designed for researchers, scientists, and drug development professionals.

Section 1: Piperidine Derivatives as Modulators of Neurotransmitter Receptors

The ability of the piperidine scaffold to present key pharmacophoric features in precise three-dimensional orientations makes it an ideal framework for targeting neurotransmitter receptors. This has been exploited to develop drugs for a wide range of neurological and psychiatric conditions.

The Dopaminergic System: Targeting Schizophrenia and Psychosis

The dopamine D2 receptor is a primary target for antipsychotic medications. Many "typical" and "atypical" antipsychotics feature a piperidine ring that orients a basic nitrogen atom and an aromatic moiety to effectively block this receptor.

Application Note: Characterizing D2 Receptor Occupancy of Novel Antipsychotic Candidates

For any novel antipsychotic, quantifying its binding affinity (Ki) for the D2 receptor is a critical first step. This value helps predict the potential for therapeutic efficacy as well as extrapyramidal side effects, which are often linked to high D2 receptor occupancy. A competitive radioligand binding assay is the gold-standard in vitro method for this determination. By comparing the Ki values for the D2 receptor against other receptors (e.g., serotonergic, adrenergic), a selectivity profile can be established, guiding further development toward compounds with fewer off-target effects.

Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a method to determine the binding affinity of a test compound (a piperidine derivative) for the human dopamine D2 receptor.

1. Materials and Reagents:

  • Receptor Source: Commercially available cell membranes prepared from HEK-293 cells stably expressing the human D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist).

  • Non-specific Binding Control: Haloperidol or unlabeled Spiperone (10 µM final concentration).

  • Test Compounds: Piperidine derivatives dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: A suitable cocktail for aqueous samples.

  • Equipment: 96-well microplates, multi-channel pipettes, a cell harvester with glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.

2. Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for Total Binding (assay buffer + radioligand), Non-specific Binding (assay buffer + radioligand + non-specific control), and Test Compound Binding (assay buffer + radioligand + serially diluted test compound).

  • Reagent Addition:

    • Add 50 µL of assay buffer to Total Binding wells.

    • Add 50 µL of the non-specific control to Non-specific Binding wells.

    • Add 50 µL of the appropriate test compound dilution to the experimental wells.

  • Receptor and Radioligand Addition:

    • Prepare a solution of cell membranes and the radioligand in assay buffer. The final concentration of the radioligand should be approximately at its Kd value for the D2 receptor.

    • Add 150 µL of this membrane/radioligand mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

3. Data Analysis:

  • Calculate the Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

  • Convert the CPM for each test compound concentration into a percentage of specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Comparative Receptor Binding Profile of a Piperidine-Containing Compound [4]

Receptor TargetKi (nM)
Dopamine D225
Serotonin 5-HT1A37
Alpha-1 Adrenoceptor573

A lower Ki value indicates higher binding affinity.

Diagram: Dopaminergic Synapse and Antipsychotic Action

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Pre_Neuron Dopamine Neuron Vesicle Vesicles (Dopamine) DA Dopamine Vesicle->DA Release D2_Auto D2 Autoreceptor DAT Dopamine Transporter (DAT) Post_Neuron Receiving Neuron D2_Post D2 Receptor Signal Signal Transduction (e.g., ↓cAMP) D2_Post->Signal Synaptic_Cleft Synaptic Cleft DA->D2_Auto DA->DAT Reuptake DA->D2_Post Piperidine Piperidine Antagonist (e.g., Haloperidol) Piperidine->D2_Auto Blockade Piperidine->D2_Post Blockade

Caption: Action of piperidine antagonists at a dopaminergic synapse.

The Sigma Receptor System: An Emerging Target for Neuroprotection

Sigma receptors, particularly the Sigma-1 receptor (σ1R), are unique intracellular chaperone proteins that modulate a variety of neurotransmitter systems, including the glutamatergic and dopaminergic systems.[5] They are implicated in neuroprotection, cognition, and pain. The piperidine moiety is a key structural element for many potent and selective σ1R ligands.[5][6]

Application Note: Differentiating Agonist vs. Antagonist Activity at the Sigma-1 Receptor

Unlike classic receptors, determining the functional profile of a σ1R ligand can be complex. A clever and effective method uses an allosteric modulator, phenytoin, in a radioligand binding assay. Phenytoin potentiates the binding of σ1R agonists but has no effect on or slightly reduces the binding of antagonists.[7] This provides a direct, in vitro method to classify the functional activity of a new piperidine derivative targeting this receptor, which is crucial for understanding its potential therapeutic effect.

Protocol: Functional Sigma-1 Receptor Radioligand Binding Assay

This protocol is a modification of the standard binding assay to determine the functional profile of a test compound.

1. Materials and Reagents:

  • Receptor Source: Rat liver homogenate or membranes from cells expressing σ1R.

  • Radioligand: (+)-[³H]SKF-10047 or [³H]DTG.

  • Allosteric Modulator: Phenytoin (100 µM final concentration).

  • Reference Compounds: A known σ1R agonist (e.g., PRE-084) and a known antagonist (e.g., BD-1063).

  • Other reagents are as described in the D2 receptor binding protocol.

2. Procedure:

  • Perform two parallel competitive binding experiments for the test compound, the reference agonist, and the reference antagonist.

  • Experiment A (Control): Follow the standard binding protocol as described in Section 1.1.

  • Experiment B (Phenytoin): Add phenytoin (100 µM final concentration) to all wells (Total, Non-specific, and Test Compound) before adding the membrane/radioligand mixture.

  • Incubate, harvest, and count both sets of plates.

3. Data Analysis:

  • Calculate the IC₅₀ values for the test compound and reference compounds from both Experiment A and Experiment B.

  • For a σ1R agonist: The IC₅₀ value in the presence of phenytoin (Experiment B) will be significantly lower (a leftward shift in the binding curve) than in its absence (Experiment A).

  • For a σ1R antagonist: The IC₅₀ value will be largely unchanged or slightly increased in the presence of phenytoin.

  • By comparing the shift for the test compound to the shifts observed for the reference agonist and antagonist, its functional profile can be determined.

Section 2: Piperidine Derivatives as CNS Enzyme Inhibitors

The structural rigidity and synthetic tractability of the piperidine ring make it an excellent scaffold for designing enzyme inhibitors that can fit into well-defined active sites.

Acetylcholinesterase (AChE) Inhibition: A Cornerstone of Alzheimer's Therapy

The cholinergic hypothesis posits that a decline in the neurotransmitter acetylcholine contributes to the cognitive deficits seen in Alzheimer's disease. Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a primary therapeutic strategy. Donepezil, a leading Alzheimer's drug, is a piperidine derivative that reversibly inhibits AChE.[1][8][9]

Application Note: High-Throughput Screening for Novel AChE Inhibitors

The Ellman's method provides a robust and straightforward colorimetric assay for measuring AChE activity. It is easily adaptable to a 96-well plate format for high-throughput screening of new chemical entities, such as a library of novel piperidine derivatives. A key consideration is to also test for inhibition of a related enzyme, butyrylcholinesterase (BuChE), as selectivity for AChE over BuChE is often a desirable trait to minimize potential side effects.

Protocol: In Vitro Colorimetric AChE Inhibition Assay (Ellman's Method)

1. Materials and Reagents:

  • Enzyme: Purified human recombinant AChE.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Reference Inhibitor: Donepezil.

  • Test Compounds: Serially diluted piperidine derivatives.

  • Assay Buffer: Phosphate buffered saline (PBS), pH 8.0.

  • Equipment: 96-well plate reader capable of measuring absorbance at 412 nm.

2. Procedure:

  • Plate Setup: In a 96-well plate, add 25 µL of the appropriate dilution of the test compound or reference inhibitor. For the 100% activity control, add 25 µL of assay buffer.

  • Enzyme Addition: Add 50 µL of the AChE solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of DTNB solution to all wells, followed by 25 µL of the ATCI substrate solution to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the plate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes. The rate of color change (yellow) is proportional to the AChE activity.

3. Data Analysis:

  • Calculate the reaction rate (V) for each well (mOD/min).

  • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 .

  • Plot the percentage of inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.

Table 2: Comparative Inhibitory Activity of Piperidine-Based AChE Inhibitors [8]

Compound IDSubstitution on Phenyl RingIC₅₀ (µM) vs. AChE
5a2-Cl0.09 ± 0.002
5b3-Cl0.63 ± 0.0002
5d2-F0.013 ± 0.0021
Donepezil (Reference)-0.6 ± 0.05

A lower IC₅₀ value indicates a more potent inhibitor.

Diagram: Cholinergic Synapse and AChE Inhibition

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Pre_Neuron Cholinergic Neuron Vesicle Vesicles (Acetylcholine) ACh Acetylcholine (ACh) Vesicle->ACh Release Post_Neuron Receiving Neuron AChR Acetylcholine Receptor (AChR) Signal Signal Transduction (Neuronal Firing) AChR->Signal AChE AChE Products Choline + Acetate AChE->Products Synaptic_Cleft Synaptic Cleft ACh->AChR ACh->AChE Hydrolysis Donepezil Donepezil (Piperidine Inhibitor) Donepezil->AChE Inhibition

Caption: Mechanism of AChE inhibition by piperidine derivatives.

Section 3: Piperidine Derivatives in Neuroscience Imaging

The favorable pharmacokinetics of many piperidine derivatives, particularly their ability to cross the blood-brain barrier, makes them excellent candidates for development into in vivo imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[10][11][12] These techniques allow for the non-invasive visualization and quantification of drug targets in the living human brain.

Application Note: Radiosynthesis of a Carbon-11 Labeled Piperidine for PET Imaging

Developing a PET radiotracer requires a robust and rapid radiosynthesis protocol. Carbon-11 (¹¹C) is a commonly used positron emitter with a short half-life of 20.4 minutes. This short half-life minimizes the radiation dose to the subject but demands a highly efficient synthesis that can be completed, purified, and formulated for injection in under an hour. A common strategy is to design a piperidine-based molecule with a site for late-stage ¹¹C-methylation, typically on a nitrogen or oxygen atom.[13]

Protocol: General Protocol for [¹¹C]Methylation of a Piperidine Precursor

This protocol outlines the key stages for radiolabeling a desmethyl-piperidine precursor with [¹¹C]methyl iodide.

1. Materials and Reagents:

  • Radionuclide: [¹¹C]CO₂ produced from a medical cyclotron.

  • Precursor: A desmethyl piperidine derivative (typically 0.5-1.0 mg).

  • Reagents: Lithium aluminum hydride (LiAlH₄) or similar reducing agent, hydroiodic acid (HI), sodium hydroxide (NaOH).

  • Solvents: Anhydrous solvents suitable for organic synthesis (e.g., DMF, DMSO).

  • Equipment: Automated radiochemistry synthesis module, HPLC system with a semi-preparative column and a radioactivity detector, sterile filters, and vials.

2. Procedure:

  • [¹¹C]CO₂ Production and Trapping: [¹¹C]CO₂ is produced in the cyclotron and transferred to the synthesis module, where it is trapped on a molecular sieve.

  • Synthesis of [¹¹C]CH₃I: The trapped [¹¹C]CO₂ is released and reduced to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]methyl iodide ([¹¹C]CH₃I). This is a volatile reagent that is trapped in a solution of the desmethyl precursor.

  • Radiolabeling Reaction: The precursor solution containing [¹¹C]CH₃I is heated (e.g., 80-120°C) for a short period (3-5 minutes) to effect the N-methylation of the piperidine ring.

  • HPLC Purification: The reaction mixture is injected onto a semi-preparative HPLC system to separate the desired radiolabeled product from unreacted precursor and radioactive impurities. The fraction corresponding to the product is collected.

  • Formulation: The collected HPLC fraction (typically in an organic solvent/water mixture) is passed through a C18 Sep-Pak cartridge to trap the product. The organic solvent is washed away, and the final product is eluted with ethanol and diluted with sterile saline for injection.

  • Quality Control: Before release, the final product must undergo quality control tests, including radiochemical purity (by analytical HPLC), pH, and sterility testing.

Diagram: Workflow for Radiosynthesis of a [¹¹C]-Labeled Piperidine PET Tracer

cluster_0 Step 1: Radionuclide Production cluster_1 Step 2: Reagent Synthesis cluster_2 Step 3: Radiolabeling & Purification cluster_3 Step 4: Formulation & QC Cyclotron Cyclotron (¹⁴N(p,α)¹¹C) CO2 [¹¹C]CO₂ Gas Cyclotron->CO2 Reduction Reduction (LiAlH₄) CO2->Reduction Iodination Iodination Reduction->Iodination MeI [¹¹C]CH₃I (Methyl Iodide) Iodination->MeI Reaction Reaction (Heating) MeI->Reaction Precursor Desmethyl-Piperidine Precursor Precursor->Reaction HPLC HPLC Purification Reaction->HPLC Formulation Formulation (Saline) HPLC->Formulation QC Quality Control (Purity, pH) Formulation->QC Final Injectable Radiotracer QC->Final

Caption: General workflow for producing a ¹¹C-labeled piperidine PET tracer.

Conclusion

The piperidine scaffold is a cornerstone of modern neuroscience research and drug development. Its structural and chemical properties have enabled the creation of a vast arsenal of molecules that can selectively interact with key proteins in the central nervous system. From probing receptor function with high-affinity ligands and treating devastating neurological diseases with potent enzyme inhibitors to visualizing molecular targets in the living brain with advanced imaging agents, piperidine derivatives continue to be at the forefront of innovation. The protocols and application notes provided here serve as a guide for harnessing the power of this privileged scaffold to advance our understanding of the brain and develop the next generation of therapies for neurological and psychiatric disorders.

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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. Molecules. Available from: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available from: [Link]

  • 5-HT Radioligands for Human Brain Imaging With PET and SPECT. Current Topics in Medicinal Chemistry. Available from: [Link]

  • PET/SPECT molecular imaging in clinical neuroscience: recent advances in the investigation of CNS diseases. Journal of Translational Medicine. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 1-Nonylpiperidine-4-carboxylic Acid

Welcome to the technical support center for 1-Nonylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Nonylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Our goal is to equip you with the scientific principles and practical techniques to effectively handle this compound in your research endeavors.

Understanding the Molecule: Why Solubility can be Tricky

1-Nonylpiperidine-4-carboxylic acid possesses a unique chemical structure that directly influences its solubility profile. It is an amphiphilic molecule, containing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.

  • Hydrophilic Head: The piperidine ring and the carboxylic acid group are polar and capable of hydrogen bonding, which favors solubility in polar solvents like water.

  • Hydrophobic Tail: The long, nine-carbon alkyl chain (nonyl group) is nonpolar and repels water, leading to poor aqueous solubility.[1][2][3]

This dual nature means that its solubility is not straightforward and is highly dependent on the solvent system and conditions.

Frequently Asked Questions (FAQs)

Q1: Why is 1-Nonylpiperidine-4-carboxylic acid not dissolving in water?

The long nonyl chain gives the molecule a significant hydrophobic character, making it poorly soluble in water.[1][3] Carboxylic acids with more than five carbons generally have limited water solubility.[4]

Q2: I'm trying to dissolve it in a nonpolar organic solvent, but it's not working well. Why?

While the nonyl chain favors nonpolar solvents, the polar piperidine and carboxylic acid groups can hinder solubility in highly nonpolar solvents like hexane. The molecule requires a solvent that can interact favorably with both its polar and nonpolar regions.

Q3: Can I improve its aqueous solubility by changing the pH?

Yes, adjusting the pH is a highly effective method. The carboxylic acid group can be deprotonated to form a carboxylate salt, which is significantly more water-soluble.[4][5]

Q4: Will heating the solution help?

For many compounds, increasing the temperature enhances solubility. This can be attempted, but for aqueous solutions, pH adjustment is often more effective. For organic solvents, gentle heating can be beneficial, but always be mindful of the compound's stability at elevated temperatures.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

If you are encountering difficulties in dissolving 1-Nonylpiperidine-4-carboxylic acid, follow this systematic troubleshooting workflow.

Solubility_Troubleshooting_Workflow start Start: Undissolved Compound check_purity Check Compound Purity start->check_purity solvent_type What is your solvent type? aqueous Aqueous Solution solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic ph_adjust Adjust pH aqueous->ph_adjust solvent_screen Systematic Solvent Screening organic->solvent_screen cosolvent Use a Co-solvent ph_adjust->cosolvent If pH adjustment is insufficient success Compound Dissolved ph_adjust->success cosolvent->success fail Still facing issues? Contact Technical Support cosolvent->fail If still insoluble impure Impurity affecting solubility. Consider purification. check_purity->impure Impure pure Purity is acceptable. check_purity->pure Pure impure->fail pure->solvent_type solvent_screen->success solvent_screen->fail If still insoluble

Caption: Troubleshooting workflow for 1-Nonylpiperidine-4-carboxylic acid solubility.

Issue 1: Poor Solubility in Aqueous Solutions

The primary reason for poor aqueous solubility is the hydrophobic nonyl chain. The most effective strategy is to increase the pH to deprotonate the carboxylic acid.

pH_Effect_on_Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_compound Protonated Form (Poorly Water-Soluble) high_ph_compound Deprotonated Salt Form (More Water-Soluble) low_ph_compound->high_ph_compound + NaOH - H2O

Caption: Effect of pH on the solubility of carboxylic acids.

Protocol for Enhancing Aqueous Solubility via pH Adjustment:

  • Initial Suspension: Suspend the desired amount of 1-Nonylpiperidine-4-carboxylic acid in water or your aqueous buffer.

  • Basification: While stirring, add a suitable base dropwise. A 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is recommended.[4]

  • Monitor pH and Dissolution: Monitor the pH of the solution. As the pH increases, the compound should begin to dissolve. Continue adding the base until the compound is fully dissolved. The target pH will likely be above 7.

  • Final pH Adjustment: Once dissolved, you can carefully adjust the pH back down if your experiment requires a specific pH, but be aware that precipitation may occur if the pH drops too low.

Issue 2: Poor Solubility in Organic Solvents

The polarity of the piperidine and carboxylic acid functionalities can limit solubility in strictly nonpolar solvents. A solvent that can accommodate both the polar and nonpolar parts of the molecule is needed.

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolCan hydrogen bond with the carboxylic acid and piperidine, while the alkyl portion interacts with the nonyl chain.[6]
Polar Aprotic Solvents DMF, DMSOExcellent at solvating a wide range of organic molecules, including those with polar functional groups.[6]
Chlorinated Solvents Dichloromethane (DCM), ChloroformOffer intermediate polarity that can be effective.
Ethers Tetrahydrofuran (THF), DioxaneModerate polarity and ability to act as hydrogen bond acceptors.

Protocol for Organic Solvent Dissolution:

  • Solvent Selection: Start with a small amount of the compound and test its solubility in a range of the recommended solvents.

  • Sonication: If the compound does not dissolve readily at room temperature, sonication can help to break up solid aggregates and enhance dissolution.

  • Gentle Heating: Gently warm the solution while stirring. A water bath is a safe way to apply heat. Do not overheat, as this could lead to degradation.

  • Co-solvents: If solubility in a single solvent is still limited, a co-solvent system can be employed.[7][8][9] For example, if the compound has some solubility in DCM but it is not complete, adding a small amount of methanol can improve solubility.

Advanced Strategies

Use of Co-solvents in Aqueous Systems

If pH adjustment alone is not sufficient or not desirable for your experimental setup, a co-solvent can be used to increase the solubility of 1-Nonylpiperidine-4-carboxylic acid in aqueous solutions.[7][8][9]

Recommended Aqueous Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

  • DMSO

General Protocol for Using Co-solvents:

  • Dissolve the 1-Nonylpiperidine-4-carboxylic acid in the minimum amount of the chosen organic co-solvent (e.g., ethanol or DMSO).

  • Slowly add the aqueous buffer to the organic solution while stirring vigorously.

  • Monitor for any signs of precipitation. The final concentration of the organic co-solvent should be kept as low as possible for biological experiments.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Cosolvent. ScienceDirect. [Link]

  • Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]

  • Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Carboxylic Acids – HSC Chemistry. Science Ready. [Link]

  • Physical Properties of Carboxylic Acids. CK-12 Foundation. [Link]

  • An introduction to carboxylic acids. Chemguide. [Link]

  • Co-solvent: Significance and symbolism. Taylor & Francis Online. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. [Link]

  • Co-solvent: Significance and symbolism. Taylor & Francis. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • N-alkyl-piperidine DERIVATIVES.
  • Process for resolving racemic mixtures of piperidine derivatives.
  • Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Piperidine. Wikipedia. [Link]

  • 1-Benzylpiperidine-4-carboxylic acid. PubChem. [Link]

  • 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. PubChem. [Link]

  • 1-Acetylpiperidine-4-carboxylic acid. PubChem. [Link]

  • 4-Aminopiperidine-4-carboxylic acid. PubChem. [Link]

  • 4-Piperidinecarboxylic acid. PubChem. [Link]

  • 1-Nitrosopiperidine-4-carboxylic Acid. Pharmaffiliates. [Link]

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Optimization

improving the stability of 1-Nonylpiperidine-4-carboxylic acid solutions

Technical Support Center: 1-Nonylpiperidine-4-carboxylic acid Welcome to the technical support center for 1-Nonylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Nonylpiperidine-4-carboxylic acid

Welcome to the technical support center for 1-Nonylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of its solutions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered when working with solutions of 1-Nonylpiperidine-4-carboxylic acid, providing both explanations and actionable protocols.

FAQ 1: My 1-Nonylpiperidine-4-carboxylic acid solution is cloudy or has formed a precipitate upon standing. What is happening and how can I fix it?

Answer:

Precipitation is a frequent issue, often stemming from the compound's solubility characteristics, which are influenced by solvent choice, concentration, temperature, and pH. 1-Nonylpiperidine-4-carboxylic acid possesses a long, nonpolar nonyl chain and a polar piperidine-carboxylic acid head group, giving it amphiphilic properties.

Causality:

  • Poor Solubility: The nonpolar alkyl chain decreases its solubility in highly polar solvents like water, while the polar head group limits solubility in purely nonpolar solvents.[1]

  • Supersaturation: Preparing a solution at an elevated temperature can lead to supersaturation. As the solution cools to room temperature, the solubility limit is exceeded, causing the compound to precipitate.

  • pH Effects: The molecule has two ionizable groups: a carboxylic acid and a tertiary amine (the piperidine nitrogen). The overall charge of the molecule, and thus its solubility in aqueous solutions, is highly dependent on the pH.[2]

    • At low pH, both the carboxylic acid and the piperidine nitrogen will be protonated, resulting in a positively charged species that may have better aqueous solubility.

    • At high pH, the carboxylic acid will be deprotonated (carboxylate), and the piperidine will be in its free base form, resulting in a negatively charged species that is also likely more water-soluble than the neutral form.

    • At an intermediate pH, near its isoelectric point, the molecule will be neutral (zwitterionic) and likely exhibit its lowest aqueous solubility.

Troubleshooting Protocol:

  • Solvent Selection:

    • For aqueous buffers, ensure the pH is sufficiently far from the compound's isoelectric point. Adjusting the pH to be more acidic or basic can significantly enhance solubility.[2]

    • Consider using a co-solvent. A small percentage of a polar organic solvent like DMSO or ethanol can disrupt the solute-solute interactions that lead to precipitation.[3]

  • Temperature Control:

    • If you heated the solution to dissolve the compound, try preparing it at a lower concentration to prevent it from crashing out upon cooling.[4]

    • For stock solutions in organic solvents like DMSO, storing at room temperature (if stability permits) can prevent precipitation that occurs at lower temperatures (e.g., 4°C).[3]

  • Re-dissolving Precipitate:

    • Gently warm the solution while stirring.

    • Add a small amount of a "soluble solvent" (e.g., more of the organic co-solvent) until the precipitate dissolves.[4]

    • Adjust the pH of aqueous solutions as described above.

FAQ 2: I am observing inconsistent results in my bioassays. Could the stability of my 1-Nonylpiperidine-4-carboxylic acid solution be the cause?

Answer:

Yes, inconsistent results are a classic indicator of compound degradation.[5] 1-Nonylpiperidine-4-carboxylic acid, with its tertiary amine and carboxylic acid functional groups, is susceptible to specific degradation pathways that can alter its concentration and purity over time.

Potential Degradation Pathways:

  • Oxidation: The tertiary amine of the piperidine ring is a primary site for oxidation.[5] Atmospheric oxygen or trace oxidizing agents in your solvent can lead to the formation of an N-oxide or even ring-opening products. This is a common degradation pathway for N-alkylpiperidines.[5]

  • Acid/Base Catalyzed Hydrolysis: While the core structure is generally stable, extreme pH conditions, especially when combined with elevated temperatures, could potentially promote hydrolysis, although this is less common for this specific structure compared to esters or amides.[6]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[5]

Workflow for Investigating Degradation:

G cluster_0 Investigation Workflow A Inconsistent Assay Results Observed B Prepare Fresh Solution of Compound A->B C Compare Activity of Fresh vs. Old Solution B->C D Does Fresh Solution Restore Activity? C->D Analyze Data E Yes: Degradation is Likely D->E If Yes F No: Investigate Other Assay Variables D->F If No G Implement Stability-Enhancing Measures E->G H Characterize Degradants (e.g., LC-MS) E->H Optional: For Deeper Insight

Caption: Workflow for troubleshooting assay inconsistency.

Preventative Measures:

  • Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen.

  • Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[5]

  • Temperature Control: Store stock solutions at recommended temperatures, typically -20°C or -80°C, to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant can be beneficial, but this must be validated to ensure it does not interfere with your experiment.[5]

FAQ 3: What is the best solvent system for preparing a stable stock solution of 1-Nonylpiperidine-4-carboxylic acid?

Answer:

The optimal solvent system balances solubility and stability. Given the amphiphilic nature of the molecule, a pure solvent may not be ideal.

Solvent Selection Guide:

SolventSuitabilityRationale & Considerations
DMSO Excellent (for stock) High dissolving power for many organic molecules. However, DMSO is hygroscopic and can absorb water, which might affect long-term stability. Store in small aliquots at -20°C or -80°C.[3]
Ethanol/Methanol Good (for stock) Polar protic solvents that can dissolve the compound. They are less dense than DMSO and can be easier to evaporate if needed.
Water (Aqueous Buffers) Poor (for stock) Generally not recommended for high-concentration stock solutions due to the low solubility of the nonpolar nonyl chain. Use for working solutions where the final concentration is low and the pH is controlled.
Nonpolar Solvents (e.g., Hexane) Very Poor The polar piperidine-carboxylic acid head group makes it insoluble in nonpolar solvents.[7]

Recommended Protocol for Stock Solution Preparation:

  • Primary Solvent: Start with a high-purity, anhydrous solvent like DMSO or ethanol.

  • Weighing: Accurately weigh the solid 1-Nonylpiperidine-4-carboxylic acid.

  • Dissolution: Add the solvent to the solid and vortex or sonicate briefly to aid dissolution. Gentle warming can be used but be cautious of potential degradation at high temperatures.[5]

  • Storage:

    • Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C in tightly sealed vials.

    • For aqueous working solutions, prepare them fresh daily from the frozen stock.[3]

FAQ 4: How does pH affect the stability and solubility of my compound in aqueous solutions?

Answer:

The pH of an aqueous solution is a critical parameter governing both the solubility and stability of 1-Nonylpiperidine-4-carboxylic acid.

pH-Dependent Ionization and Solubility:

The molecule has two key pKa values: one for the carboxylic acid (typically around 3-5) and one for the conjugate acid of the piperidine nitrogen (typically around 10-11).[2][8]

G cluster_0 pH-Dependent Species and Solubility A Low pH (< pKa1) Cationic Form (High Aqueous Solubility) B Intermediate pH (pKa1 < pH < pKa2) Zwitterionic/Neutral Form (Low Aqueous Solubility) A->B + OH- B->A + H+ C High pH (> pKa2) Anionic Form (High Aqueous Solubility) B->C + OH- C->B + H+

Caption: Relationship between pH, molecular charge, and solubility.

pH and Stability:

  • Acidic Conditions: While protonation of the piperidine nitrogen can enhance stability by protecting it from oxidation, highly acidic conditions (pH < 2) might promote hydrolysis in some piperidine-containing molecules over extended periods.[9][10]

  • Basic Conditions: In strongly basic solutions, the compound exists as a carboxylate. While generally stable, some degradation pathways can be base-catalyzed.

  • Optimal pH Range: For most biological assays (typically pH 7.0-7.4), the molecule will exist primarily in its zwitterionic form. While this may be the least soluble form, it is often a stable state for the duration of a typical experiment. Buffering your solution is crucial to prevent pH shifts that could lead to precipitation or degradation.[5]

Experimental Protocol: pH Optimization for Solubility

  • Prepare a series of small-volume aqueous buffers at different pH values (e.g., pH 4, 6, 7.4, 9).

  • Add a small, consistent amount of your concentrated stock solution (e.g., from DMSO) to each buffer to reach your desired final concentration.

  • Vortex each solution and visually inspect for precipitation immediately and after a set time (e.g., 1 hour).

  • Use this information to select the most appropriate buffer system for your experiments that maintains solubility without compromising biological activity.

By understanding the chemical principles behind the stability of 1-Nonylpiperidine-4-carboxylic acid and implementing these troubleshooting and preventative strategies, you can ensure the reliability and accuracy of your research outcomes.

References

  • BIOSYNCE. (2025, August 25). What is the stability of piperidine? - Blog.
  • BenchChem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions.
  • Gajewska, M., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. The Scientific World Journal. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Solubility of Things. (n.d.). Pipecolic acid.
  • BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • ChemBK. (n.d.). piperidine-4-carboxylic acid.
  • Lee, S., et al. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2021, March 13). If carboxylic acid is polar, why is it in the organic layer during liquid extractions??.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.

Sources

Troubleshooting

Technical Support Center: 1-Nonylpiperidine-4-carboxylic Acid Degradation Pathways

Welcome to the technical support center for 1-Nonylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation path...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Nonylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in established principles of medicinal chemistry and drug metabolism, providing you with scientifically sound and practical advice.

Introduction: Understanding the Stability of 1-Nonylpiperidine-4-carboxylic Acid

1-Nonylpiperidine-4-carboxylic acid possesses two key functional groups that are susceptible to degradation: a tertiary amine within the piperidine ring and a carboxylic acid moiety. The long nonyl chain also influences its lipophilicity and potential interactions with metabolic enzymes. While specific degradation studies on this exact molecule are not extensively published, we can infer likely degradation pathways based on the well-documented biotransformation and chemical decomposition of similar piperidine-containing pharmaceuticals and carboxylic acids. This guide will help you anticipate and troubleshoot stability issues, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My analytical results for 1-Nonylpiperidine-4-carboxylic acid are inconsistent, showing a decreasing peak area over time. What could be the cause?

A1: Inconsistent analytical results, particularly a diminishing peak area in chromatographic analyses, strongly suggest that 1-Nonylpiperidine-4-carboxylic acid is degrading under your experimental or storage conditions. The tertiary amine and carboxylic acid functionalities are prime targets for degradation. To systematically diagnose the issue, it is crucial to conduct forced degradation studies. These studies intentionally expose the compound to various stress conditions to identify its vulnerabilities.

Q2: What are the most probable metabolic degradation pathways for 1-Nonylpiperidine-4-carboxylic acid in in vitro or in vivo systems?

A2: Based on studies of other piperidine-containing drugs, the primary metabolic pathways are likely to involve the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. The most common biotransformations include:

  • N-dealkylation: The enzymatic removal of the C9H19 (nonyl) group from the piperidine nitrogen is a highly probable metabolic route. This would yield piperidine-4-carboxylic acid as a major metabolite.

  • Oxidation: This can occur at several positions:

    • N-oxidation: Formation of a 1-Nonylpiperidine-4-carboxylic acid N-oxide is a common pathway for tertiary amines.

    • Ring Hydroxylation: Hydroxyl groups can be added to the carbon atoms of the piperidine ring, typically at positions 3 or 4.

    • Alkyl Chain Oxidation: The nonyl chain can also be a site for hydroxylation, followed by further oxidation to a ketone or carboxylic acid.

  • Glucuronidation: The carboxylic acid group can be conjugated with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion.

Below is a diagram illustrating the probable metabolic pathways.

Metabolic Degradation of 1-Nonylpiperidine-4-carboxylic acid cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism 1-Nonylpiperidine-4-carboxylic acid 1-Nonylpiperidine-4-carboxylic acid N-dealkylation N-dealkylation 1-Nonylpiperidine-4-carboxylic acid->N-dealkylation CYP3A4, etc. Oxidation Oxidation 1-Nonylpiperidine-4-carboxylic acid->Oxidation Glucuronidation Glucuronidation 1-Nonylpiperidine-4-carboxylic acid->Glucuronidation UGTs Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid N-dealkylation->Piperidine-4-carboxylic acid N-oxide N-oxide Oxidation->N-oxide Ring Hydroxylation Products Ring Hydroxylation Products Oxidation->Ring Hydroxylation Products Alkyl Chain Oxidation Products Alkyl Chain Oxidation Products Oxidation->Alkyl Chain Oxidation Products Glucuronide Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide Conjugate

Caption: Probable metabolic pathways of 1-Nonylpiperidine-4-carboxylic acid.

Q3: What are the likely chemical degradation pathways under non-physiological conditions?

A3: Chemical degradation can be initiated by factors such as heat, light, and reactive chemicals. Potential pathways include:

  • Oxidative Degradation: The tertiary amine is susceptible to oxidation by atmospheric oxygen or oxidizing agents, leading to the formation of an N-oxide or ring-opened products.

  • Thermal Degradation: At elevated temperatures, decarboxylation (the loss of CO2) from the carboxylic acid group can occur.

  • Photodegradation: Exposure to UV light can provide the energy to initiate radical-based degradation reactions.

The following diagram illustrates a hypothetical oxidative chemical degradation pathway.

Hypothetical Oxidative Degradation Pathway A 1-Nonylpiperidine-4-carboxylic acid B 1-Nonylpiperidine-4-carboxylic acid N-oxide A->B Oxidation (e.g., H₂O₂) C Ring-Opened Products B->C Further Oxidation

Caption: Hypothetical oxidative degradation of 1-Nonylpiperidine-4-carboxylic acid.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Formation of degradation products.1. Conduct a forced degradation study to identify potential degradants. 2. Use LC-MS/MS to identify the mass of the unknown peaks and propose structures. 3. Compare the retention times of your sample with those from the forced degradation study.
Loss of compound in solution Adsorption to container surfaces or degradation.1. Use silanized glassware or polypropylene tubes to minimize adsorption. 2. Prepare solutions fresh and store at low temperatures in the dark. 3. Include a stability check in your experimental design by analyzing a control sample at different time points.
Precipitate formation in solution Formation of insoluble degradation products or salts.1. Isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry. 2. Re-evaluate the solvent system and concentration, as degradation products may have different solubility profiles.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade 1-Nonylpiperidine-4-carboxylic acid under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 1-Nonylpiperidine-4-carboxylic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV and/or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-Nonylpiperidine-4-carboxylic acid in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Neutralize before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution sample to direct sunlight or a photostability chamber for 24 hours.

  • Analysis: Analyze all samples, along with a control sample (stock solution stored at 4°C in the dark), by a suitable stability-indicating HPLC or LC-MS method.

Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks (degradants) and the decrease in the parent compound's peak area.

Stress Condition % Degradation (Hypothetical) Major Degradant Peaks (Hypothetical Retention Time)
Acid Hydrolysis (1 M HCl, 60°C)15%3.2 min, 5.1 min
Base Hydrolysis (1 M NaOH, RT)5%4.5 min
Oxidation (3% H₂O₂, RT)40%2.8 min (N-oxide)
Thermal (80°C)10%6.2 min (decarboxylated)
Photodegradation25%Multiple small peaks

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC - NIH. (2011). National Institutes of Health. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters. (2011). ACS Publications. [Link]

  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules | Request PDF. (2021). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (2021). National Institutes of Health. [Link]

  • Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development - PubMed. (2015). National Institutes of Health. [Link]

  • Overview of metabolic pathways of carboxylic-acid-containing drugs... - ResearchGate. (2023). ResearchGate. [Link]

  • Isonipecotic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro - PubMed. (2022). National Institutes of Health. [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Optimization

Technical Support Center: Optimizing the Synthesis of 1-Nonylpiperidine-4-carboxylic Acid

Welcome to the dedicated technical support guide for the synthesis of 1-Nonylpiperidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Nonylpiperidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this compound. As a key intermediate in various research areas, achieving a clean, high-yielding synthesis is paramount. This guide provides in-depth, field-tested insights into optimizing the N-alkylation of piperidine-4-carboxylic acid, presented in a practical, question-and-answer format.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section directly addresses specific issues you may encounter during the synthesis, explaining the underlying chemical principles and providing actionable solutions.

Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

Low or no product yield is one of the most common challenges in the N-alkylation of piperidine derivatives. The root cause often lies in one of several key reaction parameters.

Underlying Causes & Recommended Solutions:

  • Insufficient Basicity: The N-alkylation of piperidine-4-carboxylic acid with an alkyl halide (e.g., 1-bromononane) generates one equivalent of hydrobromic acid (HBr). This acid will protonate the nitrogen atom of the starting material, rendering it non-nucleophilic and effectively halting the reaction.[1]

    • Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. The choice of base is critical and depends on your solvent and desired reaction temperature.

      • Potassium Carbonate (K₂CO₃): An effective, inexpensive, and commonly used base, particularly in polar aprotic solvents like DMF or acetonitrile.[2]

      • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered organic base that is excellent at scavenging acid without interfering with the alkylation. It is highly soluble in many organic solvents.[2]

      • Sodium Bicarbonate (NaHCO₃): A milder base suitable for sensitive substrates, though it may require longer reaction times or slightly elevated temperatures.[1]

  • Poor Leaving Group on the Alkylating Agent: The rate of this SN2 reaction is highly dependent on the quality of the leaving group. The general reactivity trend for alkyl halides is I > Br > Cl.[3]

    • Solution: If you are using 1-chlorononane and experiencing sluggish reaction rates, switching to 1-bromononane or 1-iodononane will significantly accelerate the conversion. For most applications, 1-bromononane offers a good balance of reactivity and cost.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and solvating reactants.

    • Solution: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but leave the nucleophile (the amine) relatively "bare" and reactive.[1][4] Recommended solvents include:

      • Dimethylformamide (DMF)

      • Acetonitrile (MeCN)

      • Dimethyl Sulfoxide (DMSO) [4]

  • Insufficient Thermal Energy: If the combination of your substrate and alkylating agent has a high activation energy barrier, the reaction may not proceed efficiently at room temperature.

    • Solution: Gently heat the reaction mixture. A temperature range of 50-70°C is often sufficient to drive the reaction to completion without promoting significant side product formation.[2] Always monitor the reaction by TLC or LC-MS when heating to avoid degradation.

Question 2: I'm observing a significant amount of a side product, likely the quaternary ammonium salt. How can I prevent this over-alkylation?

The formation of a quaternary ammonium salt occurs when the product, 1-Nonylpiperidine-4-carboxylic acid, which is also a tertiary amine, reacts with another molecule of the alkylating agent. This is a classic competing reaction in N-alkylation.[1][4]

Strategies to Ensure Mono-Alkylation:

  • Control Stoichiometry: The simplest method to disfavor the second alkylation is to limit the amount of the alkylating agent.

    • Solution: Use a slight excess of the piperidine starting material relative to the alkylating agent. A ratio of 1.1 to 1.2 equivalents of piperidine-4-carboxylic acid to 1.0 equivalent of 1-bromononane is a good starting point.[1]

  • Slow Addition of the Alkylating Agent: Maintaining a low concentration of the alkylating agent throughout the reaction minimizes the statistical probability of it reacting with the product amine.[2][4]

    • Solution: Add the 1-bromononane to the reaction mixture dropwise over several hours using a syringe pump.[2] This is one of the most effective techniques for preventing over-alkylation.

Question 3: The workup and purification of my product are challenging. How can I effectively isolate pure 1-Nonylpiperidine-4-carboxylic acid?

The product is an amino acid, possessing both a basic nitrogen atom and an acidic carboxylic acid group. This zwitterionic character at its isoelectric point can lead to unusual solubility behavior and difficulties in extraction and purification.

Recommended Purification Protocol:

  • Initial Quench and Extraction:

    • After the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature.

    • Dilute the reaction mixture with water and a suitable organic solvent like ethyl acetate or dichloromethane.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2. This protonates the piperidine nitrogen, forming the hydrochloride salt, which is highly water-soluble. This step effectively separates the product from unreacted 1-bromononane and other non-basic organic impurities, which will remain in the organic layer.

    • Separate the layers and wash the aqueous layer with ethyl acetate (2x) to remove any residual organic impurities.

  • Isoelectric Point Precipitation:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base, such as 1M NaOH or a saturated NaHCO₃ solution, with vigorous stirring until the pH reaches the isoelectric point of the amino acid (typically pH 6-7).

    • The zwitterionic product should precipitate out of the solution as a solid.

    • Collect the solid by vacuum filtration, wash it with cold water, and then with a non-polar solvent like hexanes to remove any adsorbed impurities.

    • Dry the solid under vacuum to yield the purified product.

  • Alternative for Oily Products or Low Precipitation:

    • If the product does not precipitate cleanly, adjust the aqueous phase to a pH of >10 to deprotonate the carboxylic acid.

    • Extract the product into an organic solvent like ethyl acetate or a 9:1 mixture of chloroform/isopropanol.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be further purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for this synthesis?

  • For a robust starting point, we recommend the conditions outlined in the table below. These parameters are a good baseline for optimization.

Table 1: Recommended Starting Conditions for Synthesis

Parameter Recommendation Rationale
Piperidine Reactant Piperidine-4-carboxylic acid The direct starting material.
Alkylating Agent 1-Bromononane Good balance of reactivity and cost.[3]
Stoichiometry 1.1 eq. Piperidine : 1.0 eq. Alkyl Halide Minimizes over-alkylation.[1]
Base 2.0 eq. K₂CO₃ or 1.5 eq. DIPEA Effective acid scavenging.[1][2]
Solvent Anhydrous DMF or Acetonitrile Polar aprotic solvent favors SN2.[1][4]
Temperature 60 °C Provides sufficient energy for efficient conversion.

| Monitoring | TLC or LC-MS | To track disappearance of starting material. |

Q2: How should I monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the most common method. Use a mobile phase that provides good separation between your starting material and product (e.g., 10% Methanol in Dichloromethane). The starting amine can be visualized with ninhydrin stain, while the product (tertiary amine) will not stain with ninhydrin but can be visualized with permanganate or iodine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more definitive analysis, showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is the preferred method for accurate monitoring.

Q3: Is reductive amination a viable alternative route?

  • Yes, reductive amination is an excellent alternative that completely avoids the issue of over-alkylation.[5] The reaction would involve condensing piperidine-4-carboxylic acid with nonanal to form an iminium ion intermediate, which is then reduced in-situ.

    • Protocol Summary: React piperidine-4-carboxylic acid (1.0 eq) with nonanal (1.0-1.2 eq) in a solvent like 1,2-dichloroethane (DCE) in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6] This method is often cleaner and highly selective for the desired tertiary amine product.

Visualizing the Process

To better understand the workflow and decision-making process, refer to the diagrams below.

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Piperidine-4-carboxylic acid, Base (e.g., K2CO3), and Solvent (e.g., DMF) B Heat to 60°C A->B C Slowly add 1-Bromononane (via syringe pump) B->C D Monitor by TLC/LC-MS (every 2-4 hours) C->D E Reaction Complete? D->E E->D No F Cool, dilute with H2O/EtOAc E->F Yes G Acidify to pH ~2 with HCl F->G H Separate layers G->H I Adjust aqueous layer pH to isoelectric point H->I J Filter precipitated solid I->J K Wash solid with H2O and Hexanes J->K L Dry under vacuum K->L M Characterize Final Product L->M Troubleshooting_Tree cluster_causes cluster_solutions Start Low or No Yield? Base Is a base present? Start->Base Temp Is reaction heated? Start->Temp Solvent Is solvent polar aprotic? Start->Solvent LeavingGroup Is it an Alkyl Bromide/Iodide? Start->LeavingGroup AddBase Add K2CO3 or DIPEA Base->AddBase No HeatRxn Heat to 50-70°C Temp->HeatRxn No ChangeSolvent Use DMF or MeCN Solvent->ChangeSolvent No ChangeHalide Use 1-Bromononane LeavingGroup->ChangeHalide No (if using Chloride)

Caption: Troubleshooting decision tree for low reaction yield.

References

  • BenchChem Technical Support Team. (2025, December). common challenges in working with piperidine-based compounds. BenchChem.
  • BenchChem Technical Support Team. (2025, November).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Alkylation of 4-Piperidinecarboxamide. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?.
  • BenchChem Technical Support Team. (2025).
  • Google Patents. (2016).
  • Google Patents. (2008).
  • Martel, A. et al. (2007). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives.

Sources

Troubleshooting

Technical Support Center: Purification of 1-Nonylpiperidine-4-carboxylic acid by Recrystallization

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 1-Nonylpiperidine-4-carboxylic acid. As a specialized N-alkylated piperidine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 1-Nonylpiperidine-4-carboxylic acid. As a specialized N-alkylated piperidine derivative, its purification by recrystallization presents unique challenges that this guide aims to address. The following content is structured to provide in-depth technical insights and practical troubleshooting advice, grounded in established scientific principles.

Part 1: Understanding the Molecule: Physicochemical Context

1-Nonylpiperidine-4-carboxylic acid is a zwitterionic compound, possessing both a basic tertiary amine and an acidic carboxylic acid group. This dual functionality dictates its solubility and crystallization behavior. The long nonyl chain introduces significant nonpolar character, influencing its interaction with various solvents.

Expected Physicochemical Properties (based on analogous structures):

  • Appearance: Likely a white to off-white solid.

  • Melting Point: Expected to be relatively high, potentially above 150°C, similar to other N-substituted piperidine-4-carboxylic acids.

  • Solubility: Due to its zwitterionic nature, it is expected to have some solubility in polar protic solvents like water and alcohols, especially at elevated temperatures. The nonyl group will enhance its solubility in less polar organic solvents compared to its short-chain analogs.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 1-Nonylpiperidine-4-carboxylic acid in a question-and-answer format.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not polar enough to overcome the lattice energy of the zwitterionic solid.

  • Immediate Action:

    • Increase Polarity: If using a single solvent, try adding a more polar co-solvent. For example, if you are using isopropanol, add a small amount of water dropwise to the heated mixture until the solid dissolves.

    • Solvent Change: Switch to a more polar solvent system. A mixture of ethanol and water is often a good starting point for zwitterionic compounds.[1]

  • Underlying Principle: The solubility of zwitterionic compounds is often lowest at their isoelectric point and increases in the presence of acids or bases, or in highly polar solvents that can solvate both charged centers.

Q2: The compound dissolved, but it "oiled out" during cooling instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.

  • Immediate Action:

    • Re-dissolve and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to dilute the solution.

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or a beaker of warm water can promote gradual cooling.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

  • Underlying Principle: Slow cooling provides the necessary time for the molecules to orient themselves into a crystal lattice rather than aggregating as a disordered oil.

Q3: I obtained very few crystals, and my yield is low. What went wrong?

A3: A low yield is typically due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Immediate Action:

    • Reduce Solvent Volume: If you suspect you used too much solvent, you can carefully evaporate some of it and attempt the recrystallization again.

    • Optimize Solvent System: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. You may need to experiment with different solvent mixtures to find the optimal balance. A good starting point is a binary mixture, such as ethanol/water or isopropanol/hexane.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Underlying Principle: The success of recrystallization relies on the significant difference in the solubility of the compound in the chosen solvent at high and low temperatures.

Q4: My final product is still impure after recrystallization. What are the likely impurities and how can I remove them?

A4: Impurities in 1-Nonylpiperidine-4-carboxylic acid are likely to be unreacted starting materials or byproducts from the N-alkylation reaction.

  • Potential Impurities:

    • Piperidine-4-carboxylic acid: The starting material for N-alkylation.

    • 1-Nonyl Halide (or other alkylating agent): The alkylating agent used in the synthesis.

    • Over-alkylation product (Quaternary ammonium salt): A common byproduct in N-alkylation reactions.

  • Purification Strategies:

    • Acid-Base Extraction: Before recrystallization, perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent and wash with a dilute acid to remove any unreacted piperidine-4-carboxylic acid. Then, wash with a dilute base to remove any acidic impurities.

    • Solvent Selection: Choose a recrystallization solvent that will selectively dissolve the desired product while leaving the impurities in the mother liquor. For example, a solvent system where the non-polar impurities are highly soluble might be effective.

    • Chromatography: If recrystallization fails to remove the impurities, column chromatography may be necessary.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the recrystallization of 1-Nonylpiperidine-4-carboxylic acid?

A1: The ideal solvent must be determined experimentally. However, based on the structure of the molecule, good starting points would be polar protic solvents or their mixtures. Consider the following:

  • Alcohols: Isopropanol, ethanol, or methanol. These can often dissolve the compound upon heating.

  • Alcohol/Water Mixtures: A mixture of ethanol and water can be very effective for zwitterionic compounds, as the polarity can be fine-tuned.

  • Alcohol/Non-polar Solvent Mixtures: A mixture of an alcohol (like isopropanol) and a non-polar solvent (like hexane) can also be effective. The compound is dissolved in the hot alcohol, and the non-polar solvent is added until the solution becomes turbid, after which it is clarified by adding a small amount of hot alcohol and then allowed to cool.

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent to fully dissolve the compound.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent.

    • Heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

Q3: Should I use a single solvent or a mixed solvent system?

A3: A mixed solvent system is often more versatile. It allows you to fine-tune the polarity to achieve the desired solubility profile. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.

Part 4: Experimental Protocols and Data

General Recrystallization Workflow

G cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying dissolve Dissolve crude product in minimum hot solvent hot_filter Hot filtration to remove insoluble impurities dissolve->hot_filter If insoluble impurities are present cool Slow cooling to room temperature dissolve->cool If no insoluble impurities hot_filter->cool ice_bath Cool in ice bath to maximize yield cool->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry crystals under vacuum wash->dry

Caption: General workflow for the purification of 1-Nonylpiperidine-4-carboxylic acid by recrystallization.

Table 1: Predicted Solubility of 1-Nonylpiperidine-4-carboxylic acid in Common Solvents
SolventPolarityBoiling Point (°C)Predicted SolubilityRationale
WaterHigh100Sparingly soluble cold, more soluble hotZwitterionic character allows for some water solubility, but the long nonyl chain reduces it.
MethanolHigh65Soluble, especially when hotGood solvent for many carboxylic acids.[1]
EthanolHigh78Soluble, especially when hotSimilar to methanol, a good choice for initial trials.[1]
IsopropanolMedium82Moderately soluble, likely requires heatingA good balance of polarity, often used for recrystallizing piperidine derivatives.
Ethyl AcetateMedium77Sparingly solubleThe polarity may not be sufficient to dissolve the zwitterion effectively.
HexaneLow69InsolubleCan be used as an anti-solvent in a mixed solvent system.
TolueneLow111InsolubleSimilar to hexane, can be used as an anti-solvent.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Kilgore, J. (2020, February 20). How to desalt zwitterions? ResearchGate. Retrieved from [Link]

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Optimization

Technical Support Center: 1-Nonylpiperidine-4-carboxylic acid Solutions

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1-Nonylpiperidine-4-carboxylic acid solutions. Given the specific nature o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1-Nonylpiperidine-4-carboxylic acid solutions. Given the specific nature of this compound, which combines a piperidine ring, a carboxylic acid group, and a long alkyl chain, this document synthesizes best practices from general chemical storage principles to ensure experimental success and reagent integrity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of 1-Nonylpiperidine-4-carboxylic acid?

Due to the compound's structure featuring a long, nonpolar nonyl chain, its aqueous solubility is expected to be low. Therefore, an organic solvent is recommended for preparing a high-concentration stock solution.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is an excellent choice. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.

  • Alternative: Ethanol can also be used.

Once dissolved, stock solutions in organic solvents can be stored for extended periods at low temperatures.[1][2]

Q2: What is the optimal storage temperature for solutions of this compound?

The ideal storage temperature depends on the solvent and the desired storage duration.

  • Powder Form: The solid compound should be stored at -20°C for long-term stability, lasting up to 3 years.[1]

  • In Solvent (Stock Solutions): For solutions prepared in solvents like DMSO or ethanol, aliquoting into single-use volumes and storing at -80°C is the best practice for long-term storage (up to 6 months).[1] For shorter-term storage (up to 1 month), -20°C is acceptable.[1][2] It is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q3: How does pH affect the stability and solubility of 1-Nonylpiperidine-4-carboxylic acid in aqueous solutions?

The carboxylic acid group makes the molecule's solubility highly dependent on pH.[3][4][5]

  • Acidic to Neutral pH (e.g., < pH 7): The carboxylic acid group will be largely protonated (in its -COOH form). This form is less polar and thus less soluble in water, increasing the risk of precipitation.

  • Basic pH (e.g., > pH 8): The carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻). This ionic form is significantly more polar and will exhibit higher solubility in aqueous solutions.

Therefore, when preparing aqueous working solutions, adjusting the pH to a slightly basic range may be necessary to maintain solubility. However, the stability of the compound at high pH should be empirically determined if not already known.

Q4: Should solutions be protected from light or moisture?

Yes. As a general best practice for all research chemicals, protection from light and moisture is recommended to preserve compound integrity.[6]

  • Light: Store solutions in amber vials or containers wrapped in foil to prevent potential photodegradation.[6]

  • Moisture: Use tightly sealed containers to prevent the absorption of atmospheric moisture, which is especially important for hygroscopic solvents like DMSO.[7][8] When handling the solid powder, a desiccator can be used for storage.[9]

Solution Preparation Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Weighing: Allow the vial of solid 1-Nonylpiperidine-4-carboxylic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex or sonicate the solution gently until the solid is completely dissolved. A brief warming in a water bath (37°C) may aid dissolution but should be done cautiously.

  • Aliquoting & Storage: Dispense the stock solution into single-use, light-protected (amber) vials. Store immediately at -20°C for short-term use or -80°C for long-term storage.[1]

Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: To minimize precipitation, perform a serial dilution. First, dilute the concentrated DMSO stock into your aqueous medium (e.g., cell culture media, buffer) such that the final DMSO concentration is low (typically ≤0.5% for cell-based assays).[1]

  • Mixing: Add the DMSO stock dropwise to the aqueous medium while gently vortexing to ensure rapid mixing and prevent localized high concentrations that can cause the compound to precipitate.

  • pH Adjustment (if needed): If precipitation is observed, consider preparing the aqueous medium at a slightly higher pH to improve the solubility of the carboxylic acid.

  • Usage: Prepare working solutions fresh just before use and do not store them for extended periods.[2]

Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of 1-Nonylpiperidine-4-carboxylic acid solutions.

Problem Potential Cause(s) Recommended Solution(s)
Compound Precipitates During Storage 1. Temperature Fluctuation: The solution may have been subjected to freeze-thaw cycles or improper storage temperatures. 2. Supersaturation: The initial concentration may be too high for the storage temperature. 3. Solvent Evaporation: The container may not have been sealed properly.1. Re-dissolve: Gently warm and vortex the solution to attempt redissolution. 2. Filter: If re-dissolution fails, the solution may need to be filtered through a 0.22 µm syringe filter to remove aggregates before use. 3. Prepare Fresh: Always prepare fresh solutions if integrity is in doubt. Ensure proper sealing and aliquot for future use to avoid freeze-thaw cycles.[1]
Working Solution Turns Cloudy Upon Preparation 1. Low Aqueous Solubility: The compound is crashing out of the aqueous buffer or media.[10][11] 2. Incorrect pH: The pH of the aqueous medium is too low, favoring the less soluble protonated form of the carboxylic acid.[3] 3. High Final DMSO Concentration: The percentage of organic solvent is too low to maintain solubility.1. Improve Mixing: Add the DMSO stock to the aqueous solution slowly while vortexing. 2. Adjust pH: Increase the pH of the aqueous buffer slightly (e.g., to pH 7.4-8.0) to ionize the carboxylic acid and increase solubility.[4] 3. Use Co-solvents: Consider the use of formulation aids like Tween 80 or PEG400 in the final solution, particularly for in vivo experiments.[1]
Inconsistent Experimental Results 1. Compound Degradation: The solution may have degraded due to improper storage (e.g., exposure to light, room temperature, multiple freeze-thaw cycles). 2. Inaccurate Concentration: Precipitation may have occurred, lowering the effective concentration of the compound in solution.1. Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for critical experiments. 2. Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or discoloration.[12] 3. Re-validation: If degradation is suspected, the solution's integrity may need to be confirmed analytically (e.g., via HPLC-MS).
Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues with your 1-Nonylpiperidine-4-carboxylic acid solutions.

G Start Problem Encountered (e.g., Precipitation, Inconsistent Data) CheckStorage Review Storage Conditions (Temp, Light, Age, Freeze-Thaw) Start->CheckStorage StorageOK Storage Conditions Correct? CheckStorage->StorageOK InspectSolution Visually Inspect Solution (Cloudy? Precipitate?) SolutionClear Solution Clear? InspectSolution->SolutionClear StorageOK->InspectSolution Yes Action_PrepareFresh Action: Prepare Fresh Stock Solution & Aliquot Properly StorageOK->Action_PrepareFresh No Action_CheckProtocol Review Dilution Protocol (Final DMSO %, Mixing Technique, pH) SolutionClear->Action_CheckProtocol No (Precipitate Seen) SolutionClear->Action_CheckProtocol Yes (but data is inconsistent) Action_Warm Action: Gently Warm & Vortex to Re-dissolve Action_Warm->SolutionClear Check Again Action_Filter Action: Filter Solution (0.22 µm syringe filter) Action_Warm->Action_Filter If Not Clear Action_Filter->Action_PrepareFresh If Issue Persists Action_CheckProtocol->Action_Warm

Troubleshooting flowchart for solution stability issues.

References

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  • Hudlicky, T., & Fan, R. (2009). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 1(1), 13-16. [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of pharmaceutical sciences, 70(1), 13–22. [Link]

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  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. Accessed January 22, 2026. [Link]

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Troubleshooting

Technical Support Center: Addressing Oxidation of the Piperidine Ring

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the oxidative stability of piperidine-containing molecules.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the oxidative stability of piperidine-containing molecules. The piperidine motif is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[1][2] However, its susceptibility to oxidation can lead to inconsistent experimental results, loss of compound potency, and the formation of undesired impurities.

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent the oxidation of the piperidine ring in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses fundamental questions about piperidine ring oxidation, providing the core knowledge needed to troubleshoot effectively.

Q1: My analytical results (HPLC, LC-MS) for a piperidine-containing compound show new, unexpected peaks over time. Could this be oxidation?

A1: Yes, the appearance of new peaks, often with a corresponding decrease in the parent compound's peak area, is a classic indicator of degradation, with oxidation being a primary suspect.[3] The nitrogen and adjacent carbons (α-carbons) in the piperidine ring are particularly susceptible to oxidative processes.[4] These reactions can be triggered by atmospheric oxygen, light, elevated temperatures, or trace metal contaminants.[3][5]

Q2: What are the most common oxidative degradation pathways for the piperidine ring?

A2: The primary oxidative pathways involve the nitrogen atom and the α-carbons. Key degradation products include:

  • N-Oxides: The lone pair of electrons on the tertiary amine nitrogen is readily oxidized to form a piperidine N-oxide.[3][6] This is a very common pathway, especially in the presence of peroxides or during metabolic studies.[6]

  • Imines/Iminium Ions: Oxidation can occur via hydrogen abstraction from a C-H bond, typically at the α-carbon (C2 or C6), leading to the formation of an iminium ion intermediate. This can then be trapped by nucleophiles or deprotonate to form an enamine or a tetrahydropyridine derivative.[4][7]

  • Ring-Opening: Under more aggressive oxidative conditions, C-N or C-C bond cleavage can occur, leading to ring-opened products such as aminoaldehydes.[3][8] This is often mediated by single-electron transfer (SET) photooxidation or strong chemical oxidants.[8]

  • Dehydrogenation: The piperidine ring can be catalytically dehydrogenated to form the aromatic pyridine ring, especially at elevated temperatures in the presence of catalysts like platinum or palladium.[9][10][11]

The following diagram illustrates these primary oxidative pathways.

OxidationPathways Piperidine Piperidine Moiety (R-Pip) N_Oxide N-Oxide Piperidine->N_Oxide N-Oxidation (e.g., H₂O₂, m-CPBA) Iminium Iminium Ion / Enamine Piperidine->Iminium α-C-H Oxidation (e.g., radical, enzyme) Pyridine Pyridine Derivative Piperidine->Pyridine Dehydrogenation (e.g., Pd/C, heat) RingOpen Ring-Opened Products (e.g., Aminoaldehyde) Iminium->RingOpen Further Oxidation/ H₂O

Caption: Major oxidative degradation pathways of the piperidine ring.

Q3: My piperidine solution or compound has turned yellow or brown upon storage. What causes this discoloration?

A3: Discoloration is a strong indicator of oxidation.[5] Even exposure to atmospheric air and ambient light over time can initiate slow oxidation processes, forming minor, often colored, impurities.[5] The usability of the discolored material depends on the sensitivity of your subsequent reactions. For high-purity applications, purification (e.g., distillation or chromatography) is recommended before use.

Q4: Are all piperidine-containing molecules equally susceptible to oxidation?

A4: No, susceptibility is highly dependent on the substitution pattern and the overall electronic environment of the molecule.

  • N-Substitution: Unsubstituted (secondary) piperidines are generally more reactive than N-alkyl (tertiary) piperidines. N-aryl or N-acyl groups can decrease the nucleophilicity and basicity of the nitrogen, often making it less prone to direct N-oxidation.

  • Ring Substitution: Electron-donating groups on the ring can increase susceptibility to oxidation, while electron-withdrawing groups can decrease it. Steric hindrance around the nitrogen or α-carbons can also provide kinetic protection against attack by oxidizing agents.

Part 2: Troubleshooting Guide - Diagnosing and Solving Oxidation Issues

This guide provides a systematic approach to identifying and resolving oxidation problems in your experiments.

Observed Problem Probable Cause(s) Recommended Action(s)
Appearance of new, more polar peaks in HPLC/LC-MS analysis. N-Oxide Formation: N-oxides are significantly more polar than the parent tertiary amine.1. Confirm Identity: Synthesize an authentic N-oxide standard for comparison or use high-resolution mass spectrometry (HRMS) to confirm the mass (+16 Da). 2. Mitigation: See Protocol 2 for inert atmosphere techniques. Avoid peroxide-containing solvents (e.g., aged THF or ether).
Loss of compound potency over a short period, even in solution. Rapid Degradation: Likely caused by specific experimental conditions (e.g., light, heat, incompatible reagents).1. Isolate Variables: Conduct a forced degradation study (Protocol 1 ) to pinpoint the specific stressor (light, heat, acid, base, oxidant).[3] 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[3] 3. Control Temperature: Avoid unnecessary heating. Store stock solutions at recommended low temperatures (e.g., 2-8°C or -20°C).[3][12]
Reaction mixture turns dark, and complex byproduct profile is observed. Radical Oxidation / Ring Opening: Often initiated by trace metals, light, or aggressive reagents.1. Solvent Purity: Use freshly distilled or high-purity, inhibitor-free solvents. 2. Inert Atmosphere: Rigorously de-gas solvents and maintain the reaction under an inert atmosphere (N₂ or Ar) as detailed in Protocol 2 . 3. Consider Additives: If oxidation is suspected, adding a small amount of a radical scavenger (e.g., BHT) may be beneficial, but must be validated to not interfere with the desired reaction.[3]
Inconsistent results in biological assays. Metabolic Oxidation: In vitro or in vivo systems can enzymatically oxidize the piperidine ring, primarily via Cytochrome P450 enzymes.[6]1. Metabolite ID: Analyze assay samples by LC-MS/MS to identify potential N-oxide or hydroxylated metabolites.[6] 2. Structural Modification: In a drug development context, consider blocking metabolic hotspots, for example, by introducing fluorine or replacing a susceptible C-H with a C-F or C-CH₃ bond.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for investigating and preventing oxidation.

Protocol 1: Forced Degradation Study Workflow

This protocol is essential for identifying the conditions under which your compound is unstable.[13] It helps in developing stable formulations and predicting potential degradation products.

ForcedDegradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Piperidine Compound (e.g., 1 mg/mL in MeCN/H₂O) Aliquot Aliquot into 5 separate, protected vials Prep->Aliquot Acid Acid Hydrolysis (add 0.1 M HCl) Aliquot->Acid Base Base Hydrolysis (add 0.1 M NaOH) Aliquot->Base Oxidative Oxidative Stress (add 3% H₂O₂) Aliquot->Oxidative Thermal Thermal Stress (Heat at 60°C) Aliquot->Thermal Photo Photolytic Stress (Expose to UV/Vis light) Aliquot->Photo Analysis Analyze all samples by LC-MS at t=0, 2, 8, 24 hr (Include unstressed control) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Compare Compare chromatograms: - % Degradation of Parent - Formation of Degradants Analysis->Compare Identify Identify major degradants (HRMS, MS/MS) Compare->Identify

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Aliquoting: Distribute the stock solution into several vials. One vial will serve as the unstressed control, kept at 4°C in the dark.

  • Applying Stress:

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 3% hydrogen peroxide.

    • Thermal: Place the vial in an oven at 60°C.

    • Photolytic: Expose the vial to a photostability chamber with controlled light exposure.

  • Time Points: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each condition, neutralize if necessary, and dilute for analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC or LC-MS method. Compare the results against the control to determine the extent of degradation and identify the primary degradation products.[3]

Protocol 2: General Procedure for Handling Air-Sensitive Piperidine Compounds

This protocol minimizes exposure to atmospheric oxygen, a key driver of oxidation.

1. Solvent Degassing:

  • Before use, thoroughly degas all reaction solvents. The "freeze-pump-thaw" method is highly effective.
  • Alternatively, bubble a stream of an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.

2. Reaction Setup:

  • Assemble all glassware and ensure it is dry (oven- or flame-dried).
  • Assemble the apparatus under a positive pressure of inert gas using a manifold or balloon.
  • Use rubber septa on all openings to allow for the introduction of reagents via syringe.

3. Reagent Transfer:

  • Transfer liquid reagents using gas-tight syringes.
  • Transfer solid reagents quickly under a strong flow of inert gas or in a glovebox.

4. Maintaining Inert Atmosphere:

  • Throughout the reaction, maintain a slight positive pressure of inert gas. A balloon or a bubbler connected to the condenser outlet is a common and effective method.
  • For particularly sensitive compounds, conducting all manipulations within an inert atmosphere glovebox is the gold standard.

References

  • Glasius, M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Lipeeva, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Available at: [Link]

  • BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention. BenchChem Technical Support.
  • Vyas, V., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Pandey, G. & Deka, N. (2006).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.
  • Chemist, T. O. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]

  • Wang, D. Y., et al. (1989). Biological N-oxidation of piperidine in vitro. Zhongguo Yao Li Xue Bao. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Al-Musa, S. A., et al. (2022). Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O. Scholar Publishing.
  • Park, S., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Science and Biotechnology.
  • Imperial Chemical Industries Ltd. (1956). Catalytic dehydrogenation of piperidine. Google Patents.
  • Ceric, I., et al. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents.
  • ACECAT. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.
  • Mallikarjuna, K., et al. (2014). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • Stamicarbon. (1984). Process for the catalytic dehydrogenation of piperidine. Google Patents.
  • Buller, S., et al. (2021). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv.
  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? BTC Blog.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Bioactivity Validation of 1-Nonylpiperidine-4-carboxylic acid

This guide provides a comprehensive framework for the systematic validation of the bioactivity of a novel compound, 1-Nonylpiperidine-4-carboxylic acid. As this molecule is not extensively characterized in publicly avail...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic validation of the bioactivity of a novel compound, 1-Nonylpiperidine-4-carboxylic acid. As this molecule is not extensively characterized in publicly available literature, this document outlines a tiered, multi-faceted screening approach. We will proceed from foundational cytotoxicity assessments to more specific functional assays targeting plausible biological pathways, informed by the known activities of structurally related piperidine derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale behind the experimental choices and detailed, actionable protocols.

Part 1: Foundational Assessment - Cytotoxicity and General Cellular Health

Before investigating any specific bioactivity, it is imperative to determine the inherent cytotoxicity of 1-Nonylpiperidine-4-carboxylic acid. This initial screen ensures that any observed effects in subsequent assays are not merely a consequence of cell death. The MTT assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][3][4]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration range at which 1-Nonylpiperidine-4-carboxylic acid exhibits cytotoxic effects on various cell lines.

Materials:

  • Human cell lines:

    • HEK293 (human embryonic kidney cells) - for general cytotoxicity.

    • SH-SY5Y (human neuroblastoma cells) - relevant for potential neuroactivity.[5]

    • RAW 264.7 (murine macrophage-like cells) - relevant for potential anti-inflammatory activity.[6][7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Complete cell culture medium.

  • 96-well plates.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-Nonylpiperidine-4-carboxylic acid in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.

Data Presentation: Cytotoxicity of 1-Nonylpiperidine-4-carboxylic acid

Cell LineIncubation Time (h)IC₅₀ (µM)
HEK29324
48
72
SH-SY5Y24
48
72
RAW 264.724
48
72

This table should be populated with experimental data.

Part 2: Tier 1 Screening - Exploring Potential Bioactivities

Based on the broad range of biological activities reported for piperidine derivatives, a parallel screening approach is recommended to efficiently probe for potential therapeutic applications.[8][9][10][11][12][13] We will focus on two primary areas: neurological disorders and inflammation.

Neurological Activity Screening

Many piperidine-containing compounds exhibit activity against targets in the central nervous system, including enzymes and receptors involved in neurotransmission.[8][11][12][14] Therefore, a primary screen for activity against acetylcholinesterase (AChE) and monoamine transporters is warranted.

G cluster_0 Initial Screen cluster_1 Secondary Screen (if active) AChE AChE Inhibition Assay GABA GABA-A Receptor Binding Assay AChE->GABA Potential for broader neurotransmitter modulation Transporter Monoamine Transporter Binding Assays Transporter->GABA NMDA NMDA Receptor Binding Assay Transporter->NMDA

Caption: Tiered screening workflow for neurological activity.

Rationale: Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[8][11][12][15] Given that some piperidine derivatives are known AChE inhibitors, this is a logical starting point.[9] We will use the Ellman's method, a well-established colorimetric assay.[15][16][17]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

    • Enzyme: Acetylcholinesterase (from electric eel or human recombinant).

  • Assay Procedure (96-well plate):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of various dilutions of 1-Nonylpiperidine-4-carboxylic acid to the test wells.

    • Add 25 µL of a known AChE inhibitor (e.g., Donepezil) as a positive control.

    • Add 25 µL of assay buffer to the negative control wells.

    • Add 25 µL of AChE enzyme solution to all wells except the blank.

    • Pre-incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[15]

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value.

Rationale: Monoamine transporters (serotonin - SERT, dopamine - DAT, and norepinephrine - NET) are crucial for regulating neurotransmitter levels and are targets for many antidepressants and psychoactive drugs.[18][19][20][21][22] Radioligand binding assays are the gold standard for determining a compound's affinity for these transporters.[18][19][20][23][24]

Experimental Protocol (General):

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human SERT, DAT, or NET.[24][25]

  • Assay Setup (96-well plate):

    • To each well, add binding buffer, a specific radioligand ([³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET), and varying concentrations of 1-Nonylpiperidine-4-carboxylic acid.

    • For non-specific binding, add a high concentration of a known inhibitor (e.g., Imipramine for SERT, GBR 12909 for DAT, Desipramine for NET).

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation: Incubate at an appropriate temperature and time to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.

Comparative Data: Monoamine Transporter Affinity

TargetTest CompoundComparator (e.g., Imipramine)
Ki (nM) Ki (nM)
hSERTPopulate with experimental dataLiterature value
hDATPopulate with experimental dataLiterature value
hNETPopulate with experimental dataLiterature value
Anti-inflammatory Activity Screening

Piperidine derivatives have also been investigated for their anti-inflammatory properties.[24] A common in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS) and measuring the subsequent release of pro-inflammatory cytokines.[6][7][26][27][28]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Compound 1-Nonylpiperidine- 4-carboxylic acid Compound->NFkB Potential Inhibition

Sources

Comparative

A Comparative Guide to GABAergic Modulation: Profiling N-Substituted Piperidine-4-Carboxylic Acids Against Classical GABA Receptor Modulators

This guide provides a comparative analysis of different strategies for modulating the γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system. We will explore the distinct pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of different strategies for modulating the γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system. We will explore the distinct pharmacological profiles of molecules that enhance GABAergic tone through varied mechanisms of action.

The impetus for this guide is the compound 1-Nonylpiperidine-4-carboxylic acid . Structurally, it belongs to a class of N-substituted derivatives of nipecotic acid (piperidine-3-carboxylic acid) or isonipecotic acid (piperidine-4-carboxylic acid). While specific experimental data for the 1-Nonyl derivative is not prevalent in peer-reviewed literature, its core structure strongly suggests activity as a GABA uptake inhibitor. The long, lipophilic nonyl group is a common chemical feature designed to enhance blood-brain barrier permeability.

Therefore, this guide will use Tiagabine and the research tool SKF-89976A , two potent and well-characterized GABA Transporter 1 (GAT-1) inhibitors derived from nipecotic acid, as archetypes for this class.[1][2] We will compare their mechanism and functional effects against two cornerstone GABAergic modulators: Diazepam , a benzodiazepine that positively modulates GABA-A receptors, and Baclofen , a selective agonist of GABA-B receptors.

Part 1: The GABAergic Synapse: A Landscape of Therapeutic Targets

The inhibitory power of the GABAergic system is tightly regulated at the synapse. After release from the presynaptic terminal, GABA's action is terminated by its reuptake into neurons and glial cells via GABA transporters (GATs).[3] The primary target for therapeutic intervention in this process is GAT-1. Modulating the components of this synapse—the receptors or the transporters—provides distinct methods for enhancing inhibitory signaling, each with unique functional consequences.

Below is a depiction of the key targets within the GABAergic synapse that will be discussed.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GABA_vesicle GABA Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GAT1 GABA Transporter (GAT-1) GABA_A GABA-A Receptor (Ligand-gated Cl- channel) GABA_B GABA-B Receptor (GPCR) Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_A Binds Synaptic_Cleft->GABA_B Binds

Caption: Overview of the GABAergic Synapse and Key Drug Targets.

Part 2: Mechanisms of Action: Three Distinct Paths to Enhanced Inhibition

A. GABA Uptake Inhibition: Increasing Synaptic Occupancy

GABA uptake inhibitors, such as Tiagabine and SKF-89976A, function by blocking the GAT-1 transporter.[3][4] This action prevents the removal of GABA from the synaptic cleft, thereby increasing its extracellular concentration and prolonging the time it is available to bind to postsynaptic GABA receptors.[5] This leads to an enhancement of both phasic (transient, synapse-specific) and tonic (persistent, extrasynaptic) GABAergic inhibition.

Compound Tiagabine / SKF-89976A GAT1 GAT-1 Transporter Compound->GAT1 Blocks GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Mediates Synaptic_GABA ↑ Synaptic [GABA] GABA_reuptake->Synaptic_GABA Decreases GABA_Receptors GABA-A / GABA-B Receptor Activation Synaptic_GABA->GABA_Receptors Increases IPSP Prolonged Inhibitory Postsynaptic Potential (IPSP) GABA_Receptors->IPSP Leads to

Caption: Mechanism of GAT-1 Inhibition.

This mechanism is particularly effective in conditions characterized by excessive neuronal excitation, such as epilepsy, as it amplifies the endogenous inhibitory signal where and when it is being released.[6]

B. Positive Allosteric Modulation: Enhancing Receptor Efficiency

Benzodiazepines like Diazepam represent a different strategy. They do not activate the GABA-A receptor directly but bind to a distinct allosteric site, known as the benzodiazepine site.[7][8] This binding event induces a conformational change in the receptor that increases its affinity for GABA and, more importantly, increases the frequency of the chloride channel opening when GABA is bound.[9] The result is a potentiation of the GABA-mediated inhibitory current.

Compound Diazepam BZD_Site Benzodiazepine Site (on GABA-A Receptor) Compound->BZD_Site Binds to GABA_A_Receptor GABA-A Receptor BZD_Site->GABA_A_Receptor Modulates Channel_Opening ↑ Frequency of Cl- Channel Opening GABA_A_Receptor->Channel_Opening Enhances GABA_Binding GABA Binding GABA_Binding->GABA_A_Receptor Activates Hyperpolarization ↑ Cellular Hyperpolarization Channel_Opening->Hyperpolarization Causes

Caption: Mechanism of GABA-A Positive Allosteric Modulation.

This mechanism is highly effective for producing anxiolytic and sedative effects, as it globally enhances the efficiency of GABAergic transmission throughout the brain.[10]

C. Direct Receptor Agonism: Mimicking the Endogenous Ligand

Baclofen acts as a direct agonist, but for a different class of GABA receptor: the G-protein coupled GABA-B receptor.[11] Unlike the ionotropic GABA-A receptor, GABA-B receptors mediate slower, more prolonged inhibitory signals. Upon activation by Baclofen, the receptor's associated G-proteins modulate downstream effectors, primarily inhibiting adenylyl cyclase and regulating ion channels. This leads to the opening of K+ channels (causing hyperpolarization) and the closing of Ca2+ channels (reducing neurotransmitter release).[12][13]

Compound Baclofen GABA_B_Receptor GABA-B Receptor (GPCR) Compound->GABA_B_Receptor Binds and Activates G_Protein G-Protein Activation (Gi/Go) GABA_B_Receptor->G_Protein K_Channel ↑ K+ Channel Opening G_Protein->K_Channel Ca_Channel ↓ Ca2+ Channel Opening G_Protein->Ca_Channel Hyperpolarization Postsynaptic Hyperpolarization K_Channel->Hyperpolarization Release ↓ Presynaptic Neurotransmitter Release Ca_Channel->Release

Caption: Mechanism of GABA-B Receptor Agonism.

This mechanism is particularly useful for treating spasticity, as GABA-B receptors are highly expressed in the spinal cord where they regulate muscle tone.[14]

Part 3: Head-to-Head Comparison: A Quantitative Overview

The choice of a GABAergic modulator depends critically on the desired therapeutic outcome, which is a direct consequence of its specific mechanism, potency, and selectivity. The following table summarizes the key pharmacological differences between our selected compounds.

ParameterSKF-89976A / TiagabineDiazepamBaclofen
Primary Target GABA Transporter 1 (GAT-1)[2][5]GABA-A Receptor (Benzodiazepine Site)[9]GABA-B Receptor[11]
Mechanism Reuptake Inhibition[3]Positive Allosteric Modulation[7]Direct Agonism[15]
Potency SKF-89976A: IC₅₀ = 0.13 µM (hGAT-1)[16] Tiagabine: Kᵢ ≈ 16 nM[17]EC₅₀ ≈ 50-200 nM (varies by subunit composition)EC₅₀ ≈ 1-5 µM
Selectivity Highly selective for GAT-1 over GAT-2, GAT-3, and BGT-1.[16]Requires α and γ subunits for high-affinity binding; modulates specific subsets of GABA-A receptors.[18]Highly selective for GABA-B over GABA-A receptors.[11]
Functional Effect Prolongs GABA-mediated inhibitory postsynaptic potentials (IPSPs).[5]Increases frequency of GABA-A channel opening.[9]Presynaptic: Reduces Ca²⁺ influx. Postsynaptic: Increases K⁺ efflux.[12]
Primary Use Anticonvulsant (Epilepsy)[6]Anxiolytic, Sedative, Anticonvulsant[9]Muscle Relaxant (Spasticity)[14]

Part 4: Key Experimental Protocols for Characterization

Validating the mechanism and potency of novel GABAergic modulators requires specific, robust experimental systems. Below are two foundational protocols that would be used to differentiate the compounds discussed.

Protocol 1: [³H]GABA Uptake Assay in Rat Cortical Synaptosomes

Objective: To determine the potency (IC₅₀) of a test compound (e.g., Tiagabine) to inhibit GABA uptake via the GAT-1 transporter.

Rationale: This functional assay directly measures the ability of a compound to block the primary mechanism of GABA clearance. Synaptosomes (resealed presynaptic terminals) are used as they contain a high density of GAT-1 transporters.[19] Radiolabeled [³H]GABA allows for sensitive quantification of uptake.

Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Pellet the synaptosomes from the supernatant by centrifuging at 17,000 x g for 20 minutes.

    • Resuspend the synaptosomal pellet in a physiological salt buffer (e.g., Krebs-Ringer).

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosome suspension for 10 minutes at 37°C with varying concentrations of the test compound (e.g., 1 nM to 100 µM Tiagabine) or vehicle.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]GABA (e.g., 50 nM).

    • Allow the reaction to proceed for a short duration (e.g., 5 minutes) where uptake is linear.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular [³H]GABA.

    • Determine non-specific uptake in parallel samples incubated at 4°C.

  • Quantification & Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Subtract non-specific uptake from all samples.

    • Plot the percent inhibition of specific [³H]GABA uptake against the log concentration of the test compound.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons

Objective: To measure the potentiation of GABA-A receptor-mediated currents by a positive allosteric modulator (e.g., Diazepam).

Rationale: Electrophysiology is the gold standard for assessing the function of ion channels.[20] The whole-cell configuration allows for the precise control of the cell's membrane potential and the direct measurement of currents flowing through GABA-A receptors in response to GABA and a modulator.

Methodology:

  • Cell Preparation:

    • Use primary cultured hippocampal neurons or a cell line (e.g., HEK293) stably expressing recombinant GABA-A receptor subunits (e.g., α1β2γ2).

    • Identify a suitable cell for recording using a microscope.

  • Recording Setup:

    • Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution containing a high chloride concentration to allow for inward chloride currents at a holding potential of -60 mV.

    • Continuously perfuse the cell with an external solution.

  • Experimental Procedure:

    • Establish a stable baseline recording.

    • Apply a low, non-saturating concentration of GABA (e.g., EC₁₀-EC₂₀, typically 1-3 µM) for a brief period (e.g., 2-5 seconds) to elicit a control inward current (I_GABA).

    • After a washout period, pre-apply the test compound (e.g., 1 µM Diazepam) for 30-60 seconds.

    • Co-apply the same EC₁₀-EC₂₀ concentration of GABA in the continued presence of the test compound and record the potentiated current.

    • Perform a final washout and apply GABA alone to ensure the effect is reversible and the cell's response is stable.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the modulator.

    • Calculate the percent potentiation as: ((I_potentiated / I_control) - 1) * 100.

    • To determine an EC₅₀ for potentiation, repeat the experiment with multiple concentrations of the modulator.

Conclusion

Modulation of the GABAergic system offers a powerful platform for therapeutic intervention in the central nervous system. However, the specific molecular target and mechanism of action are critical determinants of the pharmacological outcome.

  • GABA Uptake Inhibitors , represented by N-substituted piperidine-4-carboxylic acids like Tiagabine, act as "GABA amplifiers," enhancing the endogenous, synaptically-released signal. This makes them highly suitable for restoring inhibitory tone in hyperexcitable states like epilepsy.

  • Positive Allosteric Modulators like Diazepam act as "efficiency boosters," making GABA-A receptors more sensitive to GABA. This global enhancement of inhibition is effective for treating generalized conditions such as anxiety.

  • Direct Agonists like Baclofen bypass the endogenous ligand entirely to activate a specific receptor subtype (GABA-B), producing targeted effects such as muscle relaxation that are dependent on the receptor's expression pattern.

Understanding these distinct, experimentally verifiable mechanisms is paramount for researchers and drug development professionals aiming to design the next generation of selective and effective GABAergic therapeutics.

References

  • Grokipedia (n.d.). SKF-89976A. Retrieved from [Link]

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  • Geisler, C., et al. (2018). Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based screening of pseudostatic combinatorial hydrazone libraries. Semantic Scholar. Retrieved from [Link]

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  • D'Hulst, C., et al. (2022). Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. MDPI. Retrieved from [Link]

  • Cleveland Clinic (2022). Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. Retrieved from [Link]

  • Khom, S., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed. Retrieved from [Link]

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  • Weiss, D. S., & Forman, S. A. (2001). Mechanism of action of benzodiazepines on GABAA receptors. PubMed Central. Retrieved from [Link]

  • van der Mey, M., et al. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. PubMed Central. Retrieved from [Link]

  • Tan, K. R., et al. (2011). Hooked on benzodiazepines: GABAA receptor subtypes and addiction. PubMed Central. Retrieved from [Link]

  • bioRxiv (2023). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Retrieved from [Link]

  • Meldrum, B. S. (1996). Basic mechanisms of gabitril (tiagabine) and future potential developments. PubMed. Retrieved from [Link]

  • ClinPGx (n.d.). diazepam. Retrieved from [Link]

  • Evans, S. M., & Bisaga, A. (2019). Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures. Frontiers in Psychiatry. Retrieved from [Link]

  • Hellenbrand, T., et al. (n.d.). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Semantic Scholar. Retrieved from [Link]

  • Wu, J., et al. (2005). Electrophysiological Properties and Subunit Composition of GABAA Receptors in Patients With Gelastic Seizures and Hypothalamic Hamartoma. Journal of Neurophysiology. Retrieved from [Link]

  • Patsnap Synapse (2024). What are GAT1 inhibitors and how do they work? Retrieved from [Link]

  • Patsnap Synapse (2024). What is the mechanism of Tiagabine Hydrochloride? Retrieved from [Link]

  • Li, S., et al. (2022). Synthesis and Evaluation of Two Novel Radioligands for Neuroimaging of GABA Transporter-1. Journal of Nuclear Medicine. Retrieved from [Link]

  • Khom, S., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed Central. Retrieved from [Link]

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Sources

Validation

In Vivo Efficacy of 1-Nonylpiperidine-4-carboxylic acid: A Comparative Analysis

A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the understanding of the in vivo efficacy and biological targets of 1-Nonylpiperidine-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the understanding of the in vivo efficacy and biological targets of 1-Nonylpiperidine-4-carboxylic acid. At present, there is no published data to support a direct comparison of this compound with known inhibitors of any specific biological pathway.

The piperidine-4-carboxylic acid scaffold is a well-established and versatile building block in medicinal chemistry. Its derivatives have been explored for a wide array of therapeutic applications, with the biological activity being intricately linked to the nature of the substituent at the 1-position (the nitrogen atom of the piperidine ring). This structural diversity has led to the development of compounds targeting a range of receptors and enzymes.

For instance, the parent compound, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a known partial agonist of the GABA-A receptor. However, modifications to the substituent on the piperidine nitrogen drastically alter the pharmacological profile. Various derivatives have been synthesized and investigated for numerous therapeutic areas, including:

  • Antiviral agents: As intermediates in the synthesis of anti-HIV drugs.

  • Neurodegenerative diseases: As acetylcholinesterase inhibitors for conditions like Alzheimer's disease.

  • Neurological and psychiatric disorders: As histamine H3 receptor agonists and monoamine neurotransmitter re-uptake inhibitors.

The presence of a long alkyl chain, such as the nonyl group in 1-Nonylpiperidine-4-carboxylic acid, introduces a significant lipophilic character to the molecule. This property could potentially direct its activity towards targets with hydrophobic binding pockets, but without experimental data, its specific biological target remains speculative.

Due to the absence of any publicly available preclinical or clinical data on the in vivo efficacy, mechanism of action, or biological target of 1-Nonylpiperidine-4-carboxylic acid, a scientifically rigorous comparison with known inhibitors is not feasible at this time. Further research, including initial in vitro screening and subsequent in vivo studies, would be required to elucidate the pharmacological properties of this compound and to enable any meaningful comparative analysis. Therefore, we are unable to provide the requested comparison guide.

Comparative

A Comparative Analysis of N-Substituted Piperidine-4-Carboxylic Acid Derivatives for Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and the synthetic tractability of its nitrogen a...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and the synthetic tractability of its nitrogen atom allow for extensive chemical modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of N-substituted piperidine-4-carboxylic acid derivatives, focusing on how different substituents on the piperidine nitrogen—specifically alkyl, aryl, and acyl groups—influence their biological activity. We will delve into the synthesis, characterization, and a quantitative comparison of their performance, supported by experimental data, to provide researchers and drug development professionals with actionable insights.

The Strategic Importance of the N-Substituent

The substituent at the 1-position of the piperidine ring is a critical determinant of a molecule's biological properties.[2] It can influence binding to the target protein, modulate physicochemical properties such as lipophilicity and basicity, and affect metabolic stability. By systematically comparing derivatives with different N-substituents, we can elucidate structure-activity relationships (SAR) that are crucial for rational drug design.

Comparative Analysis of Biological Activity: Inhibition of Steroid-5α-Reductase

To provide a quantitative comparison, we will analyze a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) that were synthesized and evaluated as inhibitors of steroid-5α-reductase isozymes 1 and 2.[3] This enzyme is a key target in the treatment of benign prostatic hyperplasia and androgenic alopecia. The inhibitory potency is expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDN-Substituent5α-Reductase Type 1 IC50 (µM)5α-Reductase Type 2 IC50 (µM)
1 Benzoyl (Acyl)>10>10
2 Benzyl (Arylalkyl)~101.25
3 Adamantanoyl (Alkyl)>10>10
4 Cyclohexanoyl (Alkyl)>10>10
5 Cyclohexylacetyl (Alkyl)>10~10
6 Diphenylacetyl (Arylalkyl)3.440.37
7 Dicyclohexylacetyl (Alkyl)~100.08
9 Diphenylcarbamoyl (Aryl)0.540.69

Data synthesized from literature.[3]

  • N-Acyl vs. N-Alkyl/Arylalkyl: The N-benzoyl derivative 1 showed weak activity, suggesting that a simple N-acyl substitution may not be optimal for this target.[3]

  • Impact of Aryl Groups: The presence of aryl groups in the N-substituent appears to be beneficial for activity. The N-benzyl derivative 2 showed moderate activity, which was significantly enhanced in the N-diphenylacetyl derivative 6 , indicating that increasing the steric bulk and lipophilicity with aryl moieties can improve potency.[3] The N-diphenylcarbamoyl derivative 9 also displayed potent inhibition of both isozymes.[3]

  • Influence of Bulky Alkyl Groups: While some bulky N-alkyl groups like adamantanoyl (3 ) and cyclohexanoyl (4 ) were not effective, the dicyclohexylacetyl group (7 ) conferred potent and selective inhibition of the type 2 isozyme.[3] This highlights the nuanced interplay between the size, shape, and lipophilicity of the N-substituent and its interaction with the enzyme's binding pocket.

Synthetic Strategies and Characterization

The synthesis of N-substituted piperidine-4-carboxylic acid derivatives can be achieved through various routes. A common and versatile approach involves the N-functionalization of a piperidine-4-carboxylic acid ester, followed by hydrolysis to the corresponding carboxylic acid.

General Synthetic Workflow

Synthetic Workflow start Piperidine-4-carboxylic acid ester Piperidine-4-carboxylic acid ester start->ester Esterification n_sub N-Substituted piperidine-4-carboxylic acid ester ester->n_sub N-Alkylation / N-Arylation / N-Acylation acid N-Substituted piperidine-4-carboxylic acid derivative n_sub->acid Hydrolysis SAR Insights cluster_0 N-Substituent Bulky Arylalkyl Bulky Arylalkyl Potent Activity Potent Activity Bulky Arylalkyl->Potent Activity Increases Bulky Alkyl Bulky Alkyl Bulky Alkyl->Potent Activity Can Increase (selectively) Simple Acyl Simple Acyl Simple Acyl->Potent Activity Decreases

Sources

Validation

A Researcher's Guide to Characterizing Novel GABA-A Receptor Partial Agonists: A Comparative Analysis Featuring 1-Nonylpiperidine-4-carboxylic acid

This guide provides a comprehensive framework for the characterization of novel compounds targeting the γ-aminobutyric acid type A (GABA-A) receptor, with a specific focus on partial agonists. While we will use the hypot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization of novel compounds targeting the γ-aminobutyric acid type A (GABA-A) receptor, with a specific focus on partial agonists. While we will use the hypothetical compound 1-Nonylpiperidine-4-carboxylic acid (NPCA) as our primary example, the principles and protocols outlined herein are broadly applicable to any new chemical entity in this class. We will objectively compare the anticipated performance of a novel compound like NPCA with well-established GABA-A receptor partial agonists, supported by established experimental data from the scientific literature. This document is intended for researchers, scientists, and drug development professionals actively involved in the exploration of GABAergic signaling.

The Significance of GABA-A Receptor Partial Agonists

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system. Upon activation by its endogenous ligand, GABA, the receptor's chloride channel opens, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[1] This mechanism is a key target for a wide range of therapeutic agents, including sedatives, anxiolytics, and anticonvulsants.[2]

Full agonists at the GABA-A receptor, while potent, can lead to receptor desensitization, tolerance, and potential adverse effects.[3] Partial agonists, on the other hand, elicit a submaximal response compared to the endogenous ligand, offering a more nuanced modulation of GABAergic tone. This can translate to a more favorable therapeutic window, with a reduced risk of the side effects associated with full agonists. The development of partial agonists with specific subunit selectivity is a particularly active area of research.[4][5]

This guide will walk through the essential in vitro assays required to determine the binding affinity and functional efficacy of a novel compound like 1-Nonylpiperidine-4-carboxylic acid, and how its profile compares to benchmark compounds.

Comparative Benchmarking: Established GABA-A Receptor Partial Agonists

To understand the potential of a novel compound, it is essential to compare its pharmacological profile to that of well-characterized partial agonists. The following table summarizes key data for several established molecules.

CompoundChemical StructureBinding Affinity (Ki or IC50)Functional Efficacy (EC50)Maximal Response (% of GABA)Key Characteristics & References
Gaboxadol (THIP) 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol92-130 nM (IC50)30-50 nM (for α4β3δ)Subunit-dependent: ~40-99%Preferential agonist at extrasynaptic δ-containing receptors.[6][7][8][9]
4-PIOL 5-(4-piperidyl)isoxazol-3-ol6-9 µM (IC50)-Low efficacyCan exhibit both agonist and antagonist properties depending on GABA concentration and receptor subtype.[6][10][11][12]
Isoguvacine 1,2,3,6-tetrahydropyridine-4-carboxylic acid--Partial agonistA conformationally restricted analog of GABA.[2][13][14]
Isonipecotic Acid piperidine-4-carboxylic acid--Moderate efficacy (~46-57% at α1, α2, α3, α5)A conformationally constrained derivative of GABA.[15]

Experimental Workflows for Characterization

The characterization of a novel GABA-A receptor partial agonist like 1-Nonylpiperidine-4-carboxylic acid involves a tiered approach, beginning with binding assays to determine its affinity for the receptor, followed by functional assays to assess its efficacy.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are a fundamental tool for quantifying the affinity of a compound for the GABA-A receptor.[16] These assays typically involve the use of a radiolabeled ligand that binds with high affinity and specificity to a particular site on the receptor complex. By measuring the displacement of this radioligand by the unlabeled test compound, we can determine its inhibitory constant (Ki).

Workflow for Competitive Radioligand Binding Assay:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: [³H]Muscimol Competitive Binding Assay

  • Objective: To determine the binding affinity (Ki) of 1-Nonylpiperidine-4-carboxylic acid for the GABA binding site on the GABA-A receptor.

  • Materials:

    • Rat brain membranes (cerebellum or cortex)

    • [³H]Muscimol (radioligand)

    • Unlabeled GABA (for determining non-specific binding)

    • Test compound (1-Nonylpiperidine-4-carboxylic acid)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a series of tubes, add a fixed concentration of [³H]Muscimol and varying concentrations of the test compound to the rat brain membrane preparation.

    • Include control tubes for total binding (only [³H]Muscimol and membranes) and non-specific binding ( [³H]Muscimol, membranes, and a saturating concentration of unlabeled GABA).

    • Incubate the tubes at 4°C for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [³H]Muscimol binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Assessing Functional Efficacy

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) using Xenopus oocytes expressing recombinant GABA-A receptors or patch-clamp recordings from cultured neurons or cell lines, are the gold standard for assessing the functional activity of a compound.[17] These methods allow for the direct measurement of ion flow through the GABA-A receptor channel in response to agonist application.

Signaling Pathway and Electrophysiological Measurement:

GABAA_Signaling GABA GABA or Partial Agonist (e.g., NPCA) Receptor GABA-A Receptor GABA->Receptor Binds to Orthosteric Site Channel Chloride Channel Opening Receptor->Channel Conformational Change Influx Cl- Influx Channel->Influx Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Ephys Electrophysiological Recording (Current Measurement) Influx->Ephys Measures Current

Caption: GABA-A receptor activation and measurement.

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Objective: To determine the EC50 and maximal efficacy of 1-Nonylpiperidine-4-carboxylic acid at specific GABA-A receptor subtypes.

  • Materials:

    • Xenopus laevis oocytes

    • cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2)

    • TEVC setup (amplifier, electrodes, perfusion system)

    • Recording solution (e.g., Barth's solution)

    • GABA (full agonist control)

    • Test compound (1-Nonylpiperidine-4-carboxylic acid)

  • Procedure:

    • Inject Xenopus oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

    • Apply increasing concentrations of the test compound via the perfusion system and record the resulting chloride currents.

    • Apply a saturating concentration of GABA to determine the maximal response of the expressed receptors.

  • Data Analysis:

    • Normalize the current responses elicited by the test compound to the maximal response elicited by GABA.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of its maximal effect) and the maximal efficacy (Emax, as a percentage of the GABA response) using non-linear regression analysis.

Interpreting the Data: Building a Pharmacological Profile

By combining the data from binding and functional assays, a comprehensive pharmacological profile of a novel compound like 1-Nonylpiperidine-4-carboxylic acid can be established.

  • High Affinity, Low Efficacy: A compound with a low Ki value but an Emax significantly lower than GABA would be classified as a potent partial agonist. This is often a desirable profile, suggesting that the compound can effectively engage the receptor at low concentrations while producing a submaximal response.

  • Low Affinity, Low Efficacy: A compound with a high Ki and low Emax would be a less potent partial agonist. Such compounds may still be of interest, particularly if they exhibit high selectivity for a specific receptor subtype.

  • Subunit Selectivity: By testing the compound on a panel of different GABA-A receptor subunit combinations, its selectivity can be determined. A compound that preferentially activates or binds to a specific subtype (e.g., those containing δ subunits) could have a more targeted therapeutic effect with fewer side effects.[8][9]

Conclusion

The characterization of novel GABA-A receptor partial agonists requires a systematic approach that combines in vitro binding and functional assays. By comparing the pharmacological profile of a new chemical entity, such as the hypothetical 1-Nonylpiperidine-4-carboxylic acid, to that of established compounds, researchers can gain valuable insights into its potential as a therapeutic agent. The protocols and frameworks provided in this guide offer a robust starting point for these investigations, ultimately contributing to the development of safer and more effective modulators of GABAergic neurotransmission.

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  • Germann AL, Pierce SR, Steinbach JH, Akk G. Perspective on the Relationship between GABAA Receptor Activity and the Apparent Potency of an Inhibitor. Mol Pharmacol. 2020;97(4):254-261. [Link]

  • Isonipecotic acid. In: Wikipedia. ; 2023. Accessed January 22, 2026. [Link]

  • 1-Benzylpiperidine-4-carboxylic acid. PubChem. Accessed January 22, 2026. [Link]

  • 1-Acetylpiperidine-4-carboxylic acid. PubChem. Accessed January 22, 2026. [Link]

Sources

Comparative

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

A Comparative Guide to the Pharmacological Properties of Piperidine Derivatives for Researchers, Scientists, and Drug Development Professionals. The piperidine ring, a simple six-membered nitrogen-containing heterocycle,...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Pharmacological Properties of Piperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and presence in a vast array of pharmaceuticals underscore its status as a "privileged structure."[4] From potent analgesics to targeted anticancer agents and complex central nervous system modulators, piperidine derivatives have demonstrated a broad spectrum of pharmacological activities.[3][5][6] This guide provides an in-depth comparison of the pharmacological properties of various classes of piperidine derivatives, supported by experimental data and mechanistic insights to inform future drug design and development.

The significance of the piperidine moiety often lies in its ability to influence critical pharmacokinetic and pharmacodynamic properties. Its three-dimensional structure allows for precise conformational arrangements that can optimize interactions with biological targets.[7] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating strong and specific binding to receptor pockets.[8]

Opioid Receptor Modulation: The Enduring Legacy in Analgesia

The piperidine scaffold is famously integral to the structure of morphine, the archetypal opioid analgesic.[9][10][11] This has inspired the development of numerous synthetic piperidine-based opioids with tailored properties.

Mechanism of Action & Structure-Activity Relationship (SAR)

Piperidine-based opioids primarily exert their analgesic effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor.[9][11] The protonated nitrogen of the piperidine ring typically forms a crucial ionic interaction with a conserved aspartate residue in the receptor binding pocket.[8]

Structure-activity relationship studies have revealed key determinants of potency and selectivity:

  • 4-Substitution: The nature and stereochemistry of the substituent at the 4-position of the piperidine ring are critical for activity. For instance, a phenyl group at this position is a common feature in many potent analgesics like fentanyl and pethidine.[9][10]

  • N-Substitution: The substituent on the piperidine nitrogen significantly influences potency and duration of action. For example, replacing the N-methyl group of morphine with a larger phenethyl group can dramatically increase potency.[12]

  • Linker between Piperidine and Phenyl Ring: The linker connecting the piperidine ring to an aromatic system plays a pivotal role in binding affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ).[12]

Comparative Analysis of Piperidine-Based Opioids
CompoundTarget Receptor(s)Binding Affinity (Ki, nM)Potency (EC50, nM)Key Structural Features
Morphine MOR, KOR, DORMOR: ~1-10MOR: ~10-100Rigid pentacyclic structure with a piperidine ring
Fentanyl MORMOR: ~0.1-1MOR: ~0.5-24-anilidopiperidine scaffold
Pethidine (Meperidine) MORMOR: ~10-100MOR: ~50-2004-phenyl-N-methylpiperidine core
Compound 23 (Novel MOR Agonist) MORMOR: 0.0034MOR: 0.683-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue[12]

Data compiled from multiple sources for illustrative comparison. Actual values may vary depending on the specific assay conditions.

Experimental Protocol: In Vitro Receptor Binding Assay

A common method to determine the binding affinity of novel piperidine derivatives for opioid receptors is the competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the μ-opioid receptor.

Materials:

  • Cell membranes expressing the human μ-opioid receptor.

  • [³H]-DAMGO (a selective MOR radioligand).

  • Test piperidine derivative.

  • Naloxone (a non-selective opioid antagonist, as a positive control).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test piperidine derivative.

  • In a 96-well plate, add the cell membranes, [³H]-DAMGO, and either buffer (for total binding), a high concentration of naloxone (for non-specific binding), or the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Receptor Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Test Compound) incubate Incubate (Receptor + Radioligand +/- Test Compound) prep->incubate Combine filter Filter and Wash (Separate Bound from Free) incubate->filter Equilibrium Reached count Scintillation Counting (Quantify Radioactivity) filter->count Measure Bound Ligand analyze Data Analysis (Calculate IC50 and Ki) count->analyze Determine Affinity

Caption: Workflow for a competitive radioligand binding assay.

Anticancer Applications: Targeting Key Signaling Pathways

Recent research has highlighted the potential of piperidine and its derivatives as anticancer agents.[13][14] These compounds can modulate various signaling pathways crucial for cancer cell proliferation, survival, and migration.[13]

Mechanisms of Action in Oncology

Piperidine derivatives have been shown to exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Many piperidine-containing compounds can trigger programmed cell death in cancer cells by activating caspase pathways and modulating the expression of pro- and anti-apoptotic proteins.[13][14]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[13]

  • Inhibition of Signaling Pathways: Piperidine derivatives can interfere with critical signaling cascades that are often dysregulated in cancer, such as STAT-3, NF-κB, and PI3K/Akt.[13]

  • Anti-angiogenic Effects: Some derivatives can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.

A notable example is the natural alkaloid Piperine , found in black pepper, which has demonstrated therapeutic potential against various cancers including breast, lung, and prostate cancer.[13][14]

G cluster_pathways Cancer Signaling Pathways cluster_effects Cellular Effects Piperidine Piperidine Derivatives STAT3 STAT-3 Piperidine->STAT3 inhibit NFkB NF-κB Piperidine->NFkB inhibit PI3K_Akt PI3K/Akt Piperidine->PI3K_Akt inhibit Apoptosis Induction of Apoptosis STAT3->Apoptosis CellCycleArrest Cell Cycle Arrest STAT3->CellCycleArrest MigrationInhibition Inhibition of Migration STAT3->MigrationInhibition NFkB->Apoptosis NFkB->CellCycleArrest NFkB->MigrationInhibition PI3K_Akt->Apoptosis PI3K_Akt->CellCycleArrest PI3K_Akt->MigrationInhibition

Sources

Validation

A Researcher's Guide to Evaluating Receptor Affinity and Selectivity: The Case of 1-Nonylpiperidine-4-carboxylic acid

In the landscape of modern drug discovery, the precise characterization of a novel chemical entity's interaction with its biological targets is paramount. This guide provides a comprehensive framework for evaluating the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a novel chemical entity's interaction with its biological targets is paramount. This guide provides a comprehensive framework for evaluating the receptor affinity and selectivity of a previously uncharacterized compound, using 1-Nonylpiperidine-4-carboxylic acid as a case study. As researchers and drug development professionals, our goal extends beyond simple data acquisition; we aim to build a holistic understanding of a compound's pharmacological profile to predict its therapeutic potential and potential off-target liabilities. The piperidine-4-carboxylic acid scaffold is a well-established pharmacophore found in a variety of bioactive molecules, suggesting that N-alkylation with a nonyl group could confer unique properties.[1][2][3] This guide will delve into the experimental design, execution, and data interpretation necessary to elucidate the receptor binding characteristics of this novel agent.

I. Conceptual Framework for Investigation: From Structure to Hypothetical Targets

Given the novelty of 1-Nonylpiperidine-4-carboxylic acid, a logical first step is to hypothesize potential receptor targets based on its structural motifs. The core piperidine-4-carboxylic acid structure is a conformationally constrained analog of γ-aminobutyric acid (GABA), and the parent compound, isonipecotic acid, is a known partial agonist of GABA-A receptors.[3] The addition of a long, lipophilic nonyl chain, however, significantly alters the molecule's physicochemical properties, potentially shifting its affinity towards receptors that recognize lipid-like ligands.

One such target of interest is the orphan G protein-coupled receptor, GPR55. GPR55 is activated by certain cannabinoid ligands and the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI).[4][5] The pharmacology of GPR55 is complex and subject to ongoing investigation, with evidence suggesting it couples to multiple signaling pathways, including Gα13 and Gαq, leading to the activation of RhoA and intracellular calcium mobilization.[4][6][7] The structural similarity of 1-Nonylpiperidine-4-carboxylic acid to some known GPR55 modulators makes this receptor a compelling primary target for investigation.

Therefore, our comparative analysis will focus on evaluating the affinity and selectivity of 1-Nonylpiperidine-4-carboxylic acid against a panel of receptors, with a primary focus on GPR55 and GABA-A receptors. For comparison, we will include LPI as a known GPR55 agonist and isonipecotic acid as a GABA-A receptor agonist.

II. Experimental Workflow: A Step-by-Step Guide to Receptor Affinity and Selectivity Profiling

A robust evaluation of a novel compound requires a multi-faceted experimental approach. The following workflow outlines the key stages of this process, from initial affinity determination to functional characterization and selectivity screening.

Receptor_Affinity_and_Selectivity_Workflow cluster_0 Phase 1: Primary Target Affinity cluster_1 Phase 2: Functional Activity Characterization cluster_2 Phase 3: Selectivity Profiling Radioligand_Binding_Assay Radioligand Binding Assay (Competition) Data_Analysis_1 Determine Ki at GPR55 and GABA-A Receptors Radioligand_Binding_Assay->Data_Analysis_1 Raw Data Functional_Assay Functional Assays (e.g., Calcium Flux, cAMP) Data_Analysis_1->Functional_Assay Informed Concentration Range Data_Analysis_2 Determine EC50/IC50 and Emax Functional_Assay->Data_Analysis_2 Response Data Selectivity_Screen Broad Receptor Panel Screen (e.g., 40+ GPCRs, Ion Channels) Data_Analysis_2->Selectivity_Screen Confirmed Activity Data_Analysis_3 Calculate Selectivity Ratios (Ki off-target / Ki on-target) Selectivity_Screen->Data_Analysis_3 Binding Data Final_Report Final Report and Candidate Assessment Data_Analysis_3->Final_Report Comprehensive Profile

Caption: A generalized workflow for determining the receptor affinity and selectivity of a novel compound.

A. Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[8][9][10] These assays rely on the principle of competitive displacement of a radiolabeled ligand by an unlabeled test compound.

Experimental Protocol: Competitive Radioligand Binding Assay for GPR55

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing human GPR55.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand for GPR55 (e.g., [3H]-CP-55,940).

    • Add increasing concentrations of the unlabeled test compound (1-Nonylpiperidine-4-carboxylic acid) or reference compounds (e.g., LPI).

    • To determine non-specific binding, add a high concentration of an unlabeled GPR55 ligand to a set of wells.

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mats and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

B. Functional Assays for Activity Characterization

While binding assays reveal affinity, they do not provide information about the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential to complete the pharmacological profile.

Experimental Protocol: Calcium Mobilization Assay for GPR55

Given that GPR55 activation can lead to intracellular calcium release via Gαq coupling, a calcium mobilization assay is a suitable functional readout.[4]

  • Cell Preparation:

    • Plate GPR55-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate.

    • Allow the cells to adhere and grow overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Assay Execution:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject increasing concentrations of the test compound (1-Nonylpiperidine-4-carboxylic acid) or a known agonist (LPI).

    • Monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration.

    • Plot the peak response as a function of the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

To determine if a compound is an antagonist, cells can be pre-incubated with the test compound before the addition of a known agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

III. Comparative Analysis: Interpreting the Data

The following table presents hypothetical data for 1-Nonylpiperidine-4-carboxylic acid and relevant comparator compounds across a panel of receptors. This data is for illustrative purposes to demonstrate how such a comparison would be presented and interpreted.

CompoundGPR55 Ki (nM)GPR55 EC50 (nM) (Calcium Flux)GABA-A (α1β2γ2) Ki (nM)CB1 Ki (nM)CB2 Ki (nM)
1-Nonylpiperidine-4-carboxylic acid 25 45 (Agonist) >10,000 1,500 2,300
L-α-lysophosphatidylinositol (LPI)1530 (Agonist)>10,000>10,000>10,000
Isonipecotic Acid>10,000N/A500>10,000>10,000
AM25139Agonist>10,0008 (Inverse Agonist)430

Data is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • Affinity and Potency: 1-Nonylpiperidine-4-carboxylic acid demonstrates high affinity (Ki = 25 nM) and potent agonist activity (EC50 = 45 nM) at the GPR55 receptor, comparable to the known endogenous agonist LPI.

  • Selectivity: The compound exhibits high selectivity for GPR55 over the GABA-A, CB1, and CB2 receptors. Its affinity for GPR55 is over 400-fold greater than for the GABA-A receptor, indicating that the addition of the nonyl chain has shifted its target preference away from the parent scaffold's target. The selectivity over the cannabinoid receptors CB1 and CB2 is also significant (>60-fold), which is a desirable characteristic to avoid potential psychotropic or immunomodulatory side effects associated with these receptors.

  • Comparison with AM251: AM251, often used as a CB1 antagonist, also shows agonist activity at GPR55.[4][7] This highlights the complex pharmacology surrounding GPR55 and the importance of broad selectivity profiling.[4]

IV. Visualizing Signaling and Selectivity

To further understand the potential mechanism of action and the selectivity profile, graphical representations are invaluable.

GPR55_Signaling_Pathway Ligand 1-Nonylpiperidine- 4-carboxylic acid GPR55 GPR55 Ligand->GPR55 Binds and Activates G_alpha_q Gαq GPR55->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Downstream_Effects Downstream Cellular Effects PKC->Downstream_Effects Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Ca2_release->Downstream_Effects

Caption: A simplified representation of a potential GPR55 signaling pathway via Gαq activation.

Selectivity_Profile cluster_Compound 1-Nonylpiperidine-4-carboxylic acid cluster_High_Affinity High Affinity Target cluster_Low_Affinity Low Affinity Off-Targets Compound 1-Nonylpiperidine-4-carboxylic acid GPR55 GPR55 (Ki = 25 nM) CB1 CB1 (Ki = 1,500 nM) CB2 CB2 (Ki = 2,300 nM) GABA_A GABA-A (Ki > 10,000 nM)

Caption: A visual summary of the hypothetical selectivity profile of 1-Nonylpiperidine-4-carboxylic acid.

V. Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the receptor affinity and selectivity of a novel compound, 1-Nonylpiperidine-4-carboxylic acid. Through a combination of radioligand binding assays, functional characterization, and broad selectivity screening, a detailed pharmacological profile can be constructed. Our hypothetical data suggests that 1-Nonylpiperidine-4-carboxylic acid is a potent and selective GPR55 agonist. This finding, if validated experimentally, would position this compound as a valuable tool for further elucidating the physiological roles of GPR55 and as a potential lead for the development of novel therapeutics targeting this receptor.

Future studies should aim to confirm these findings in more complex biological systems, such as primary cell cultures or in vivo models. The exploration of structure-activity relationships by synthesizing and testing analogs of 1-Nonylpiperidine-4-carboxylic acid would also be a critical next step in optimizing its potency and selectivity. By adhering to the principles of robust experimental design and thorough data analysis, the scientific community can continue to unravel the complexities of pharmacology and pave the way for the next generation of medicines.

References

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  • Wikipedia. (n.d.). GPR55. Retrieved from [Link]

  • IQM-CSIC. (n.d.). New putative cannabinoid GPR55 ligands. Retrieved from [Link]

  • Scilit. (n.d.). GPR55 ligands promote receptor coupling to multiple signalling pathways. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR55. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]

  • Frolov, N. A., Vereshchagin, A. N., & Elinson, M. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(4), 3593. [Link]

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  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Gee, K., & Gſonska, G. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of visualized experiments : JoVE, (101), 52823. [Link]

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  • Wikipedia. (n.d.). Binding selectivity. Retrieved from [Link]

  • Senckenberg, F. S., et al. (2016). An Algorithm to Identify Target-Selective Ligands – A Case Study of 5-HT7/5-HT1A Receptor Selectivity. PloS one, 11(6), e0156986. [Link]

  • Bárta, P., et al. (2014). Determination of Receptor Protein Binding Site Specificity and Relative Binding Strength Using a Time-Resolved Competition Assay. Vascular pharmacology, 62(3), 121–126. [Link]

  • Kholodenko, B. N., & Demin, O. V. (1998). Application of methods of identifying receptor binding models and analysis of parameters. Biochemistry. Biokhimiia, 63(3), 320–328. [Link]

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  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • PubMed. (n.d.). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Retrieved from [Link]

  • Frontiers. (n.d.). The therapeutic potential of orphan GPCRs, GPR35 and GPR55. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. Retrieved from [Link]

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  • PubMed. (n.d.). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
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Comparative

A Comparative Analysis of 1-Nonylpiperidine-4-carboxylic Acid: A Proposed Framework for Experimental Cross-Validation

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is the cornerstone of innovation. This guide provides a comprehensive framework for the experimental cross-va...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is the cornerstone of innovation. This guide provides a comprehensive framework for the experimental cross-validation of 1-Nonylpiperidine-4-carboxylic acid, a lesser-studied member of the piperidine-4-carboxylic acid family. Due to the limited publicly available data on this specific compound, this guide will take a proactive approach by proposing a series of experiments and comparing the anticipated results with established data from structurally similar and well-characterized analogs. This comparative analysis will serve as a roadmap for researchers seeking to investigate the potential of 1-Nonylpiperidine-4-carboxylic acid and similar long-chain N-substituted piperidine derivatives.

The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] The substituent at the 1-position of the piperidine ring significantly influences the compound's lipophilicity, membrane permeability, and target engagement. The nonyl group in 1-Nonylpiperidine-4-carboxylic acid, a nine-carbon alkyl chain, is expected to impart a high degree of lipophilicity, which could have profound implications for its biological activity and potential therapeutic applications.

This guide will delve into the proposed synthesis, characterization, and evaluation of 1-Nonylpiperidine-4-carboxylic acid, drawing comparisons with two well-documented analogs: 1-Acetylpiperidine-4-carboxylic acid and 1-Benzylpiperidine-4-carboxylic acid. These comparators were chosen to represent short-chain aliphatic and aromatic N-substituents, respectively, providing a meaningful basis for understanding the impact of the long-chain nonyl group.

I. Synthesis and Characterization: A Proposed Pathway and Comparative Analysis

The synthesis of N-substituted piperidine-4-carboxylic acids is a well-established process, typically involving the N-alkylation or N-acylation of a piperidine-4-carboxylic acid ester followed by hydrolysis.[2]

Proposed Synthesis of 1-Nonylpiperidine-4-carboxylic Acid

A robust and scalable synthesis is paramount for any further investigation. We propose a two-step synthesis starting from ethyl isonipecotate (ethyl piperidine-4-carboxylate).

Step 1: N-Alkylation of Ethyl Isonipecotate

  • Rationale: Reductive amination is a reliable method for N-alkylation.[2] In this proposed protocol, nonanal will be reacted with ethyl isonipecotate in the presence of a reducing agent, sodium triacetoxyborohydride, which is known for its mildness and selectivity.

  • Protocol:

    • Dissolve ethyl isonipecotate (1 equivalent) and nonanal (1.1 equivalents) in dichloromethane (DCM).

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Saponification to 1-Nonylpiperidine-4-carboxylic acid

  • Rationale: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.

  • Protocol:

    • Dissolve the purified ethyl 1-nonylpiperidine-4-carboxylate from Step 1 in a mixture of ethanol and water.

    • Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and acidify with 1N HCl to pH 3-4.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-Nonylpiperidine-4-carboxylic acid.

Comparative Characterization

The synthesized 1-Nonylpiperidine-4-carboxylic acid should be thoroughly characterized and compared with its analogs.

Parameter 1-Acetylpiperidine-4-carboxylic acid 1-Benzylpiperidine-4-carboxylic acid 1-Nonylpiperidine-4-carboxylic acid (Anticipated)
Molecular Weight 171.19 g/mol [3]233.29 g/mol 269.43 g/mol
LogP (Predicted) -0.31.84.5
¹H NMR (CDCl₃, δ ppm) Characteristic acetyl protons (~2.1 ppm)Aromatic protons (~7.3 ppm), benzyl protons (~3.5 ppm)Aliphatic chain protons (0.8-1.6 ppm), piperidine ring protons (1.8-3.0 ppm)
¹³C NMR (CDCl₃, δ ppm) Carbonyl (~175 ppm), acetyl methyl (~21 ppm)Aromatic carbons (127-138 ppm), benzyl carbon (~63 ppm)Carboxyl (~178 ppm), multiple aliphatic carbons (14-40 ppm)
Mass Spectrometry (m/z) [M+H]⁺ = 172.09[M+H]⁺ = 234.15[M+H]⁺ = 270.24

II. Physicochemical Properties and their Implications

The N-substituent dramatically influences the physicochemical properties of piperidine-4-carboxylic acid derivatives, which in turn dictates their biological behavior.

Lipophilicity and Solubility

The nonyl chain is expected to significantly increase the lipophilicity of 1-Nonylpiperidine-4-carboxylic acid compared to the acetyl and benzyl analogs. This can be quantified by determining the octanol-water partition coefficient (LogP).

  • Experimental Protocol (Shake-Flask Method):

    • Prepare a stock solution of the compound in either n-octanol or water.

    • Mix equal volumes of n-octanol and water in a separatory funnel and add a known amount of the stock solution.

    • Shake vigorously for 10 minutes and then allow the phases to separate.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

    • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Comparative Lipophilicity:

Compound Structure Predicted LogP Implications for Biological Systems
1-Acetylpiperidine-4-carboxylic acidAcetyl Group-0.3High aqueous solubility, likely poor membrane permeability.
1-Benzylpiperidine-4-carboxylic acidBenzyl Group1.8Moderate lipophilicity, balanced solubility and permeability.
1-Nonylpiperidine-4-carboxylic acidNonyl Group4.5High lipophilicity, expected to have good membrane permeability but potentially poor aqueous solubility.

III. Biological Activity Screening: A Comparative Approach

Given the structural diversity, it is plausible that these compounds will exhibit different biological activities. A tiered screening approach is proposed.

Antimicrobial Activity

The increased lipophilicity of 1-Nonylpiperidine-4-carboxylic acid may enhance its ability to disrupt microbial cell membranes.

  • Experimental Protocol (Broth Microdilution Assay):

    • Prepare a two-fold serial dilution of each compound in a 96-well plate.

    • Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus and Escherichia coli) or fungi (e.g., Candida albicans).

    • Incubate the plates at the appropriate temperature for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticipated Antimicrobial Activity:

Compound Gram-Positive Bacteria (MIC, µg/mL) Gram-Negative Bacteria (MIC, µg/mL) Fungi (MIC, µg/mL)
1-Acetylpiperidine-4-carboxylic acid>128>128>128
1-Benzylpiperidine-4-carboxylic acid32-64>12864-128
1-Nonylpiperidine-4-carboxylic acid8-16 (Hypothesized) 64-12816-32 (Hypothesized)
Enzyme Inhibition Assays

Piperidine derivatives are known to inhibit various enzymes.[4] A relevant target for initial screening could be acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases.

  • Experimental Protocol (Ellman's Assay):

    • Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

    • In a 96-well plate, add the enzyme and the test compound at various concentrations.

    • Initiate the reaction by adding ATCI and DTNB.

    • Measure the absorbance at 412 nm over time. The rate of color change is proportional to enzyme activity.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Anticipated AChE Inhibition:

Compound IC₅₀ (µM) Rationale
1-Acetylpiperidine-4-carboxylic acid>100The small, polar acetyl group is unlikely to have strong interactions with the active site.
1-Benzylpiperidine-4-carboxylic acid10-50The aromatic ring can engage in π-π stacking interactions within the enzyme's active site.
1-Nonylpiperidine-4-carboxylic acid1-10 (Hypothesized) The long, lipophilic nonyl chain could potentially interact with hydrophobic pockets in the enzyme, leading to potent inhibition.

IV. Visualizing the Experimental Workflow and Rationale

To provide a clear overview of the proposed research, the following diagrams illustrate the key processes.

Synthesis_Workflow cluster_synthesis Synthesis of 1-Nonylpiperidine-4-carboxylic acid Ethyl Isonipecotate Ethyl Isonipecotate N-Alkylation N-Alkylation Ethyl Isonipecotate->N-Alkylation Nonanal, Na(OAc)₃BH Ethyl 1-nonylpiperidine-4-carboxylate Ethyl 1-nonylpiperidine-4-carboxylate N-Alkylation->Ethyl 1-nonylpiperidine-4-carboxylate Purification Saponification Saponification Ethyl 1-nonylpiperidine-4-carboxylate->Saponification NaOH, EtOH/H₂O 1-Nonylpiperidine-4-carboxylic acid 1-Nonylpiperidine-4-carboxylic acid Saponification->1-Nonylpiperidine-4-carboxylic acid Acidification, Extraction

Caption: Proposed synthetic route for 1-Nonylpiperidine-4-carboxylic acid.

Comparative_Analysis_Workflow cluster_physchem Physicochemical Characterization cluster_bioactivity Biological Activity Screening 1-Nonylpiperidine-4-carboxylic acid 1-Nonylpiperidine-4-carboxylic acid Lipophilicity (LogP) Lipophilicity (LogP) 1-Nonylpiperidine-4-carboxylic acid->Lipophilicity (LogP) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) 1-Nonylpiperidine-4-carboxylic acid->Antimicrobial Assay (MIC) Enzyme Inhibition (IC₅₀) Enzyme Inhibition (IC₅₀) 1-Nonylpiperidine-4-carboxylic acid->Enzyme Inhibition (IC₅₀) 1-Acetylpiperidine-4-carboxylic acid 1-Acetylpiperidine-4-carboxylic acid 1-Acetylpiperidine-4-carboxylic acid->Lipophilicity (LogP) 1-Acetylpiperidine-4-carboxylic acid->Antimicrobial Assay (MIC) 1-Acetylpiperidine-4-carboxylic acid->Enzyme Inhibition (IC₅₀) 1-Benzylpiperidine-4-carboxylic acid 1-Benzylpiperidine-4-carboxylic acid 1-Benzylpiperidine-4-carboxylic acid->Lipophilicity (LogP) 1-Benzylpiperidine-4-carboxylic acid->Antimicrobial Assay (MIC) 1-Benzylpiperidine-4-carboxylic acid->Enzyme Inhibition (IC₅₀) Solubility Solubility

Caption: Workflow for comparative analysis of piperidine derivatives.

V. Conclusion and Future Directions

This guide has outlined a comprehensive experimental framework for the synthesis, characterization, and biological evaluation of 1-Nonylpiperidine-4-carboxylic acid. By comparing its anticipated properties with those of well-known analogs, we have established a clear rationale for its investigation. The high lipophilicity conferred by the nonyl chain is a key structural feature that is hypothesized to lead to distinct biological activities, particularly in the realms of antimicrobial and enzyme inhibitory effects.

The successful execution of the proposed experiments will provide valuable data to either validate or refute these hypotheses. Should 1-Nonylpiperidine-4-carboxylic acid demonstrate promising activity, further studies, including mechanism of action elucidation, in vivo efficacy, and toxicological profiling, would be warranted. This structured approach to cross-validation serves as a robust model for the systematic investigation of novel chemical entities in drug discovery and development.

References

  • de Souza, A. C. B., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(10), 1205-1216. [Link]

  • PubChem (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate (n.d.). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]

  • ResearchGate (n.d.). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]

  • Gaponova, I., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6446. [Link]

  • Google Patents (n.d.). Process for Preparation of Piperidine Carboxylic Acid.
  • Google Patents (n.d.). Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Pferschy-Wenzig, E.-M., et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 24(12), 2299. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • ResearchGate (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate (n.d.). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Retrieved from [Link]

  • National Institutes of Health (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC. [Link]

  • ACG Publications (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 543-552. [Link]

  • PubMed (2013). Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 21(11), 3045-3053. [Link]

  • MDPI (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. International Journal of Molecular Sciences, 25(1), 543. [Link]

  • MDPI (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3045. [Link]

  • MDPI (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16104. [Link]

  • Royal Society of Chemistry (2016). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines. Organic & Biomolecular Chemistry, 14(3), 1019-1031. [Link]

  • Hindawi (2018). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 5601569. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Nonylpiperidine-4-carboxylic Acid

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to prote...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Nonylpiperidine-4-carboxylic acid, a compound that, while not extensively characterized in public safety literature, can be managed responsibly by understanding its constituent chemical moieties: a piperidine ring, a carboxylic acid, and a long-chain alkyl group.

The causality behind these procedures is rooted in a precautionary approach. Given the absence of a specific Safety Data Sheet (SDS) for 1-Nonylpiperidine-4-carboxylic acid, we extrapolate from the known hazards of similar piperidine derivatives and carboxylic acids. This ensures a high margin of safety in all handling and disposal operations.

Hazard Assessment and Risk Mitigation

Before any handling or disposal, a thorough risk assessment is mandatory. The chemical structure of 1-Nonylpiperidine-4-carboxylic acid suggests potential hazards that must be respected.

  • Piperidine Moiety: Piperidine and its derivatives are known to be flammable, corrosive, and toxic. They can cause severe skin burns and eye damage.[1]

  • Carboxylic Acid Group: Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[2][3]

  • Nonyl Group: The long alkyl chain may influence the compound's physical properties, such as solubility and potential for bioaccumulation.

Based on this, 1-Nonylpiperidine-4-carboxylic acid should be treated as a hazardous substance. The GHS hazard statements for structurally similar compounds include warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[4]

Personal Protective Equipment (PPE)

A self-validating system of safety begins with appropriate PPE. The following should be worn at all times when handling 1-Nonylpiperidine-4-carboxylic acid and its waste:

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which may cause irritation or burns.[2][3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes, which could cause serious damage.[2][3]
Lab Coat A flame-resistant lab coat.To protect skin and clothing from spills.
Respiratory Protection Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for large spills.To prevent inhalation of any dust or aerosols, which may cause respiratory irritation.[2][3] The Occupational Safety and Health Administration (OSHA) provides guidelines on respiratory protection.[5]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an inert absorbent material like sand, diatomaceous earth, or a universal binding agent to contain the spill.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2][6]

  • Collect: Place the absorbed or swept material into a clearly labeled, sealable container for hazardous waste.[2][6]

  • Decontaminate: Wash the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[2]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Workflow

The proper disposal of 1-Nonylpiperidine-4-carboxylic acid waste is a multi-step process that must adhere to local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7]

Waste Segregation and Collection

Proper segregation is the foundation of safe and compliant chemical waste disposal.

  • Do not mix with other waste streams. Create a dedicated, clearly labeled hazardous waste container for 1-Nonylpiperidine-4-carboxylic acid and any materials contaminated with it.

  • Use appropriate containers. Waste should be stored in leak-proof containers that are compatible with the chemical. Avoid metal containers for acidic waste.[8]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "1-Nonylpiperidine-4-carboxylic acid."

On-Site Accumulation

Laboratories are permitted to accumulate hazardous waste on-site for a specified period (typically up to 90 days for large quantity generators).[9] The storage area should be secure, well-ventilated, and have secondary containment to prevent spills from reaching drains.[8]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the final disposal of 1-Nonylpiperidine-4-carboxylic acid waste.

Disposal_Workflow cluster_collection Waste Generation & Collection cluster_storage On-Site Storage cluster_disposal Final Disposal Start Generate Waste (1-Nonylpiperidine-4-carboxylic acid) Segregate Segregate Waste Stream Start->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Contact_EHS Contact Institutional EHS Office Store->Contact_EHS Broker Arrange Pickup by Licensed Waste Broker Contact_EHS->Broker Transport Transport to a TSDF Broker->Transport Incineration High-Temperature Incineration (Preferred Method) Transport->Incineration

Caption: Disposal workflow for 1-Nonylpiperidine-4-carboxylic acid.

Step-by-Step Disposal Protocol
  • Waste Characterization: Accurately characterize the waste. Since 1-Nonylpiperidine-4-carboxylic acid is not a listed hazardous waste, it would be classified based on its characteristics (e.g., corrosivity, toxicity).

  • Contact EHS: Your institution's EHS office is the primary resource for disposal procedures. They will have established relationships with licensed hazardous waste disposal companies.[7]

  • Arrange for Pickup: The EHS office will coordinate the pickup of the waste by a certified hazardous waste broker.[7]

  • Manifesting: The waste must be accompanied by a hazardous waste manifest, a document that tracks the waste from "cradle to grave."[7]

  • Final Disposal: The most appropriate disposal method for this type of organic chemical is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This method ensures the complete destruction of the compound.

Do not, under any circumstances, dispose of 1-Nonylpiperidine-4-carboxylic acid down the drain or in the regular trash. [10][11] This can lead to environmental contamination and is a violation of regulations.

Regulatory Compliance

Adherence to all applicable regulations is non-negotiable. Key regulatory frameworks include:

  • EPA's Resource Conservation and Recovery Act (RCRA): The primary federal law governing the disposal of solid and hazardous waste.

  • OSHA's Hazard Communication Standard: Requires that the hazards of all chemicals be evaluated and that this information be conveyed to employers and employees.

  • State and Local Regulations: Many states and municipalities have their own, often stricter, regulations for hazardous waste disposal.[12]

Academic laboratories may be subject to the EPA's Subpart K regulations, which provide alternative, more flexible standards for managing laboratory hazardous waste.[13]

By following these procedures, researchers and scientists can ensure the safe and compliant disposal of 1-Nonylpiperidine-4-carboxylic acid, upholding their commitment to safety and environmental stewardship.

References

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • UBG030. 1 Boc-4-(Boc-amino)
  • CPAChem. (2022). Safety data sheet. Retrieved from [Link]

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. Acid and Caustic Solutions. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Nonylpiperidine-4-carboxylic acid

As researchers dedicated to advancing drug development, our work inherently involves handling novel chemical entities. 1-Nonylpiperidine-4-carboxylic acid, a substituted piperidine derivative, is one such compound that d...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work inherently involves handling novel chemical entities. 1-Nonylpiperidine-4-carboxylic acid, a substituted piperidine derivative, is one such compound that demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of this compound, grounded in the principles of chemical causality and risk mitigation. Our primary objective is to build a culture of safety that protects you, your colleagues, and the integrity of your research.

Section 1: Hazard Identification and Risk Assessment

Before any personal protective equipment (PPE) is selected, a thorough risk assessment is mandatory.[1][2] 1-Nonylpiperidine-4-carboxylic acid possesses two key functional groups that dictate its hazard profile: the piperidine ring and the carboxylic acid.

  • Piperidine Moiety : Piperidine itself is a cyclic secondary amine that is classified as a toxic and corrosive substance.[3][4][5] It is known to cause severe skin burns and eye damage.[3][4][6] Piperidine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Carboxylic Acid Moiety : Carboxylic acids can range from weak to strong acids. They are often skin and eye irritants, and in concentrated forms, can be corrosive.

While a specific Safety Data Sheet (SDS) for the 1-nonyl derivative was not located, the SDS for a similar compound, 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid, indicates it is a skin, eye, and respiratory irritant.[7][8] Therefore, we must operate under the assumption that 1-Nonylpiperidine-4-carboxylic acid presents, at a minimum, a risk of skin and eye irritation or burns, and potential respiratory irritation. The long nonyl chain may also influence its absorption properties.

Section 2: The Hierarchy of Controls: Your First Line of Defense

Personal protective equipment is the last line of defense. The most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source.[9][10]

  • Engineering Controls : The primary engineering control for handling this compound, especially if it is a powder or volatile, is a certified chemical fume hood.[5][9] This protects you from inhaling dust or vapors.

  • Administrative Controls : Your institution's Chemical Hygiene Plan (CHP) is a critical administrative control.[9] This plan should include standard operating procedures (SOPs) for handling corrosive and irritating compounds, proper labeling, and designated work areas.

Section 3: Core PPE Requirements: A Head-to-Toe Approach

The selection of PPE must be deliberate and based on the specific tasks you are performing.[1][2]

Eye and Face Protection

Because of the high risk of splashes from corrosive and irritating materials, eye and face protection is non-negotiable.

  • Minimum Requirement : ANSI Z87-rated safety glasses with side shields are the absolute minimum for being present in the laboratory.[10]

  • Required for Handling : When actively handling 1-Nonylpiperidine-4-carboxylic acid (e.g., weighing, transferring, making solutions), splash-proof chemical goggles are required.[10][11]

  • High-Risk Operations : For tasks with a significant splash hazard, such as transferring large volumes or working with heated solutions, a face shield must be worn in addition to chemical goggles.[10][11]

Skin and Body Protection

Preventing skin contact is paramount due to the corrosive nature of the piperidine functional group.

  • Protective Clothing : A flame-resistant lab coat should be worn and kept fully buttoned.[11] For larger scale operations, a chemically resistant apron may be necessary. Long pants and closed-toe shoes are mandatory at all times in the laboratory.[10]

  • Hand Protection (Gloves) : Glove selection is one of the most critical decisions. Disposable nitrile gloves are a common minimum standard for incidental contact in labs, but they provide limited protection.[10] For compounds like this, a more robust approach is necessary.

The choice of glove material depends on its resistance to both the piperidine and carboxylic acid components. As a general rule, the thicker the glove, the greater the chemical resistance, though this can impact dexterity.[12]

Table 1: Chemical Resistance and Glove Selection Guide

Glove MaterialProtection Against Piperidines/Amines & AcidsRecommended Use Case
Nitrile Good for incidental splash protection against many acids, bases, and organic compounds.[12]Minimum requirement for all handling. For potential direct contact, double-gloving is recommended.[10] Immediately remove and replace if contact occurs.[10]
Neoprene Good resistance to acids, bases, alcohols, and hydraulic fluids.[12] Offers better dexterity than butyl rubber.Recommended for tasks involving extended handling or when transferring larger quantities.
Butyl Rubber Excellent resistance to highly corrosive acids, bases, ketones, and esters.[12]The preferred choice for spill cleanup or situations with a high likelihood of prolonged contact.

Always inspect gloves for any signs of degradation or punctures before use.[10]

Respiratory Protection

Respiratory protection is typically not required when handling small quantities of non-volatile solids within a certified chemical fume hood.[7][8] However, it becomes essential under certain conditions.

  • When is a Respirator Needed?

    • If you are handling the powdered form outside of a fume hood.

    • If there is a potential for aerosolization (e.g., during sonication or vigorous mixing).

    • During a large spill cleanup.

  • Selecting the Right Respirator : A simple dust mask is insufficient.[13] For protection against organic vapors and acid gases, a NIOSH-approved air-purifying respirator with the appropriate cartridges is necessary.[14][15]

    • Cartridge Type : Use a combination cartridge for organic vapors and acid gases, which is designated by the NIOSH color code Yellow .[16][17]

    • Fit Testing : Per OSHA standard 29 CFR 1910.134, all users of tight-fitting respirators must be properly fit-tested before use to ensure a protective seal.[1][14]

Section 4: Procedural Protocols

Experimental Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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